5-Phenyl-2-oxazolidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARILQDNHZGKJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998215 | |
| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-77-8 | |
| Record name | Resedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendancy of 5-Phenyl-2-oxazolidinone: A Technical Guide to a Seminal Chiral Auxiliary
In the landscape of asymmetric synthesis, the ability to dictate the stereochemical outcome of a reaction is paramount. Among the myriad of tools available to the modern chemist, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This technical guide delves into the discovery, development, and application of a cornerstone of this field: 5-phenyl-2-oxazolidinone. Popularized by the seminal work of David A. Evans, this class of chiral auxiliaries, often referred to as Evans' auxiliaries, has proven indispensable in academic and industrial settings for the construction of complex, stereochemically defined molecules.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of this compound, grounded in mechanistic insights and field-proven protocols.
The Genesis of a Powerful Tool: Discovery and Synthesis
The advent of oxazolidinone-based chiral auxiliaries in the early 1980s marked a significant leap forward in asymmetric synthesis.[4] The core concept revolves around the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical course of a subsequent reaction. The auxiliary is later cleaved and can often be recovered for reuse.[2] The this compound auxiliary, derived from the readily available and relatively inexpensive (1R,2S)-(-)-norephedrine or its enantiomer, offers a powerful combination of high stereochemical control, predictable outcomes, and operational simplicity.
Synthetic Access to this compound
The synthesis of this compound is a well-established and efficient process, typically starting from the corresponding amino alcohol. The most common methods involve the cyclization of the amino alcohol with a carbonylating agent.
Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol outlines a common procedure for the synthesis of a closely related and widely used Evans' auxiliary, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, from (1R,2S)-(-)-norephedrine. The principles are directly applicable to other 5-phenyl substituted variants.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
A mixture of (1R,2S)-(-)-norephedrine (1 equivalent), diethyl carbonate (2 equivalents), and potassium carbonate (0.1 equivalents) in toluene is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone.
Newer, more efficient methods for the synthesis of oxazolidinones continue to be developed, including strategies that avoid hazardous reagents like phosgene.[4]
The Heart of the Matter: Mechanism of Stereochemical Control
The remarkable stereodirecting ability of the this compound auxiliary stems from a combination of steric and electronic factors that govern the conformation of the key reaction intermediate: the N-acyl oxazolidinone enolate.
Formation of the Z-Enolate
Acylation of the oxazolidinone nitrogen is the first step in its application. Subsequent deprotonation at the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[2][5] The formation of the Z-isomer is driven by the chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary.
Steric Hindrance and Diastereoselective Reactions
The key to the high diastereoselectivity observed in reactions of these enolates lies in the rigid, chelated transition state. The phenyl group at the 5-position of the oxazolidinone ring effectively blocks one face of the enolate. Consequently, an incoming electrophile will preferentially approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.[6]
Caption: Mechanism of stereocontrol by the this compound auxiliary.
Applications in Asymmetric Synthesis
The utility of this compound auxiliaries spans a wide range of carbon-carbon bond-forming reactions, consistently delivering high levels of diastereoselectivity.
Asymmetric Alkylation
The alkylation of N-acyl oxazolidinone enolates is a cornerstone of this methodology. The high diastereoselectivity achieved in these reactions has been instrumental in the synthesis of numerous natural products and pharmaceuticals.[1]
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
This protocol provides a general procedure for the diastereoselective alkylation of an N-propionyl derivative of a 4-benzyl-2-oxazolidinone, which follows the same principles as the 5-phenyl variant.[5]
Materials:
-
N-Propionyl-(4S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.1 equivalents) and stir the mixture for 30 minutes to generate the enolate.
-
Add allyl iodide (1.2 equivalents) and continue stirring at -78 °C for several hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the alkylated product.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | 98:2 | ~85-95 |
| Benzyl Bromide | >99:1 | ~90-98 |
| Methyl Iodide | 97:3 | ~80-90 |
| Caption: Representative data for the asymmetric alkylation of N-propionyl oxazolidinones. |
Asymmetric Aldol Reactions
Caption: General workflow for an asymmetric aldol reaction using an oxazolidinone auxiliary.
Cleavage of the Auxiliary
A critical aspect of chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary from the desired product. For N-acyl oxazolidinones, several mild and effective cleavage methods have been developed.
Common Cleavage Methods:
| Reagent | Product |
| Lithium hydroxide (LiOH) / Hydrogen peroxide (H₂O₂) | Carboxylic acid |
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol |
| Sodium borohydride (NaBH₄) | Primary alcohol |
| Lithium benzyloxyborohydride | Aldehyde |
| Weinreb amide formation | Weinreb amide |
Hydrolysis with lithium hydroperoxide (LiOOH) is a particularly mild and widely used method that selectively cleaves the exocyclic amide bond without causing epimerization of the newly formed stereocenter.[5][8]
Conclusion
The this compound chiral auxiliary and its derivatives have had a profound and lasting impact on the field of asymmetric synthesis. Their ease of preparation, high and predictable stereocontrol, and the versatility of their applications have established them as indispensable tools for the construction of enantiomerically pure compounds. This guide has provided a technical overview of their discovery, mechanism of action, and key applications, underscoring their continued relevance in modern organic chemistry and drug development.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. connectsci.au [connectsci.au]
A Senior Application Scientist's Guide to the Synthesis of (S)-5-Phenyl-2-oxazolidinone from L-Phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Phenyl-2-oxazolidinone, a derivative of the readily available and chiral amino acid L-phenylalanine, stands as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid structure and stereodirecting phenyl group provide a powerful platform for controlling the stereochemical outcome of reactions, particularly in the formation of new carbon-carbon bonds.[1] This guide provides an in-depth technical examination of a robust and scalable two-step synthesis of this invaluable compound. We will dissect the mechanistic underpinnings of each synthetic transformation, from the initial reduction of the amino acid to the critical cyclization step, offering a comparative analysis of key reagents and conditions. This document is structured not as a mere recitation of steps, but as a causal narrative, explaining the scientific rationale behind each experimental choice to empower researchers in their own laboratory applications and process development endeavors.
Introduction: The Strategic Value of 5-Phenyl-2-oxazolidinone
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a regulatory and therapeutic necessity. Most biological targets are chiral, and thus interact differently with the enantiomers of a drug molecule; one may be therapeutic while the other is inactive or even harmful.[2] Chiral auxiliaries are powerful tools that are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction.[3] After fulfilling their role, they can be cleaved and often recovered for reuse, making them an efficient and cost-effective strategy in the early phases of drug discovery.[1][3]
Oxazolidinone auxiliaries, popularized by David A. Evans, are among the most reliable and versatile classes of chiral auxiliaries.[][5] The specific derivative, (S)-5-Phenyl-2-oxazolidinone, is synthesized from the inexpensive, naturally occurring amino acid L-phenylalanine, ensuring a direct transfer of chirality from the biological pool to the synthetic scaffold.[6] This guide details an efficient pathway to this key synthetic intermediate.
Overall Synthetic Strategy
The conversion of L-phenylalanine to (S)-5-Phenyl-2-oxazolidinone is fundamentally a two-stage process. The initial stage involves the chemoselective reduction of the carboxylic acid moiety to a primary alcohol, yielding the crucial intermediate L-phenylalaninol. The second, and most critical, stage is the intramolecular cyclization of this amino alcohol with a carbonyl source to form the five-membered oxazolidinone ring.
Caption: High-level overview of the two-step synthesis.
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
The transformation of L-phenylalanine into L-phenylalaninol requires the selective reduction of the carboxylic acid group to a primary alcohol while preserving the amine functionality and the stereocenter.[7]
Mechanistic Rationale and Reagent Selection
Direct reduction of an amino acid's carboxyl group with standard borohydride reagents is often sluggish. Therefore, an in-situ activation step is typically employed. A common and effective method involves the use of sodium borohydride (NaBH₄) in conjunction with an activating agent like iodine (I₂) or thionyl chloride (SOCl₂) in a suitable solvent such as tetrahydrofuran (THF).[8][9]
The rationale is that the activating agent first converts the carboxylic acid into a more reactive species (e.g., a borate-ester intermediate with iodine or an acid chloride with thionyl chloride). This activated intermediate is then readily reduced by sodium borohydride.[10] This approach is often preferred over more powerful hydrides like lithium aluminum hydride (LiAlH₄) due to its milder conditions, higher functional group tolerance, and improved safety profile, which are critical considerations for scaling up a synthesis.
Experimental Protocol: NaBH₄/I₂ Mediated Reduction
This protocol is adapted from established literature procedures.[8][9]
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with L-phenylalanine (1.0 eq) and sodium borohydride (approx. 3.0 eq) in anhydrous THF.
-
Cooling: The slurry is cooled to 0 °C in an ice-water bath.
-
Iodine Addition: A solution of iodine (approx. 1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 1-2 hours. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux (approx. 65 °C) for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of methanol to destroy any excess sodium borohydride. This is followed by the addition of aqueous HCl (e.g., 1M) until the pH is acidic.
-
Work-up & Purification: The THF is removed under reduced pressure. The remaining aqueous layer is basified to a pH of ~10-11 with aqueous NaOH. The product, L-phenylalaninol, is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be purified by crystallization or column chromatography.
Data Summary: Reduction Methods
| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| NaBH₄ / I₂ | THF | 0 to Reflux | 85-95 | High yield, good safety profile | Long reaction time, requires anhydrous conditions |
| NaBH₄ / SOCl₂ | aq. Methanol | 0 to RT | ~90 | One-pot, uses aqueous solvent | In-situ generation of hazardous SO₂ |
| LiAlH₄ | THF / Dioxane | 0 to Reflux | >90 | Fast, powerful reducing agent | Highly reactive, pyrophoric, strict anhydrous required |
Step 2: Cyclization of L-Phenylalaninol
This is the key ring-forming step where the 1,2-amino alcohol is treated with a one-carbon electrophile (a carbonyl source) to form the carbamate linkage of the oxazolidinone ring. The choice of this reagent is the most critical decision in the entire synthesis, balancing reactivity, safety, and cost.
The Carbonyl Source: A Comparative Analysis
Several reagents can effect this transformation, each with distinct advantages and disadvantages.
| Carbonyl Source | Common Form | Byproducts | Safety Profile | Rationale & Causality |
| Phosgene Gas | COCl₂ | HCl | Extremely Toxic | Highly reactive electrophile. The traditional but now largely obsolete choice due to extreme hazard. |
| Triphosgene | Solid (BTC) | HCl, CO₂ | Toxic | A solid, safer-to-handle phosgene equivalent that generates phosgene in situ. Still requires significant handling precautions.[8] |
| Carbonyldiimidazole (CDI) | Solid | Imidazole, CO₂ | Good | A safe, effective acylating agent. The imidazole byproduct is water-soluble and easily removed during workup. This is often the method of choice for laboratory scale.[11][12][13] |
| Dialkyl Carbonates | Liquid (e.g., Diethyl Carbonate) | Alcohol, CO₂ | Excellent | An economical and "green" option. The reaction is driven by the removal of the alcohol byproduct, but typically requires a base catalyst (e.g., K₂CO₃) and high temperatures.[10] |
For its balance of high reactivity under mild conditions and a superior safety profile, Carbonyldiimidazole (CDI) is the focus of our detailed protocol. The reaction proceeds via sequential activation of the alcohol and amine, followed by an intramolecular nucleophilic attack to close the ring, releasing a stable imidazole molecule. This clean transformation makes the protocol highly reliable and self-validating.
Caption: Mechanism of CDI-mediated cyclization of L-phenylalaninol.
Experimental Protocol: CDI-Mediated Cyclization
This protocol is based on established methods for oxazolidinone formation from amino alcohols.[11][13]
-
Setup: A dry round-bottom flask is charged with L-phenylalaninol (1.0 eq) and dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
CDI Addition: Carbonyldiimidazole (approx. 1.1-1.2 eq) is added portion-wise to the stirred solution at room temperature. Causality: Adding CDI in portions helps to control any mild exotherm.
-
Reaction: The reaction mixture is stirred at room temperature for 2-20 hours.[11] Progress can be monitored by TLC, watching for the disappearance of the amino alcohol spot and the appearance of the less polar oxazolidinone product.
-
Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, dilute acid (e.g., 1M HCl) to remove the imidazole byproduct, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid, (S)-5-Phenyl-2-oxazolidinone, is typically of high purity and can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes.
Application in Asymmetric Synthesis
The synthesized (S)-5-Phenyl-2-oxazolidinone serves as a powerful chiral director. The typical workflow involves N-acylation, followed by deprotonation to form a chiral enolate, diastereoselective reaction with an electrophile, and finally, cleavage of the auxiliary to reveal the chiral product.
Caption: General workflow for using the chiral auxiliary.
The bulky phenyl group at the C5 position effectively shields one face of the enolate, forcing the incoming electrophile (E⁺) to approach from the opposite, less sterically hindered face. This geometric constraint is the origin of the high diastereoselectivity observed in these reactions.[1]
Conclusion
The synthesis of (S)-5-Phenyl-2-oxazolidinone from L-phenylalanine is a robust, reliable, and well-understood process that provides access to a critical tool for asymmetric synthesis. The two-step sequence, involving a controlled reduction followed by a carefully chosen cyclization, is amenable to both laboratory and larger-scale production. By understanding the causal factors behind each step—from the in-situ activation required for reduction to the safety and reactivity profile of different carbonylating agents—researchers can confidently and efficiently produce this high-value chiral auxiliary. The use of safer reagents like carbonyldiimidazole represents a significant process improvement over traditional phosgene-based methods, aligning with modern principles of green and sustainable chemistry.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Phenylalanine - Wikipedia [en.wikipedia.org]
- 7. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 12. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
The Cornerstone of Acyclic Stereocontrol: A Technical Guide to the 5-Phenyl-2-Oxazolidinone Chiral Auxiliary
Abstract
In the landscape of modern asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms in acyclic systems remains a paramount challenge. Among the most robust and predictable strategies developed to meet this challenge are those employing chiral auxiliaries. Pioneered by David A. Evans, oxazolidinone-based auxiliaries have become a gold standard for the stereoselective functionalization of carbonyl compounds. This in-depth guide focuses on the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and its enantiomer, dissecting the fundamental mechanisms that govern its remarkable stereodirecting power. We will explore the intricate interplay of steric and electronic factors, the critical role of Lewis acids in orchestrating the transition state assembly, and provide field-proven protocols for its application in key carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical command of this powerful synthetic tool.
Introduction: The Logic of Chiral Auxiliaries
The synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry, is not merely an academic exercise but a critical necessity.[1][2] Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] This strategy offers several practical advantages: the diastereomeric products are readily separable by standard techniques like chromatography, and the auxiliary can often be recovered and recycled, enhancing atom economy.[1][2]
The Evans oxazolidinones, first introduced in the early 1980s, represent a pinnacle of this approach, offering exceptional levels of stereocontrol in a wide array of reactions, including alkylations, aldol additions, and conjugate additions.[1][3][4][5] The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, derived from the readily available amino acid (1S,2R)-(+)-norephedrine, provides a powerful platform for achieving predictable and high levels of asymmetric induction.
The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Conformational Rigidity
The efficacy of the 5-phenyl-2-oxazolidinone auxiliary hinges on its ability to enforce a rigid and predictable conformation upon the attached N-acyl chain, thereby exposing one face of the corresponding enolate to electrophilic attack while effectively shielding the other.
Formation of the Z-Enolate: The Crucial First Step
The journey towards stereocontrol begins with the selective formation of the (Z)-enolate. This is typically achieved through a process known as "soft enolization," employing a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA).[1][6] The Lewis acid coordinates to both the exocyclic and endocyclic carbonyl oxygens of the N-acyl oxazolidinone. This bidentate chelation locks the molecule into a rigid conformation where the two carbonyl dipoles are oriented in an anti-parallel fashion to minimize electrostatic repulsion.[1][7]
Deprotonation at the α-carbon by the hindered base then proceeds to selectively generate the (Z)-enolate. The conformation of this chelated intermediate is key: the substituent at the 5-position (the phenyl group) dictates the facial bias for the subsequent reaction.
The Transition State Model: Orchestrating Asymmetric Induction
The high diastereoselectivity observed in reactions utilizing Evans auxiliaries, particularly in aldol additions, is rationalized by the Zimmerman-Traxler transition state model.[1][6][8] This model posits a six-membered, chair-like transition state where both the enolate oxygen and the aldehyde oxygen are coordinated to the boron atom.[1][7]
The key to stereocontrol lies in the steric influence of the 5-phenyl group on the oxazolidinone ring. This bulky substituent effectively blocks one face of the boron enolate, forcing the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face.[1][2] In this preferred transition state, the substituent on the aldehyde (R') occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the formation of the syn-aldol adduct.[1] The absolute stereochemistry of the two newly formed stereocenters is thus directly controlled by the chirality of the auxiliary.[1]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Cornerstone of Asymmetric Control: A Technical Guide to Evans' Chiral Auxiliaries in Synthesis
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. The biological activity of pharmaceuticals and other complex molecules is intrinsically tied to their three-dimensional architecture. Among the most robust and reliable strategies for achieving high levels of stereoselectivity is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a substrate, guide a stereoselective transformation, and are subsequently cleaved, leaving behind an enantioenriched product.
Pioneered by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have emerged as a cornerstone of asymmetric synthesis, celebrated for their high diastereoselectivity, predictable outcomes, and broad applicability.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles governing Evans' chiral auxiliaries, from their underlying mechanistic rationale to their practical application in the laboratory.
The Foundation: Structure and Stereochemical Rationale
Evans' chiral auxiliaries are typically derived from readily available α-amino acids, such as L-phenylalanine and L-valine.[3] The core of their effectiveness lies in the rigid oxazolidinone ring system, which features a stereodirecting substituent at the C4 position. This substituent, by virtue of its steric bulk, effectively shields one face of the enolate derived from an N-acyl derivative, thereby directing incoming electrophiles to the opposite, less hindered face.[1]
The general workflow for employing an Evans chiral auxiliary involves three key stages: acylation of the auxiliary, a diastereoselective enolate reaction, and finally, cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary for potential reuse.[1]
Caption: A generalized workflow for the application of Evans' chiral auxiliaries.
The Heart of the Matter: The Zimmerman-Traxler Model in Evans' Aldol Reactions
The remarkable stereoselectivity of Evans' auxiliaries in aldol reactions is elegantly explained by the Zimmerman-Traxler transition state model.[4] This model posits a highly organized, chair-like, six-membered transition state involving the enolate, the aldehyde, and a chelating metal ion, typically boron or titanium.[1][5]
Several factors contribute to the high fidelity of this stereochemical control:
-
Formation of a (Z)-Enolate: The use of Lewis acids like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine selectively generates the (Z)-enolate. This geometric isomer is crucial for achieving high syn-diastereoselectivity.[3][4]
-
Chelation and Steric Direction: The metal center chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid cyclic structure. The steric bulk of the C4 substituent on the auxiliary forces the R group of the aldehyde into an equatorial position in the chair-like transition state to minimize 1,3-diaxial interactions. This orientation, coupled with the attack from the unshielded face of the enolate, dictates the absolute stereochemistry of the newly formed stereocenters.[1][5]
Caption: Simplified Zimmerman-Traxler model for Evans' syn-aldol reactions.
Key Applications and Methodologies
Evans' chiral auxiliaries have found widespread use in the synthesis of complex natural products and pharmaceuticals.[1][2] Their reliability makes them a preferred choice in the early stages of drug development.[1] The most common applications include asymmetric alkylations and aldol reactions.[2]
Asymmetric Alkylation
The enantioselective alkylation of enolates derived from N-acyl oxazolidinones is a powerful tool for constructing α-chiral carbonyl compounds.[6] The reaction proceeds with high diastereoselectivity, governed by the steric shielding of the auxiliary's substituent.
Experimental Protocol: Asymmetric Allylation of an N-Propionyl Oxazolidinone [7]
-
Acylation: The chiral auxiliary, 4-benzyl-2-oxazolidinone, is acylated with propionic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is deprotonated at -78 °C with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), to form the rigid (Z)-enolate.[7]
-
Alkylation: Allyl iodide is added to the enolate solution, leading to alkylation from the less hindered face.
-
Work-up and Purification: The reaction is quenched and the product is purified by chromatography to separate the diastereomers.
| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | NaN(TMS)₂ | 98:2 | 61-77 |
| Benzyl Bromide | NaHMDS | >99:1 | 90-95 |
| Methyl Iodide | KHMDS | 95:5 | 85-90 |
Data compiled from various sources for illustrative purposes.
Asymmetric Aldol Reactions
Experimental Protocol: Evans' Syn-Aldol Reaction [3][4]
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to -78 °C. Dibutylboron triflate (Bu₂BOTf) is added, followed by a tertiary amine (e.g., triethylamine or diisopropylethylamine) to generate the (Z)-boron enolate.
-
Aldehyde Addition: The desired aldehyde is added to the enolate solution, and the reaction is stirred at low temperature until completion.
-
Work-up: The reaction is quenched, typically with an aqueous buffer, and the product is extracted and purified.
The stereochemical outcome of the Evans aldol reaction is highly predictable, with the "Evans syn" product being the major isomer formed under standard conditions.[3]
The Final Step: Auxiliary Cleavage
A critical aspect of using a chiral auxiliary is its efficient removal without compromising the stereochemical integrity of the newly formed chiral center.[10] A variety of methods have been developed for the cleavage of Evans' auxiliaries, providing access to a range of functional groups.
| Reagent | Product Functional Group |
| LiOH / H₂O₂ | Carboxylic Acid |
| LiBH₄ or LiAlH₄ | Primary Alcohol |
| Me₂AlN(OMe)Me | Weinreb Amide |
| LiOBn | Benzyl Ester |
Mechanism of Hydrolytic Cleavage with LiOH/H₂O₂
The cleavage with lithium hydroperoxide (LiOOH) is a widely used and mild method to obtain the corresponding carboxylic acid.[11] Interestingly, the hydroperoxide anion preferentially attacks the exocyclic carbonyl group, which is more sterically hindered.[11] DFT computations suggest that while attack at the endocyclic carbonyl is kinetically favored for both LiOH and LiOOH, the subsequent decomposition of the tetrahedral intermediate determines the regioselectivity.[11][12] For LiOOH, the barrier for decomposition of the endocyclic intermediate is very high, leading to the preferential exocyclic cleavage pathway.[11] It is important to note that this reaction can evolve oxygen, which presents a potential safety risk, especially at scale.[10][13]
Caption: Common methods for the cleavage of Evans' chiral auxiliaries.
Conclusion
Evans' chiral auxiliaries represent a powerful and enduring tool in the arsenal of the synthetic chemist. Their high degree of stereocontrol, predictable outcomes, and versatility have solidified their place in both academic research and industrial drug development. A thorough understanding of the underlying principles, from the steric and electronic factors governing their diastereoselectivity to the mechanistic nuances of their application and removal, is essential for their successful implementation. As the demand for enantiomerically pure compounds continues to grow, the foundational principles established by Evans and his coworkers will undoubtedly continue to guide the synthesis of complex molecules for years to come.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectsci.au [connectsci.au]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
Spectroscopic Characterization of 5-Phenyl-2-oxazolidinone: A Technical Guide
Introduction
5-Phenyl-2-oxazolidinone is a heterocyclic organic compound with a core structure that is a recurring motif in a variety of pharmacologically active molecules. Its derivatives are known to exhibit a range of biological activities, making the precise and unambiguous characterization of this foundational scaffold a critical step in drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate and confirm the structure of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As researchers and scientists in the field, a comprehensive understanding of these techniques and the interpretation of the data they generate is paramount for ensuring the integrity of synthetic pathways and the quality of medicinal chemistry endeavors.
This guide is structured to provide not just the spectral data but also the underlying scientific rationale for the observed spectroscopic signatures. We will delve into the nuances of each technique, offering insights into experimental design and data interpretation, thereby providing a robust framework for the spectroscopic analysis of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (to ensure full relaxation of protons), and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the oxazolidinone ring. The integration of these signals should correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.5 | Triplet | 1H | Methine proton (C5-H) |
| ~ 3.9 | Triplet | 2H | Methylene protons (C4-H₂) |
| ~ 8.0 | Broad Singlet | 1H | Amide proton (N-H) |
-
Aromatic Protons (δ ~7.2-7.4 ppm): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns can be influenced by the solvent.
-
Methine Proton (C5-H, δ ~5.5 ppm): This proton is deshielded due to its proximity to the oxygen atom and the phenyl group, thus appearing at a lower field. It is expected to be a triplet due to coupling with the two adjacent methylene protons at C4.
-
Methylene Protons (C4-H₂, δ ~3.9 ppm): These two protons are diastereotopic and are coupled to the methine proton at C5, resulting in a triplet.
-
Amide Proton (N-H, δ ~8.0 ppm): The amide proton signal is often broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In some cases, it may be a broad singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159 | Carbonyl carbon (C=O) |
| ~ 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 129 | Aromatic carbons (C-ortho, C-meta) |
| ~ 126 | Aromatic carbon (C-para) |
| ~ 75 | Methine carbon (C5) |
| ~ 48 | Methylene carbon (C4) |
-
Carbonyl Carbon (C=O, δ ~159 ppm): The carbonyl carbon of the cyclic carbamate is significantly deshielded and appears at a very low field.
-
Aromatic Carbons (δ ~126-140 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (attached to the oxazolidinone ring) will be the most downfield of the aromatic signals.
-
Methine Carbon (C5, δ ~75 ppm): This carbon is attached to an oxygen atom and the phenyl group, leading to a downfield shift.
-
Methylene Carbon (C4, δ ~48 ppm): This carbon is adjacent to the nitrogen atom and is found in the typical aliphatic region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for FTIR Analysis
For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used:
-
ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
-
KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument records the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹).
IR Spectral Analysis
The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to its key functional groups.
Table 3: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3300 | Medium, Broad | N-H Stretch | Amide |
| ~ 3050 | Medium | C-H Stretch | Aromatic |
| ~ 2900 | Medium | C-H Stretch | Aliphatic |
| ~ 1750 | Strong, Sharp | C=O Stretch | Cyclic Carbamate (Oxazolidinone) |
| ~ 1600, 1490 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O Stretch | Ether-like |
| ~ 750, 700 | Strong | C-H Bending | Monosubstituted Benzene |
-
N-H Stretch (~3300 cm⁻¹): A medium to broad absorption band in this region is indicative of the N-H stretching vibration of the secondary amide within the oxazolidinone ring.
-
Aromatic C-H Stretch (~3050 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl group.
-
Aliphatic C-H Stretch (~2900 cm⁻¹): Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the methylene and methine groups in the oxazolidinone ring.
-
C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption band in this region is the most characteristic feature of the spectrum, corresponding to the carbonyl stretching vibration of the cyclic carbamate. The exact position can be influenced by ring strain.
-
Aromatic C=C Stretches (~1600, 1490 cm⁻¹): These medium intensity bands are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretch (~1250 cm⁻¹): A strong band in this region is attributed to the C-O stretching vibration of the ether-like linkage within the oxazolidinone ring.
-
Aromatic C-H Bending (~750, 700 cm⁻¹): Strong bands in this region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Mass Spectral Analysis
The mass spectrum of this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[1]
Table 4: Predicted Mass Spectrum Data for this compound
| m/z | Proposed Fragment |
| 163 | [M]⁺• (Molecular Ion) |
| 104 | [C₆H₅CHO]⁺• |
| 77 | [C₆H₅]⁺ |
| 51 | [C₄H₃]⁺ |
-
Molecular Ion Peak (m/z 163): The peak at m/z 163 corresponds to the intact molecule that has lost one electron. The presence of this peak confirms the molecular weight of the compound.
-
Fragmentation Pattern: The molecular ion is a radical cation and can undergo fragmentation to form more stable ions. A plausible fragmentation pathway is initiated by the cleavage of the bonds within the oxazolidinone ring.
-
Loss of HNCO: A common fragmentation pathway for oxazolidinones is the retro-Diels-Alder-type cleavage leading to the loss of isocyanic acid (HNCO, 43 Da), which would result in a fragment at m/z 120, corresponding to styrene oxide.
-
Formation of the Phenyl Cation (m/z 77): Loss of the entire oxazolidinone side chain can lead to the formation of the stable phenyl cation.
-
Formation of Benzaldehyde Radical Cation (m/z 104): Cleavage and rearrangement can lead to the formation of a fragment corresponding to the benzaldehyde radical cation.
-
Integrated Spectroscopic Analysis Workflow
The definitive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires the application of complementary analytical techniques. NMR spectroscopy provides an intricate map of the carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. By integrating the data from these three powerful techniques, researchers can confidently verify the identity and purity of this compound, a critical step for its use in further chemical synthesis and drug development programs. This guide serves as a comprehensive resource for scientists, providing both the expected spectral data and the scientific principles behind their interpretation.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Phenyl-2-oxazolidinone for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Phenyl-2-oxazolidinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the paramount importance of solubility and stability in the journey from discovery to formulation, this document furnishes both the theoretical underpinnings and detailed experimental frameworks necessary for a thorough characterization of this molecule. While publicly available quantitative data is limited, this guide empowers researchers to generate robust and reliable data through validated methodologies.
Introduction to this compound
This compound is a derivative of the oxazolidinone class of compounds, which are recognized for their diverse biological activities. The oxazolidinone ring system is a key pharmacophore in several approved antibacterial agents.[1] The phenyl substituent at the 5-position imparts specific stereochemical and electronic properties that influence its interactions with biological targets and its physicochemical behavior. A precise understanding of its solubility in various organic solvents and its stability under different stress conditions is fundamental to its successful application in research and development.
Chemical Structure:
-
IUPAC Name: 5-phenyl-1,3-oxazolidin-2-one[1]
-
Molecular Formula: C₉H₉NO₂[1]
-
Molecular Weight: 163.17 g/mol [1]
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. It is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The polarity, hydrogen bonding capacity, and steric factors of both the solute and the solvent are key determinants of solubility.
Theoretical Considerations
The principle of "like dissolves like" provides a foundational understanding of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both polar (the oxazolidinone ring with its amide and ether functionalities) and nonpolar (the phenyl group) characteristics, suggesting a nuanced solubility profile across a range of solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable lack of publicly available quantitative solubility data for this compound in common organic solvents. This underscores the critical need for experimental determination. The table below is provided as a template for researchers to populate with their own experimentally determined values.
| Solvent | Chemical Class | Polarity Index | Solubility (mg/mL at 25°C) | Observations |
| Methanol | Protic | 5.1 | Data not available | Expected to be soluble |
| Ethanol | Protic | 4.3 | Data not available | Expected to be soluble |
| Isopropanol | Protic | 3.9 | Data not available | |
| Acetone | Aprotic | 5.1 | Data not available | |
| Ethyl Acetate | Aprotic | 4.4 | Data not available | |
| Dichloromethane | Aprotic | 3.1 | Data not available | |
| Chloroform | Aprotic | 4.1 | Data not available | A related compound, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, has documented solubility for specific rotation measurements.[2] |
| Toluene | Aromatic | 2.4 | Data not available | |
| Hexane | Aliphatic | 0.1 | Data not available | Expected to have low solubility |
| Water | Protic | 10.2 | Insoluble[3] |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound. This protocol is designed to be a self-validating system.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Determine the concentration of this compound in the diluted samples by comparing the peak area to a calibration curve prepared from standards of known concentration.
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)
-
Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Stability Profile of this compound
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to accelerate the degradation process and provide insights into the intrinsic stability of the molecule.
Potential Degradation Pathways
The oxazolidinone ring, while generally more stable than a non-cyclic carbamate, can be susceptible to degradation under certain conditions. Potential degradation pathways for this compound include:
-
Hydrolysis: The amide bond within the oxazolidinone ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening. Studies on other oxazolidine-based compounds have shown that substituents on the ring can influence the rate of hydrolysis.[4][5]
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly if there are sites prone to oxidation. Studies on other oxazolidinone derivatives have identified oxidative degradation products.[6]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
Validated stability-indicating HPLC method
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At various time points, withdraw samples and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS and NMR is recommended.
-
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products and impurities.
General Chromatographic Conditions (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or a buffer)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 10-20 µL
Method Development and Validation Workflow
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While a significant gap exists in the public domain regarding quantitative data for this compound, the detailed, self-validating protocols presented herein equip researchers with the necessary tools to generate this critical information. A thorough understanding of these physicochemical properties is indispensable for the rational design of experiments, the development of robust formulations, and the successful progression of this compound as a valuable scaffold in drug discovery and development.
References
- 1. 5-Phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 202193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]
- 3. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]
- 6. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Use of Oxazolidinones in Organic Chemistry: An In-depth Technical Guide
Abstract
The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry, driven by the profound differences in biological activity often exhibited by stereoisomers. Among the myriad of strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone, offering reliability and predictability in achieving high levels of stereocontrol.[1][2] Within this class of molecules, oxazolidinones, particularly those developed and popularized by David A. Evans, have emerged as exceptionally powerful and versatile tools.[3][4] This in-depth technical guide provides a historical perspective on the development and application of oxazolidinones in organic chemistry, with a focus on their role as chiral auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles, mechanisms, and practical applications of this remarkable class of compounds.
Introduction: The Challenge of Asymmetric Synthesis and the Rise of Chiral Auxiliaries
The synthesis of a chiral molecule in an enantiomerically pure form is a formidable challenge. Traditional organic reactions performed on achiral substrates in an achiral environment invariably produce a racemic mixture of enantiomers. The separation of these enantiomers can be a difficult and inefficient process. Asymmetric synthesis, therefore, seeks to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.[5]
One of the earliest and most successful strategies to achieve this control was the use of a chiral auxiliary.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[6] After the desired chiral center is created, the auxiliary is removed, ideally to be recovered and reused. This approach, pioneered by chemists like E.J. Corey and Barry Trost, laid the groundwork for many of the stereoselective methods used today.[3]
The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Stereoselectivity: It must induce a high degree of diastereoselectivity in the key bond-forming reaction.
-
Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and subsequently cleaved under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable and reliable.
The Emergence of Oxazolidinones: A Historical Overview
While the 2-oxazolidinone heterocyclic core was first reported in the late 19th century, its potential as a powerful tool in asymmetric synthesis was not realized until much later.[7] The breakthrough came in the early 1980s with the seminal work of David A. Evans and his research group.[5][8] They introduced a new class of chiral auxiliaries based on the oxazolidinone scaffold, derived from readily available amino acids like L-valine and L-phenylalanine.[9] These auxiliaries, now widely known as Evans' auxiliaries , revolutionized the field of asymmetric synthesis.[3]
The initial reports focused on the highly diastereoselective alkylation of enolates derived from N-acyloxazolidinones.[10][11] This was soon followed by the development of highly stereocontrolled aldol reactions, which provided access to syn- and anti-β-hydroxy carbonyl compounds with exceptional levels of diastereoselectivity.[8][12] The reliability and predictability of these methods led to their widespread adoption in both academic and industrial laboratories for the synthesis of complex natural products and pharmaceuticals.[2][3]
Synthesis of Evans' Oxazolidinone Auxiliaries
The widespread utility of Evans' auxiliaries is in part due to their straightforward synthesis from readily available and relatively inexpensive chiral starting materials. The most common auxiliaries are derived from α-amino acids, which are reduced to the corresponding amino alcohols.
A general and efficient procedure for the synthesis of (4S)-4-benzyl-2-oxazolidinone from L-phenylalanine is outlined below.[16]
Experimental Protocol: Synthesis of (4S)-4-Benzyl-2-oxazolidinone
-
Reduction of L-Phenylalanine: L-phenylalanine is reduced to L-phenylalaninol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Cyclization: The resulting amino alcohol is then cyclized to the oxazolidinone. A common method involves reaction with diethyl carbonate or phosgene equivalents.[17] An alternative and high-yielding three-step procedure from the corresponding L-amino ethyl ester hydrochloride has also been reported.[16] This involves N-Boc protection, reduction of the ester, and subsequent base-mediated cyclization.[16]
The ability to synthesize both enantiomers of the auxiliary, often from the corresponding D- or L-amino acids, allows for the preparation of either enantiomer of the desired product.
Caption: General workflow for the synthesis of Evans' oxazolidinone auxiliaries.
Stereoselective Transformations: The Heart of the Methodology
The power of Evans' oxazolidinone auxiliaries lies in their ability to direct the stereochemical course of a wide range of carbon-carbon bond-forming reactions. The underlying principle for this high degree of stereocontrol is the formation of a rigid, chelated enolate intermediate where one face of the enolate is effectively blocked by a substituent on the chiral auxiliary.
Diastereoselective Alkylation
The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust and widely used method for the synthesis of α-chiral carboxylic acid derivatives.[2]
Mechanism of Stereocontrol:
-
Enolate Formation: Deprotonation of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldidisilazide (NaHMDS), selectively forms the (Z)-enolate.[3][18] The formation of the (Z)-enolate is crucial for achieving high diastereoselectivity.
-
Chelation and Facial Bias: The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring. This chelation forces the substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) to orient itself in a way that sterically shields one face of the enolate.
-
Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can then only approach from the less hindered face, leading to the formation of a new stereocenter with a predictable absolute configuration.[9][19]
Caption: Simplified mechanism of diastereoselective alkylation.
Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone[19]
-
Acylation: (4S)-4-Benzyl-2-oxazolidinone is acylated with propionyl chloride or propionic anhydride in the presence of a base like triethylamine or DMAP to afford the corresponding N-propionyl imide.[19]
-
Enolization: The N-propionyl imide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as NaN(TMS)₂, is added dropwise to generate the sodium enolate.[19]
-
Alkylation: The electrophile (e.g., allyl iodide) is then added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.[19]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the highly diastereomerically enriched alkylated product.
| Electrophile | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | >99:1 |
| Allyl iodide | 98:2 |
| Methyl iodide | 99:1 |
| tert-Butyl bromoacetate | >99:1 |
Table 1: Representative Diastereoselectivities in the Alkylation of N-Propionyl Oxazolidinones.
Asymmetric Aldol Reactions
Evans' oxazolidinone auxiliaries are particularly renowned for their exceptional control in asymmetric aldol reactions, providing reliable access to both syn- and anti-aldol products.[5][20]
Mechanism of Stereocontrol in Boron-Mediated syn-Aldol Reactions:
The boron-mediated aldol reaction, developed by Evans, is a classic example of a highly stereoselective process.[8][21]
-
Enolate Formation: A boron enolate is generated from the N-acyl oxazolidinone using a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine). This process reliably forms the (Z)-enolate.
-
Transition State Assembly: The (Z)-boron enolate then reacts with an aldehyde through a closed, chair-like Zimmerman-Traxler transition state.[8] The substituents on the enolate, the aldehyde, and the chiral auxiliary all occupy pseudo-equatorial positions to minimize steric interactions.
-
Facial Selectivity: The substituent at the C4 position of the oxazolidinone auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. This, combined with the chair-like transition state, leads to the formation of the syn-aldol product with a predictable absolute stereochemistry.[8]
Cleavage of the Oxazolidinone Auxiliary
A crucial step in any chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to reveal the desired chiral product.[9] For Evans' oxazolidinones, several mild and efficient cleavage methods have been developed to convert the N-acyl moiety into a variety of functional groups without epimerization of the newly created stereocenter.[10][22]
Common Cleavage Methods:
-
To Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOOH) is a mild and widely used method to obtain the corresponding carboxylic acid.[23][24] The regioselectivity of this cleavage, favoring attack at the exocyclic carbonyl, is a key feature.[22][25]
-
To Alcohols: Reduction with reducing agents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.
-
To Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to obtain the aldehyde.
-
To Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, provides the corresponding methyl ester.
-
To Amides: Aminolysis with an amine can be used to form amides.
The choice of cleavage method depends on the desired functional group in the final product and the stability of the molecule to the reaction conditions. The chiral auxiliary can typically be recovered in high yield after the cleavage step.[24]
Experimental Protocol: Cleavage to a Carboxylic Acid using LiOH/H₂O₂[19]
-
Reaction Setup: The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: The solution is cooled to 0 °C, and aqueous hydrogen peroxide is added, followed by the addition of an aqueous solution of lithium hydroxide.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: The reaction is quenched with an aqueous solution of sodium sulfite. The auxiliary is extracted, and the aqueous layer is acidified to precipitate the carboxylic acid, which is then extracted and purified.
Applications in Total Synthesis
The reliability and predictability of Evans' oxazolidinone-based methodologies have made them invaluable tools in the total synthesis of complex, biologically active natural products.[2] The ability to construct multiple stereocenters with high fidelity has been demonstrated in numerous elegant syntheses. For instance, in the synthesis of the macrolide cytovaricin, Evans utilized oxazolidinone auxiliaries for one asymmetric alkylation and four asymmetric aldol reactions to set the absolute stereochemistry of nine stereocenters.[3]
Conclusion
The introduction of oxazolidinone chiral auxiliaries by David A. Evans marked a pivotal moment in the history of organic synthesis. These readily accessible and highly effective auxiliaries have provided chemists with a reliable and predictable method for controlling stereochemistry in a wide range of carbon-carbon bond-forming reactions. The deep mechanistic understanding of their function has allowed for their rational application in the synthesis of complex molecules, from academic curiosities to life-saving pharmaceuticals. As the field of asymmetric synthesis continues to evolve, with a growing emphasis on catalytic and more atom-economical methods, the foundational principles established through the study and application of oxazolidinone auxiliaries will undoubtedly continue to inspire and guide the development of new and even more powerful synthetic methodologies.
References
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- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
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- 9. uwindsor.ca [uwindsor.ca]
- 10. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 16. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 18. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. connectsci.au [connectsci.au]
- 25. researchgate.net [researchgate.net]
physical and chemical properties of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
An In-depth Technical Guide to the Physical and Chemical Properties of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
Abstract
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in the field of asymmetric synthesis. As a derivative of the Evans' oxazolidinones, its rigid, well-defined stereochemical structure provides a powerful platform for controlling the formation of new stereocenters in a predictable and highly selective manner. This technical guide offers a comprehensive examination of its core physical and chemical properties, intended for researchers, chemists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, explore the mechanistic basis of its reactivity, provide a detailed experimental protocol for its application, and summarize its key safety and handling parameters. The causality behind its remarkable stereodirecting ability will be a central focus, providing field-proven insights into its practical application.
Chemical Identity and Structure
(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone is a heterocyclic compound featuring a five-membered oxazolidinone ring.[1] The specific cis stereochemical relationship between the methyl group at the C4 position and the phenyl group at the C5 position is critical to its function.[2][3] This arrangement creates a sterically defined environment that dictates the facial selectivity of reactions occurring on a prochiral substrate temporarily attached to the ring's nitrogen atom.
| Identifier | Value |
| IUPAC Name | (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one[4] |
| CAS Number | 16251-45-9[4][5][6] |
| Molecular Formula | C₁₀H₁₁NO₂[4][5][7] |
| Molecular Weight | 177.20 g/mol [4][5][6][8] |
| SMILES | C[C@@H]1NC(=O)O[C@@H]1c2ccccc2[6] |
| InChI Key | PPIBJOQGAJBQDF-CBAPKCEASA-N[6] |
Physical and Spectroscopic Properties
The physical state and spectroscopic signature of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone are well-characterized, reflecting its purity and structural integrity.
Physical Properties
The compound is typically supplied as a white to off-white crystalline powder.[9][10] Its key physical constants are summarized below, which are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [9][10] |
| Melting Point | 121-123 °C | [5][6][7][11] |
| Optical Activity | [α]²⁵/D −168° (c = 2 in chloroform) | [6] |
| Boiling Point | ~309-396 °C (estimate) | [5][7][12] |
| Density | ~1.1 g/cm³ (estimate) | [7] |
Note: The enantiomer, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6), exhibits an optical rotation of equal magnitude but opposite sign: [α]¹⁸/D +168° (c = 2 in chloroform).[13]
Spectroscopic Data
Spectroscopic analysis confirms the compound's structure and is essential for monitoring reaction progress.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the cyclic carbamate group, typically appearing around 1750-1780 cm⁻¹. An N-H stretching band is also prominent around 3200-3300 cm⁻¹. Aromatic C-H and aliphatic C-H stretches are observed in their respective regions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct signals for the phenyl protons (typically 7.2-7.4 ppm), a doublet for the proton at C5, a multiplet for the proton at C4, and a doublet for the methyl group at C4. The N-H proton will appear as a broad singlet.
-
¹³C NMR : The carbon spectrum will show a characteristic signal for the carbonyl carbon around 158-160 ppm, signals for the aromatic carbons, and distinct signals for the C4 and C5 stereocenters, as well as the methyl carbon.[14]
-
Chemical Properties and Application in Asymmetric Synthesis
The primary value of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone lies in its role as a powerful chiral auxiliary.[15] It is covalently attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed to yield an enantiomerically enriched product.
Mechanism of Stereochemical Control
The efficacy of this auxiliary is rooted in its ability to enforce a rigid conformational arrangement upon acylation.
-
Acylation : The auxiliary is first deprotonated at the nitrogen and then acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.[10][15]
-
Chelated Enolate Formation : Treatment of the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (-78 °C) selectively generates the (Z)-enolate. The metal cation (e.g., Li⁺) is chelated by the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the molecule into a rigid, planar conformation.
-
Face-Selective Reaction : The phenyl group at C5 sterically blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, ensuring a highly diastereoselective bond formation.
-
Auxiliary Cleavage : After the desired transformation, the auxiliary is cleaved under mild conditions (e.g., saponification with lithium hydroperoxide or transesterification) to release the chiral product and allow for the recovery and reuse of the valuable auxiliary.[1]
This robust and predictable mechanism has made it a staple in the synthesis of chiral carboxylic acids, amino acids, and other complex, biologically active molecules.[5][15][16]
Visualization of an Asymmetric Alkylation Workflow
The following diagram illustrates the logical flow of a typical asymmetric alkylation reaction, a classic application of this chiral auxiliary.
Caption: Workflow for a diastereoselective alkylation using the chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
This protocol details the acylation, diastereoselective alkylation, and cleavage steps. It is designed as a self-validating system where successful execution of each step can be monitored by techniques like TLC and confirmed by NMR.
Materials:
-
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous ammonium chloride (NH₄Cl), sodium bicarbonate (NaHCO₃), and sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
PART A: Acylation to form (4S,5R)-4-methyl-3-propionyl-5-phenyl-2-oxazolidinone
-
System Setup : Under an inert atmosphere (N₂ or Ar), add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve in anhydrous THF.
-
Deprotonation : Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes. The persistence of a pale yellow color indicates successful formation of the lithium amide.
-
Acylation : Add propionyl chloride (1.1 eq) dropwise via the dropping funnel. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
-
Workup : Quench the reaction by the slow addition of saturated aq. NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl product, which can be purified by column chromatography.
PART B: Diastereoselective Alkylation
-
Enolate Formation : Dissolve the purified N-acyl product (1.0 eq) from Part A in anhydrous THF and cool to -78 °C under an inert atmosphere. Add LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C. The formation of the lithium enolate is the critical stereochemistry-defining step.
-
Alkylation : Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup : Quench the reaction with saturated aq. NH₄Cl and allow it to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry over MgSO₄, and concentrate in vacuo. The diastereomeric excess of the crude product can be determined by ¹H NMR analysis before purification.
PART C: Auxiliary Cleavage
-
Saponification Setup : Dissolve the alkylated product from Part B in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Cleavage Reaction : Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq). Stir vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Workup : Quench the excess peroxide by adding aqueous Na₂SO₃. Concentrate the mixture to remove the THF. The aqueous layer can be acidified to precipitate the carboxylic acid product, and the chiral auxiliary can be recovered from the filtrate by extraction.
Safety and Handling
-
Hazards : The compound is not classified as hazardous according to most GHS reports, but it is a combustible solid.[4][6] Standard laboratory precautions should be taken.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the solid powder, a dust mask is recommended.[6]
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, with a temperature of 2-8 °C being optimal.[16][17]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[18]
Conclusion
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a highly refined tool for modern organic synthesis. Its well-defined physical properties, predictable reactivity, and the robust stereocontrol it imparts make it an indispensable chiral auxiliary. A thorough understanding of its properties and the mechanistic principles behind its application, as detailed in this guide, empowers researchers to construct complex chiral molecules with confidence and precision.
References
- 1. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxazolidinone, 4-methyl-5-phenyl-, (4S,5R)- | CymitQuimica [cymitquimica.com]
- 4. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE CAS#: 16251-45-9 [m.chemicalbook.com]
- 6. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]
- 9. (4S,5R)-(-)-4-Methyl-5-Phenyl-2-Oxazolidinone - Guangzhou Yaoguang Technology Co., Ltd. [btofuture.com]
- 10. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]
- 11. (4S,5R)-()-4-Methyl-5-phenyl-2-oxazolidinone, CAS No. 16251-45-9 - iChemical [ichemical.com]
- 12. chembk.com [chembk.com]
- 13. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]
- 14. spectrabase.com [spectrabase.com]
- 15. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]
- 16. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. chemicalbook.com [chemicalbook.com]
The Multifaceted Biological Activities of 5-Phenyl-2-oxazolidinone Derivatives: A Technical Guide for Researchers
Abstract
The 5-phenyl-2-oxazolidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Initially recognized for its potent antibacterial properties, exemplified by the clinically significant drug linezolid, the therapeutic potential of this heterocyclic motif extends to the central nervous system, with derivatives exhibiting notable anticonvulsant and antidepressant effects. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to be a valuable resource, fostering a deeper understanding of this versatile chemical class and inspiring further innovation in the development of novel therapeutics.
Introduction: The Rise of a Versatile Pharmacophore
The 2-oxazolidinone ring system, particularly when substituted with a phenyl group at the 5-position, represents a cornerstone in modern drug discovery. The journey of this scaffold from a synthetic curiosity to a clinically impactful pharmacophore has been driven by its unique ability to interact with diverse biological targets. The structural rigidity of the oxazolidinone ring, combined with the synthetic tractability of the phenyl and other positions, allows for the fine-tuning of pharmacological properties. This guide will explore the three principal and well-documented biological activities of this compound derivatives: antimicrobial, anticonvulsant, and antidepressant.
Antimicrobial Activity: A New Frontier in Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. The this compound class, with linezolid as its pioneer, has provided a critical tool in the fight against resistant Gram-positive pathogens.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Unlike many other antibiotic classes that target cell wall synthesis or DNA replication, oxazolidinones uniquely inhibit the initiation of protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with N-formylmethionyl-tRNA. This early-stage inhibition is a key factor in their efficacy against bacteria that have developed resistance to other protein synthesis inhibitors.
Caption: Mechanism of antimicrobial action of 5-phenyl-2-oxazolidinones.
Structure-Activity Relationships (SAR)
Extensive SAR studies have elucidated key structural features required for potent antibacterial activity. The (S)-configuration at the C5 position of the oxazolidinone ring is crucial. The nature of the substituent at the N3 position of the phenyl ring and modifications at the C5 side chain significantly influence potency and spectrum of activity.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for representative this compound derivatives against various bacterial strains.
| Compound | Derivative | Staphylococcus aureus (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Reference |
| Linezolid | N/A | 1-4 | 1-4 | 0.5-2 | [1] |
| 8c | Benzoxazinone derivative | <1 | <1 | <1 | [1] |
| 8l | 1,4-Benzoxazepin-4(5H)-one derivative | <1 | <1 | <1 | [1] |
| 8m | Reverse-lactam isomer of 8l | <1 | <1 | <1 | [1] |
| sy124 | Thiazolyl substituted | ≤1 | N/A | N/A | [2] |
| sy125 | Thiazolyl substituted | ≤1 | N/A | N/A | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Test compound (this compound derivative)
-
Control antibiotic (e.g., Linezolid)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test organism from an agar plate.
-
Inoculate into 5 mL of MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Anticonvulsant Activity: Targeting Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several this compound derivatives have demonstrated promising anticonvulsant activity in preclinical models, suggesting their potential as a novel class of anti-epileptic drugs.
Mechanism of Action: Modulation of Neuronal Ion Channels and Neurotransmitter Systems
The precise mechanism of anticonvulsant action for many this compound derivatives is still under investigation. However, evidence suggests that they may act through multiple pathways to reduce neuronal hyperexcitability. These include the modulation of voltage-gated sodium and calcium channels, enhancement of GABAergic inhibition, and attenuation of glutamatergic excitation.[3][4][5] Some derivatives have been shown to depress N-methyl-D-aspartate (NMDA) and non-NMDA receptor-mediated excitatory postsynaptic currents.[6][7]
Caption: Putative anticonvulsant mechanisms of 5-phenyl-2-oxazolidinones.
Quantitative Data: Anticonvulsant Efficacy (ED₅₀)
The anticonvulsant potency of a compound is often expressed as its median effective dose (ED₅₀), the dose that produces a therapeutic effect in 50% of the population.
| Compound | Seizure Model | Animal | ED₅₀ (mg/kg) | Reference |
| PH192 | 6 Hz stimulation | Mouse | 34.5 | [8] |
| PH192 | 6 Hz stimulation | Rat | ~90 | [8] |
| Compound 14 | Maximal Electroshock (MES) | Mouse | 49.6 | [9] |
| Compound 14 | 6 Hz (32 mA) | Mouse | 31.3 | [9] |
| Compound 14 | scPTZ | Mouse | 67.4 | [9] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[10][11][12][13][14]
Materials:
-
Electroconvulsive shock generator
-
Corneal electrodes
-
Male mice (e.g., ICR strain, 23 ± 3 g)
-
Test compound
-
Vehicle (e.g., 0.9% saline)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate mice to the laboratory environment for at least 3-4 days.
-
Administer the test compound or vehicle to groups of mice (n=5 per group) via the desired route (e.g., intraperitoneally or orally).
-
-
Seizure Induction:
-
At a predetermined time after dosing (e.g., 60 minutes), apply a drop of topical anesthetic to the mouse's corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation and Endpoint:
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension. A mouse is considered protected if this response is absent.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ value using appropriate statistical methods (e.g., probit analysis).
-
Antidepressant Activity: Targeting Monoamine Neurotransmission
Depression is a complex mood disorder often associated with dysregulation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Certain this compound derivatives have demonstrated antidepressant-like effects in preclinical models, primarily through the inhibition of monoamine oxidase (MAO).
Mechanism of Action: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[15][][17] Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, which is thought to mediate the antidepressant effect. Some this compound derivatives act as reversible inhibitors of MAO, with varying selectivity for the A and B isoforms.[18] The oxazolidinone ring is believed to bind within the aromatic cage of the MAO active site, close to the flavin cofactor.[19]
Caption: Mechanism of antidepressant action of 5-phenyl-2-oxazolidinones.
Quantitative Data: MAO Inhibition (IC₅₀ and Kᵢ)
The potency of MAO inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ).
| Compound | MAO Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MD780515 | MAO-A | 1-2 | 2 (slope), 12 (intercept) | [18] |
| MD780515 | MAO-B | - | 78 (slope), 103 (intercept) | [18] |
| Compound 41b | MAO-B | - | 24.2 | [15] |
| Selegiline (Reference) | MAO-B | - | 30.35 | [15] |
| Compound 5f | hMAO-B | 900 | - | [17] |
| Compound 7c | hMAO-B | 371 | - | [17] |
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used behavioral test in rodents to screen for potential antidepressant drugs.[20][21][22][23][24] The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation, and that this "behavioral despair" can be reversed by antidepressant treatment.
Materials:
-
Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter)
-
Water at 25°C
-
Male mice
-
Test compound
-
Vehicle
-
Video recording equipment (optional)
Procedure:
-
Animal Preparation and Dosing:
-
Administer the test compound or vehicle to groups of mice.
-
-
Forced Swim Session:
-
Fill the cylindrical tanks with water to a level where the mice cannot touch the bottom with their tails or paws (approximately 15 cm).
-
Gently place each mouse into a tank for a 6-minute session.
-
-
Behavioral Scoring:
-
Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.
-
Scoring can be done manually by a trained observer or using automated video tracking software.
-
-
Data Analysis:
-
Compare the duration of immobility between the treated and vehicle control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. From their well-established role as potent antibacterial agents to their emerging potential in the treatment of central nervous system disorders, these compounds continue to be a focal point of medicinal chemistry research. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation derivatives with improved efficacy, selectivity, and safety profiles. Future research should focus on further elucidating the molecular targets of the anticonvulsant and antidepressant derivatives, exploring their potential in other therapeutic areas, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the this compound core holds immense promise for addressing unmet medical needs.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Mechanisms of anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characteristics of the inhibition of rat brain monoamine oxidase in vitro by MD780515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 22. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 23. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of Stereoselectivity: A Technical Guide to the Structural Features of 5-Phenyl-2-oxazolidinone
Abstract
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among these, the oxazolidinone family, particularly the derivatives popularized by Evans, has proven to be exceptionally robust and versatile.[1] This technical guide provides an in-depth analysis of the structural features of 5-phenyl-2-oxazolidinone that govern its remarkable stereodirecting capabilities. We will dissect the intricate interplay of steric and electronic effects, the conformational rigidity imposed by the N-acyl moiety, and the crucial role of chelation in orchestrating highly diastereoselective transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the rational design and application of this powerful chiral auxiliary.
Introduction: The Principle of Chiral Auxiliaries and the Rise of Oxazolidinones
The synthesis of enantiomerically pure compounds is a paramount challenge in modern organic chemistry, particularly in the pharmaceutical industry where the physiological activity of a molecule is often dictated by its absolute stereochemistry. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
The Evans oxazolidinone auxiliaries, first introduced in the early 1980s, revolutionized the field by offering a highly effective and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1] These auxiliaries are typically derived from readily available and relatively inexpensive amino acids.[2] The general structure of an N-acylated oxazolidinone is shown below:
Caption: General structure of an N-acyl oxazolidinone chiral auxiliary.
The stereochemical outcome of reactions employing these auxiliaries is primarily governed by the steric hindrance exerted by the substituents at the C4 and/or C5 positions of the oxazolidinone ring.[1] This guide will focus specifically on derivatives bearing a phenyl group at the C5 position, a feature that imparts unique conformational biases and stereodirecting effects.
The Stereodirecting Influence of the C5-Phenyl Group
The cornerstone of the stereodirecting power of this compound lies in its ability to create a highly ordered and predictable three-dimensional environment around the reactive center. This is achieved through a combination of steric and conformational effects.
Conformational Rigidity and the Role of the N-Acyl Group
Upon N-acylation, the oxazolidinone auxiliary adopts a conformation that minimizes dipole-dipole interactions between the two carbonyl groups (the ring carbonyl and the N-acyl carbonyl). This leads to a preferred anti-periplanar arrangement, which, in conjunction with the substituent at C5, establishes a rigid and predictable framework.
The formation of a metal enolate, typically with a boron or lithium base, further locks the conformation. The metal chelates to both the enolate oxygen and the ring carbonyl oxygen, creating a rigid six-membered ring-like structure. This chelation is fundamental to achieving high levels of stereoselectivity.
Caption: Chelation of a boron Lewis acid to the N-acyl oxazolidinone enolate.
Facial Selectivity: The Phenyl Group as a Stereochemical Gatekeeper
The C5-phenyl group projects from the oxazolidinone ring, creating a significant steric barrier on one face of the enolate. Consequently, an incoming electrophile, such as an aldehyde in an aldol reaction, is directed to the less hindered face.
In the context of the widely accepted Zimmerman-Traxler model for boron-mediated aldol reactions, the reaction proceeds through a chair-like six-membered transition state. The substituents on both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain. The C5-phenyl group of the auxiliary effectively blocks one of the diastereotopic faces of the enolate, leading to a highly selective approach of the aldehyde from the opposite face.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Quantitative Analysis of Stereoselectivity
The efficacy of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary is demonstrated by the high diastereoselectivities achieved in various reactions. The following table summarizes representative data for the Evans aldol reaction of the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with a range of aldehydes.
| Entry | Aldehyde | Product | Diastereomer Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | syn-Aldol Adduct | >99:1 | 85 |
| 2 | Benzaldehyde | syn-Aldol Adduct | 98:2 | 89 |
| 3 | Acetaldehyde | syn-Aldol Adduct | 95:5 | 78 |
| 4 | Pivalaldehyde | syn-Aldol Adduct | >99:1 | 92 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions.
The consistently high syn-diastereoselectivity underscores the powerful and predictable nature of the stereocontrol exerted by the 5-phenyl-substituted oxazolidinone auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction with (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol provides a detailed, step-by-step methodology for a typical Evans aldol reaction.
Materials and Reagents
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
Step 1: N-Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.
Step 2: Boron Enolate Formation and Aldol Addition
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise.
-
Add triethylamine (1.2 eq) dropwise, and stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution, followed by methanol and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired syn-aldol adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or amide. For example, hydrolysis with lithium hydroperoxide (LiOOH) will provide the carboxylic acid.
Caption: A simplified workflow for the Evans asymmetric aldol reaction.
Conclusion
The this compound scaffold, and its derivatives such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, represent a pinnacle in the development of chiral auxiliaries. The predictable and highly effective stereocontrol imparted by the C5-phenyl group arises from a confluence of factors: the rigidification of the N-acyl enolate through chelation and the pronounced steric bias that directs the approach of incoming electrophiles. The ability to reliably generate syn-aldol products with excellent diastereoselectivity has cemented the role of these auxiliaries in the total synthesis of complex natural products and the development of novel therapeutics. A thorough understanding of the structural and mechanistic underpinnings of this system, as outlined in this guide, is essential for its rational application and for the future design of even more sophisticated stereodirecting strategies.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing (S)-4-Phenyl-2-oxazolidinone
For: Researchers, scientists, and drug development professionals.
Introduction: Mastering Stereochemistry with Chiral Auxiliaries
The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products where biological activity is often dictated by absolute stereochemistry.[1][2] The Evans asymmetric aldol reaction stands as a robust and highly reliable method for the diastereoselective formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds with predictable stereocontrol.[3][4] This powerful transformation employs a chiral auxiliary, a stereogenic molecule that is temporarily incorporated to guide the stereochemical course of a reaction. Among the most successful of these is the family of oxazolidinones, with phenyl-substituted variants like (S)-4-phenyl-2-oxazolidinone offering excellent stereochemical control.[1][3]
This document provides a comprehensive guide to the principles and practice of performing an asymmetric aldol reaction using (S)-4-phenyl-2-oxazolidinone as the chiral auxiliary. We will delve into the mechanistic underpinnings of the reaction's high selectivity, provide detailed, field-proven protocols, and discuss the critical parameters for successful execution and optimization.
The Principle of Stereochemical Control: The Zimmerman-Traxler Model in Action
The remarkable diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a highly ordered, chair-like six-membered transition state.[5][6] The key to this stereocontrol lies in a sequence of carefully orchestrated events:
-
N-Acylation: The chiral auxiliary, (S)-4-phenyl-2-oxazolidinone, is first acylated to introduce the desired enolate precursor. This is a critical step as the nature of the acyl group will determine one of the reactants in the subsequent aldol addition.
-
(Z)-Enolate Formation: Treatment of the N-acyl oxazolidinone with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) selectively generates the (Z)-enolate.[3][5][7] The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid and planar five-membered ring that favors the formation of the Z-isomer.[7]
-
The Aldol Addition: The generated (Z)-boron enolate then reacts with an aldehyde. The boron atom coordinates with the aldehyde's carbonyl oxygen, leading to a rigid, six-membered, chair-like transition state.[3][5][8]
-
Stereodifferentiation: The bulky phenyl group at the C4 position of the oxazolidinone auxiliary effectively blocks one face of the enolate.[3] To minimize steric hindrance, the aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position in the transition state. This forces the aldehyde to approach from the less hindered face of the enolate, thereby dictating the absolute configuration of the two newly formed stereocenters.[3][5] The result is the preferential formation of the syn-aldol product.[3]
Visualizing the Reaction Pathway
To further clarify the sequence of events and the flow of the experimental procedure, the following diagrams illustrate the key stages of the asymmetric aldol reaction.
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.
Detailed Experimental Protocols
Materials and Reagents
-
(S)-4-Phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) or other suitable base (e.g., NaH)
-
Acyl chloride (e.g., propionyl chloride)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
PART 1: N-Acylation of (S)-4-Phenyl-2-oxazolidinone
This protocol describes the preparation of the N-propionyl derivative, a common substrate for aldol reactions.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. The solution will typically turn yellow. Stir for 15-20 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.
PART 2: The Asymmetric Aldol Reaction
This protocol outlines the reaction between the N-propionyl-(S)-4-phenyl-2-oxazolidinone and isobutyraldehyde.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.
-
Enolate Formation: Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).[9] Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate. The solution will typically become clear and homogeneous.
-
Aldol Addition: Cool the solution to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.[4][9] Stir the resulting mixture vigorously for at least 1 hour at 0 °C to ensure complete oxidation of the boron species.
-
Extraction: Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldol adduct can be purified by flash column chromatography on silica gel.
PART 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved to reveal the desired carboxylic acid, alcohol, or other functional groups. The following protocol describes a common method for obtaining the carboxylic acid.
-
Setup: Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (typically a 4:1 ratio). Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).[10][11] Stir the reaction mixture at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Isolation: Concentrate the mixture to remove the THF. The aqueous layer can then be acidified (e.g., with 1 M HCl) and extracted with an organic solvent to isolate the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.
Quantitative Data Summary
The Evans asymmetric aldol reaction is known for its high yields and excellent diastereoselectivity. The following table provides representative data for the reaction of various N-acyl oxazolidinones with different aldehydes.
| Entry | Chiral Auxiliary | Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| 2 | (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | >98:2 | 80-90 |
| 3 | (R)-4-Phenyl-2-oxazolidinone | Acetyl | Acetaldehyde | 97:3 | 88 |
| 4 | (S)-4-Benzyl-2-oxazolidinone | Butyryl | Propionaldehyde | >99:1 | 90 |
Data compiled from various literature sources.[12]
Troubleshooting and Optimization
-
Low Diastereoselectivity:
-
Incomplete Enolate Formation: Ensure the use of freshly distilled and anhydrous solvents and reagents. The reaction should be performed under a strictly inert atmosphere.
-
Incorrect Stoichiometry: The stoichiometry of the base and Lewis acid is crucial. An excess of base can lead to side reactions.
-
Temperature Control: Maintain the recommended low temperatures throughout the enolate formation and aldol addition steps.
-
-
Low Yield:
-
Purity of Reagents: Use high-purity starting materials and reagents. Aldehydes, in particular, should be freshly distilled.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Workup Procedure: Ensure complete quenching and extraction during the workup to avoid product loss.
-
Conclusion
The asymmetric aldol reaction using (S)-4-phenyl-2-oxazolidinone is a powerful and reliable method for the synthesis of chiral β-hydroxy carbonyl compounds. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental conditions, researchers can consistently achieve high yields and excellent diastereoselectivity. This protocol provides a solid foundation for the successful application of this important transformation in the synthesis of complex molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. york.ac.uk [york.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
diastereoselective alkylation of N-acyl 5-Phenyl-2-oxazolidinone
An Application Guide to the Diastereoselective Alkylation of N-Acyl 5-Phenyl-2-Oxazolidinones
Authored by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diastereoselective alkylation of N-acyl 5-phenyl-2-oxazolidinones. Popularized by David A. Evans, this methodology stands as a cornerstone of modern asymmetric synthesis, valued for its reliability, predictability, and high stereochemical control.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles that ensure success, providing both the "why" and the "how" for this powerful carbon-carbon bond-forming reaction.
Theoretical Framework: The Basis for Stereocontrol
The success of the Evans asymmetric alkylation hinges on the temporary incorporation of a chiral auxiliary, an enantiomerically pure molecule that directs the stereochemical outcome of a reaction.[1][4][5] Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[4]
The N-acyl 5-phenyl-2-oxazolidinone system is exceptionally effective due to a confluence of structural and electronic factors that govern the formation and reaction of its enolate. The entire process can be understood in three key phases:
Enolate Formation: Crafting a Rigid Stereochemical Director
The process begins with the deprotonation of the α-carbon of the N-acyl chain using a strong, non-nucleophilic base at low temperatures (typically -78 °C).[6][7] Bases like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium Diisopropylamide (LDA) are commonly used.[8][9] This step is not merely a deprotonation; it establishes the stereocontrolling environment for the subsequent alkylation.
The choice of base and reaction conditions selectively furnishes the (Z)-enolate.[1][10][11] The sodium or lithium cation then forms a rigid, bidentate chelate with the two carbonyl oxygens of the acylated auxiliary.[7][11] This chelation locks the conformation of the molecule, creating a highly organized structure.
The Alkylation Step: Face-Selective Electrophilic Attack
With the top face of the planar enolate effectively blocked by the chelating metal and the bottom face shielded by the sterically demanding phenyl group at the C5 position, the incoming electrophile (e.g., an alkyl halide) is directed to attack from the least hindered trajectory. This highly preferential pathway ensures the formation of one diastereomer in significant excess. The reaction's high fidelity is a direct consequence of this sterically-governed approach.
Auxiliary Removal: Releasing the Enantiopure Product
For the methodology to be synthetically useful, the chiral auxiliary must be easily removable without causing racemization of the newly formed stereocenter.[12] Several robust methods exist to transform the N-acyl group into various functionalities. Mild hydrolytic cleavage, for instance using lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂), yields the enantiomerically enriched carboxylic acid and recovers the original oxazolidinone auxiliary.[4][6] Other conditions can yield corresponding alcohols or aldehydes.
Mechanistic Summary Diagram
The following diagram illustrates the formation of the key chelated intermediate and the subsequent diastereoselective attack by an electrophile.
Caption: Mechanism of diastereoselective alkylation.
Experimental Guide & Protocols
This section provides detailed, step-by-step protocols for the complete three-stage process. The specific auxiliary used in these protocols is (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , a common and highly effective variant derived from (1R,2S)-(-)-norephedrine, which aligns with the topic's core.[13]
Overall Experimental Workflow
Caption: Overall experimental workflow.
Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This procedure describes the attachment of a propionyl group. A traditional method using n-BuLi is described, though milder alternatives using DMAP are also effective.[7][14]
| Reagents & Materials | Amount | Moles | Notes |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 5.00 g | 28.2 mmol | Ensure dry. |
| Tetrahydrofuran (THF), anhydrous | 100 mL | - | Distill from Na/benzophenone. |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 11.8 mL | 29.6 mmol | Handle under inert atmosphere. |
| Propionyl chloride | 2.70 mL | 31.0 mmol | Distill before use. |
| Saturated aq. NH₄Cl solution | 50 mL | - | For quenching. |
Procedure:
-
Setup: Add the oxazolidinone to an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with argon or nitrogen.
-
Dissolution: Add 100 mL of anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add the n-BuLi solution dropwise over 10 minutes. The solution may turn pale yellow. Stir for an additional 15 minutes at -78 °C.
-
Acylation: Add the propionyl chloride dropwise via syringe. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench & Extraction: Cool the flask to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone as a white solid.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the alkylation of the N-propionyl intermediate to introduce a benzyl group.
| Reagents & Materials | Amount | Moles | Notes |
| N-propionyl oxazolidinone (from P1) | 4.00 g | 17.1 mmol | Dry thoroughly under vacuum. |
| Tetrahydrofuran (THF), anhydrous | 80 mL | - | Anhydrous is critical. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 18.0 mL | 18.0 mmol | 1.0 M solution in THF.[7] |
| Benzyl bromide | 2.24 mL | 18.8 mmol | Purify by passing through basic alumina. |
| Saturated aq. NH₄Cl solution | 40 mL | - | For quenching. |
Procedure:
-
Setup: Add the N-propionyl oxazolidinone to an oven-dried, 250 mL round-bottom flask under an argon atmosphere.
-
Dissolution & Cooling: Dissolve the starting material in 80 mL of anhydrous THF and cool the solution to -78 °C.
-
Enolate Formation: Add the NaHMDS solution dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Alkylation: Add the benzyl bromide dropwise. Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification & Analysis: Purify the crude product by flash chromatography to separate the diastereomers.[7] The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by gas chromatography (GC). High selectivities (>95:5) are expected.[13]
Protocol 3: Hydrolytic Cleavage of the Auxiliary
This protocol removes the auxiliary to yield the final enantiomerically pure carboxylic acid.
| Reagents & Materials | Amount | Moles | Notes |
| Alkylated Product (from P2) | 3.00 g | 9.28 mmol | Major diastereomer. |
| Tetrahydrofuran (THF) | 40 mL | - | |
| Water | 10 mL | - | |
| Hydrogen Peroxide (H₂O₂) | 3.7 mL | 37.1 mmol | 30% aqueous solution. |
| Lithium Hydroxide (LiOH) | 0.44 g | 18.6 mmol | |
| Sodium Sulfite (Na₂SO₃) | 2.5 g | - | For quenching peroxide. |
Procedure:
-
Setup: Dissolve the alkylated product in a 4:1 mixture of THF and water in a 100 mL flask. Cool the solution to 0 °C.
-
Hydrolysis: Add the 30% H₂O₂ solution, followed by the solid LiOH.
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Quench: Cool back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (2.5 g in 20 mL water). Stir for 20 minutes.
-
Isolation: Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous layer with dichloromethane (3 x 30 mL) to recover the chiral auxiliary.
-
Acidification: Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the pure carboxylic acid.
Representative Data & Scope
The Evans oxazolidinone alkylation is a robust reaction applicable to a wide range of electrophiles.[2] High diastereoselectivity is generally observed for reactive, unhindered electrophiles.
| Entry | Base | Electrophile (R-X) | Typical Yield (%) | Typical d.r. |
| 1 | NaHMDS | Allyl Iodide | >90% | 98:2[6][7] |
| 2 | LDA | Benzyl Bromide | >85% | >99:1[11] |
| 3 | LDA | Methyl Iodide | >90% | 99:1[11] |
| 4 | LDA | Ethyl Iodide | >85% | >99:1[11] |
| 5 | NaHMDS | Isopropyl Iodide | ~75% | 97:3 |
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. york.ac.uk [york.ac.uk]
- 12. staff-beta.najah.edu [staff-beta.najah.edu]
- 13. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide for Attaching 5-Phenyl-2-oxazolidinone to a Substrate
Introduction: The Role of 5-Phenyl-2-oxazolidinone in Modern Organic Synthesis
This compound is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid, planar structure and the predictable shielding effect of the phenyl group provide a powerful tool for controlling the stereochemical outcome of reactions at the α-carbon of an attached acyl group. This guide provides detailed protocols and the underlying scientific rationale for the N-acylation of this compound, a critical first step in its application for diastereoselective enolate reactions, including alkylations and aldol additions.[1][2] The resulting N-acylated oxazolidinones are not only pivotal intermediates in the synthesis of complex molecules and natural products but are also found within the core structures of various pharmaceuticals.[3][4][5]
This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of established methodologies, from traditional strong-base approaches to milder, more contemporary catalytic systems.
Mechanism of N-Acylation: Activating the Oxazolidinone
The N-acylation of this compound hinges on enhancing the nucleophilicity of the nitrogen atom within the oxazolidinone ring to facilitate its attack on an electrophilic acyl source. The choice of method dictates how this is achieved, with each approach offering distinct advantages in terms of reaction conditions, substrate scope, and functional group tolerance.
Method A: Deprotonation with Strong Base followed by Acylation
This classical approach involves the deprotonation of the N-H bond using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures to form a lithium amide. This highly nucleophilic species then readily reacts with an acyl chloride to furnish the desired N-acyl oxazolidinone.[6]
Method B: Milder Acylation using an Acyl Transfer Catalyst
To circumvent the use of harsh, cryogenic conditions, milder protocols have been developed. One common method employs an acid anhydride as the acyl source in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).[1][6] In this pathway, DMAP is first acylated by the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the neutral oxazolidinone.
Method C: Acylation with Acid Fluorides under Mild Basic Conditions
A highly effective and mild method involves the use of acyl fluorides. These reagents are generally more stable and less prone to side reactions than their chloride counterparts. The acylation can be promoted by mild, non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (iPr₂NEt).[7]
Method D: Aerobic Oxidative N-Heterocyclic Carbene (NHC) Catalysis
A more recent and sustainable approach utilizes N-heterocyclic carbene (NHC) catalysis to activate aldehydes for the acylation of oxazolidinones.[4][5][8] This method avoids the need for pre-activated carboxylic acid derivatives and often proceeds under ambient conditions using air as the oxidant.[5]
Experimental Protocols
The following section provides detailed, step-by-step protocols for two of the most widely employed methods for the N-acylation of this compound.
Protocol 1: N-Acylation using n-Butyllithium and Acyl Chloride
This protocol is a robust and widely applicable method, particularly suitable for a broad range of acyl chlorides.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₉H₉NO₂ | 163.17 | 1.0 g | 6.13 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes, 2.5 mL | 6.25 |
| Acyl Chloride (e.g., Propionyl Chloride) | C₃H₅ClO | 92.52 | 0.62 mL | 6.74 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| Saturated aq. NH₄Cl | - | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 6.13 mmol) and anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 2.5 mL, 6.25 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithium salt may result in a thicker suspension.
-
Acylation: Add the acyl chloride (e.g., propionyl chloride, 0.62 mL, 6.74 mmol) dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude N-acyl-5-phenyl-2-oxazolidinone can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: N-Acylation using Acid Anhydride and DMAP Catalyst
This protocol offers a milder alternative, avoiding the use of strong bases and cryogenic temperatures.[1][6]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₉H₉NO₂ | 163.17 | 1.0 g | 6.13 |
| Acid Anhydride (e.g., Propionic Anhydride) | C₆H₁₀O₃ | 130.14 | 1.18 mL | 9.20 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 75 mg | 0.61 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 mL | - |
| Saturated aq. NaHCO₃ | - | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 g, 6.13 mmol) and DMAP (75 mg, 0.61 mmol) in anhydrous THF (25 mL).
-
Acylation: Add the acid anhydride (e.g., propionic anhydride, 1.18 mL, 9.20 mmol) to the solution at room temperature. Stir the reaction mixture overnight (12-16 hours).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acyl-5-phenyl-2-oxazolidinone.
Visualization of Reaction Pathways and Workflows
Reaction Mechanism: N-Acylation via Deprotonation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: Methodologies for the Cleavage and Removal of 5-Phenyl-2-oxazolidinone Chiral Auxiliaries
Abstract
The Evans oxazolidinone auxiliaries represent a cornerstone in modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers.[1][2][3] The successful application of this methodology hinges on the final, crucial step: the efficient and non-destructive cleavage of the auxiliary to unmask the desired chiral product and allow for the recovery of the valuable chiral auxiliary. This technical guide provides a comprehensive overview of the principal methods for removing the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and related auxiliaries. We delve into the mechanistic underpinnings of each transformation, offer field-tested experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal conditions for their specific synthetic targets, which may include carboxylic acids, primary alcohols, esters, and aldehydes.
Introduction: The Critical Role of Auxiliary Cleavage
Chiral auxiliaries are powerful tools that are temporarily incorporated into a substrate to direct a stereoselective transformation.[] Among these, the oxazolidinones popularized by David A. Evans are preeminent due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[] The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, derived from (1S,2R)-(+)-norephedrine, is frequently employed for its robust stereocontrol and crystallinity, which often aids in purification.
The journey from an acylated oxazolidinone to the final, enantiomerically enriched product requires a cleavage step that is both high-yielding and stereochemically faithful. The choice of cleavage method is dictated by the desired functional group in the final product. A poorly chosen method can lead to side reactions, such as attack at the endocyclic carbamate carbonyl, or epimerization of the newly created stereocenter.[5] This guide details the four most common and reliable pathways for auxiliary removal.
Hydrolytic Cleavage to Carboxylic Acids
The conversion of an N-acyl oxazolidinone to a chiral carboxylic acid is arguably the most common and fundamental cleavage transformation. The standard conditions, employing lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), are highly effective and selective.
Mechanistic Rationale: The Role of Lithium Hydroperoxide
While one might expect hydroxide (OH⁻) to be the primary nucleophile, it can attack both the desired exocyclic amide carbonyl and the undesired endocyclic carbamate carbonyl, leading to a ring-opened hydroxyamide byproduct.[5][6][7] The key to the success of this method is the in situ formation of the lithium hydroperoxide (LiOOH) from the reaction of LiOH and H₂O₂.[6][8] LiOOH is a superior nucleophile that exhibits a strong kinetic preference for attacking the exocyclic amide carbonyl.[6][7][9]
This selective attack forms a tetrahedral intermediate which collapses to generate a peroxyacid intermediate and the free oxazolidinone auxiliary. The peroxyacid is then reduced to the carboxylic acid during an aqueous workup, typically with a mild reducing agent like sodium sulfite (Na₂SO₃).[6]
A critical safety consideration is that the peracid intermediate can be unstable and decompose, especially with excess H₂O₂, leading to the evolution of gaseous oxygen.[6] This can create a hazardous pressurized and oxygen-rich atmosphere in a sealed reaction vessel. Therefore, reactions should be well-vented, and the temperature carefully controlled.
Caption: LiOOH selectively attacks the exocyclic carbonyl.
Protocol 1: Hydrolysis to a Carboxylic Acid
-
Preparation: Dissolve the N-acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in tetrahydrofuran (THF, ~0.1 M). Add water to create a biphasic system (typically a 3:1 THF:H₂O ratio).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Reaction: Stir the reaction mixture at 0 °C, monitoring by TLC or LC-MS for the consumption of the starting material (typically 1-4 hours).
-
Quench: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 equiv) at 0 °C and allowing the mixture to warm to room temperature.
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH ~2 with dilute HCl. Extract the carboxylic acid product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Reductive Cleavage to Primary Alcohols
For the synthesis of chiral primary alcohols, a direct reduction of the acyl group is required. Strong hydride reagents are typically employed for this transformation, which proceeds cleanly and in high yield.
Mechanistic Rationale
Reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) act as sources of nucleophilic hydride (H⁻). The hydride attacks the exocyclic amide carbonyl to form a stable tetrahedral intermediate. This intermediate is held until an aqueous workup, at which point it collapses to release the desired primary alcohol and the recovered chiral auxiliary. LiBH₄ is often preferred over the more reactive LiAlH₄ as it offers better chemoselectivity if other reducible functional groups are present.
Caption: Hydride reduction yields a primary alcohol after workup.
Protocol 2: Reduction to a Primary Alcohol
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF (~0.1 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Reagent Addition: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS (typically 2-12 hours).
-
Quench: Cool the reaction back to 0 °C and quench very cautiously by the slow, dropwise addition of 1 M NaOH or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Dilute the mixture with water and diethyl ether. Separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to separate the chiral alcohol from the recovered auxiliary.
Transesterification to Esters
Direct conversion to esters can be achieved under either basic or Lewis acidic conditions, providing a milder alternative to a two-step hydrolysis/esterification sequence.
Mechanistic Rationale
Transesterification involves the nucleophilic attack of an alcohol or alkoxide at the exocyclic carbonyl. While strong bases like sodium methoxide can be effective, they risk epimerization of α-stereocenters. A milder and often preferred approach utilizes Lewis acids such as titanium(IV) isopropoxide [Ti(OiPr)₄] or magnesium bromide (MgBr₂).[10] The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by a neutral alcohol molecule. This method is generally mild and tolerates a wide range of functional groups.[10]
Protocol 3: Lewis Acid-Catalyzed Transesterification
-
Preparation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in the desired alcohol (e.g., methanol or benzyl alcohol, used as solvent or in excess) add the Lewis acid catalyst (e.g., MgBr₂, 1.5 equiv).[10]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Remove the bulk of the alcohol solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ester by silica gel chromatography.
Conversion to Aldehydes
The synthesis of chiral aldehydes from N-acyl oxazolidinones is a more delicate transformation, typically requiring a two-step sequence involving a partial reduction followed by hydrolysis.
Mechanistic Rationale
Direct conversion to an aldehyde requires stopping the reduction at the hemiaminal oxidation state. This can be achieved by using a sterically hindered and moderately reactive hydride source like diisobutylaluminum hydride (DIBAL-H) at low temperatures.[11] The DIBAL-H reduces the amide to a stable N-(1-hydroxyalkyl) intermediate (a hemiaminal equivalent). This intermediate is often stable enough to be isolated.[11] Subsequent mild acidic or basic hydrolysis cleaves the C-N bond, releasing the desired aldehyde and the auxiliary. The success of this method can be highly dependent on the substitution pattern of the oxazolidinone itself, with some auxiliaries being more prone to endocyclic cleavage during reduction.[11]
Protocol 4: Reduction and Hydrolysis to an Aldehyde
-
Preparation (Reduction): Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous toluene or dichloromethane (~0.1 M) under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Add a solution of DIBAL-H (1.5 equiv, e.g., 1.0 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.
-
Reaction: Stir at -78 °C for 1-2 hours. Monitor the reaction carefully by TLC.
-
Quench and Hydrolysis: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Workup: Separate the layers and extract the aqueous phase with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile). The crude aldehyde is often used immediately in the next step or can be purified by careful column chromatography.
Comparative Summary of Cleavage Methods
| Target Functional Group | Reagents & Conditions | Advantages | Potential Issues & Side Reactions |
| Carboxylic Acid | LiOH, H₂O₂ in THF/H₂O, 0 °C | High yield, reliable, well-established. | Endocyclic cleavage by OH⁻, O₂ evolution (safety risk), epimerization under harsh conditions.[5][6] |
| Primary Alcohol | LiBH₄ or LiAlH₄ in THF/Ether, 0 °C to RT | High yield, direct conversion. | LiAlH₄ is highly reactive and less chemoselective; careful quenching required. |
| Ester | Lewis Acid (e.g., MgBr₂, Ti(OiPr)₄) + Alcohol | Mild conditions, avoids epimerization, good functional group tolerance.[10] | Reaction can be slow; requires stoichiometric Lewis acid. |
| Aldehyde | 1. DIBAL-H, -78 °C; 2. Mild Hydrolysis | Access to valuable chiral aldehydes. | Temperature control is critical; over-reduction to alcohol; aldehyde instability.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. connectsci.au [connectsci.au]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging (S)-5-Phenyl-2-oxazolidinone for High Diastereocontrol in Asymmetric Diels-Alder Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Asymmetric Synthesis Division
Introduction: The Strategic Role of Chiral Auxiliaries in Cycloadditions
The Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings, stands as a cornerstone of modern organic synthesis.[1][2] Achieving stereocontrol in this reaction is paramount for the synthesis of complex, biologically active molecules. Chiral auxiliaries are a robust and reliable strategy for inducing asymmetry, allowing for the predictable formation of one enantiomer over another.[3] Among the most successful and widely adopted are the oxazolidinone auxiliaries developed by David A. Evans.
This guide focuses on the application of (S)-5-Phenyl-2-oxazolidinone, a highly effective chiral auxiliary that imparts exceptional levels of diastereoselectivity in Diels-Alder reactions. Its efficacy stems from a combination of steric and electronic factors that, when coordinated with a Lewis acid, create a highly ordered and rigid transition state. We will explore the mechanistic underpinnings of this control element and provide detailed, field-proven protocols for its successful implementation, from dienophile preparation to auxiliary cleavage and recovery.
The Pillar of Control: Mechanism of Diastereoselection
The high degree of stereocontrol exerted by the 5-phenyl-2-oxazolidinone auxiliary is not accidental; it is the result of a carefully orchestrated molecular conformation enforced by a Lewis acid catalyst. The reaction's success hinges on the formation of a rigid, chelated dienophile complex where one face is effectively blocked.
The key mechanistic steps are:
-
Acylation: The chiral auxiliary is first acylated with an α,β-unsaturated acyl chloride or anhydride (e.g., acryloyl chloride) to form the N-acyloxazolidinone, which serves as the dienophile.
-
Lewis Acid Chelation: A Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) is introduced. It coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring.[4] This bidentate chelation locks the conformation of the N-acyloxazolidinone, forcing the acyl group into an s-cis conformation.
-
Facial Shielding: In this rigid, chelated state, the phenyl group at the C5 position of the auxiliary sterically encumbers one face of the dienophile's double bond.
-
Directed Cycloaddition: The incoming diene (e.g., cyclopentadiene) is therefore directed to attack from the less sterically hindered face, leading to the preferential formation of a single diastereomer.[5] The reaction typically proceeds with high endo-selectivity due to favorable secondary orbital interactions in the transition state.[1]
The following diagram illustrates this principle of Lewis acid-mediated facial shielding.
Caption: Lewis acid chelation creates a rigid dienophile, where the C5-phenyl group blocks the bottom face, ensuring a highly diastereoselective cycloaddition.
Experimental Protocols and Application Data
The following protocols provide a framework for the successful application of (S)-5-phenyl-2-oxazolidinone in a diastereoselective Diels-Alder reaction.
Part A: Protocol for Preparation of (S)-N-Acryloyl-5-phenyl-2-oxazolidinone
This procedure details the acylation of the chiral auxiliary. While methods using strong bases like n-BuLi are common, this protocol uses a milder approach suitable for many substrates.[6]
-
Reagent Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-5-phenyl-2-oxazolidinone (1.0 equiv). Dissolve it in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (NEt₃, 1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add acryloyl chloride (1.2 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting oxazolidinone is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acryloyl dienophile.
Part B: Protocol for the Diastereoselective Diels-Alder Reaction
This general protocol outlines the Lewis acid-mediated cycloaddition with cyclopentadiene.
-
Dienophile Preparation: Add the purified (S)-N-Acryloyl-5-phenyl-2-oxazolidinone (1.0 equiv) to a flame-dried flask under an inert atmosphere. Dissolve in anhydrous CH₂Cl₂ (to approx. 0.1 M).
-
Cooling: Cool the solution to the desired reaction temperature, typically between -78 °C and -100 °C, using a dry ice/acetone or liquid N₂/ethanol bath.[5]
-
Lewis Acid Addition: Add the Lewis acid (e.g., a 1.0 M solution of Et₂AlCl in hexanes, 1.2–1.5 equiv) dropwise to the stirred solution. Stir for 15-30 minutes to ensure complete formation of the chelated complex.
-
Diene Addition: Add freshly distilled cyclopentadiene (2.0–3.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at the low temperature for 1-4 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt at the reaction temperature.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting cycloadduct is often a crystalline solid and can be purified by recrystallization or flash chromatography.[5]
Influence of Lewis Acid on Diastereoselectivity
The choice of Lewis acid is critical and can significantly impact both the reaction rate and the level of diastereoselectivity. Softer Lewis acids generally provide superior results for this transformation.
| Lewis Acid | Temperature (°C) | Solvent | Endo:Exo Ratio | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Et₂AlCl | -100 | CH₂Cl₂ | >100:1 | >99:1 | 88 | [5] |
| Me₂AlCl | -78 | CH₂Cl₂ | >100:1 | 96:4 | 85 | [5] |
| TiCl₄ | -78 | CH₂Cl₂ | 13:1 | 91:9 | 79 | [5] |
| SnCl₄ | -78 | CH₂Cl₂ | 14:1 | 89:11 | 81 | [5] |
| BF₃·OEt₂ | -78 | CH₂Cl₂ | 12:1 | 85:15 | 75 | [5] |
Data is illustrative and based on reactions with cyclopentadiene. Diastereomeric ratio refers to the ratio of the major endo adduct to the minor endo adduct.
Part C: Protocol for Cleavage and Recovery of the Chiral Auxiliary
A key advantage of Evans auxiliaries is their facile removal under conditions that preserve the stereochemistry of the product and allow for the recovery of the valuable auxiliary.[7] The following protocol uses lithium hydroperoxide for a clean cleavage to the carboxylic acid.[8][9]
-
Setup: Dissolve the Diels-Alder adduct (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 equiv) and stir for an additional 30 minutes.
-
Extraction of Auxiliary: Concentrate the mixture in vacuo to remove the THF. Add water and extract with CH₂Cl₂ (3x) to recover the (S)-5-phenyl-2-oxazolidinone auxiliary. The combined organic layers can be dried and purified for reuse.
-
Isolation of Product: Acidify the remaining aqueous layer to pH ~2 with dilute HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final enantiomerically enriched product.
Visualization of the Complete Experimental Workflow
The entire process, from commercially available starting materials to the final chiral product, is summarized in the workflow below.
Caption: Overall experimental workflow from auxiliary acylation to the final product and auxiliary recovery.
Conclusion
The (S)-5-phenyl-2-oxazolidinone chiral auxiliary is a powerful and reliable tool for executing highly diastereoselective Diels-Alder reactions. The straightforward protocols for dienophile synthesis, Lewis acid-mediated cycloaddition, and subsequent auxiliary cleavage make this a versatile method for accessing complex, enantiomerically enriched six-membered rings. The high yields and exceptional stereocontrol, coupled with the ability to recover the auxiliary, underscore its value in both academic research and industrial drug development applications.[3][7]
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Compounds Using (R)- or (S)-5-Phenyl-2-oxazolidinone
Introduction: The Strategic Role of 5-Phenyl-2-oxazolidinone in Asymmetric Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, achieving precise stereochemical control is paramount. Chiral auxiliaries are a powerful and reliable strategy, temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] Among the arsenal of available auxiliaries, oxazolidinones, particularly those popularized by David A. Evans, stand out for their versatility, predictability, and high levels of stereocontrol.[1][2]
This guide focuses on this compound, a robust chiral auxiliary derived from the readily available and inexpensive amino acid, phenylalanine.[3] Its rigid structure and the steric influence of the C5 phenyl group provide an exceptional platform for controlling the facial selectivity of enolates in a variety of crucial carbon-carbon bond-forming reactions. These include stereoselective alkylations, aldol additions, and Diels-Alder reactions.[1][4] The crystalline nature of the resulting N-acylated products often facilitates purification by recrystallization, a significant advantage for large-scale production where chromatographic methods are less desirable.
This document serves as a detailed guide for researchers, process chemists, and drug development professionals on the practical application of this compound for large-scale chiral synthesis. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and address critical aspects such as auxiliary cleavage and recovery.
Core Principles of Stereodirection
The efficacy of this compound hinges on its ability to enforce a specific conformation upon the attached N-acyl chain. Upon deprotonation with a suitable base, a (Z)-enolate is selectively formed. The C5 phenyl substituent then acts as a powerful stereodirecting group, sterically blocking one face of the enolate. This forces incoming electrophiles to approach from the less hindered face, resulting in a predictable and highly diastereoselective bond formation.[1][3]
References
Application Notes & Protocols: Mastering Diastereoselective Enolate Formation with (S)-5-Phenyl-2-oxazolidinone
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the predictable and precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to convert prochiral substrates into enantiomerically enriched products with high fidelity. Among the most successful and widely utilized of these is the family of Evans oxazolidinones.[1] Specifically, derivatives like (S)-5-Phenyl-2-oxazolidinone, derived from the readily available amino acid (S)-phenylalaninol, provide a robust scaffold for directing the stereochemical course of reactions involving enolates.[2][3]
The N-acyl derivatives of these oxazolidinones serve as precursors to chiral enolates. The stereochemical outcome of subsequent reactions, such as alkylations and aldol additions, is almost entirely dependent on the geometry—Z or E—of the enolate formed. This guide provides a detailed examination of the experimental parameters that govern this crucial enolate formation step, offering both the theoretical underpinnings and field-proven protocols for achieving high diastereoselectivity.
Core Principles: The Decisive Factors in Enolate Geometry
The acidity of the α-protons on the N-acyl chain (pKa ≈ 18-21) allows for deprotonation by a suitable base to form a nucleophilic enolate.[4] The geometry of this newly formed double bond is not arbitrary; it is kinetically controlled by a confluence of factors, primarily the nature of the base and its associated metal counterion.
-
The Metal Counterion's Role (Chelation vs. Non-Chelation): The choice of metal is the most critical element in dictating enolate geometry.
-
Boron and Titanium (Chelating Metals): Lewis acids such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) are used in conjunction with a hindered amine base.[5][6] These metals form a rigid, chelated six-membered transition state with both the imide and carbamate carbonyl oxygens. This chelation forces a specific conformation that leads overwhelmingly to the formation of the (Z)-enolate.[5][7]
-
Lithium (Non-Chelating): Strong, sterically demanding lithium amide bases like lithium diisopropylamide (LDA) generate enolates through a non-chelating, "open" transition state.[5][8] In this arrangement, steric hindrance between the bulky base and the acyl group dictates the approach to the α-proton, favoring the formation of the (E)-enolate.[5] It is also noteworthy that lithium enolates can exist as complex aggregates in solution, which can influence their reactivity.[9][10]
-
-
The Base's Role (Deprotonation):
-
For boron-mediated enolization, a hindered tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) acts as the Brønsted base to remove the proton after the Lewis acid has coordinated to the carbonyls.[11]
-
For lithium enolates, a very strong, non-nucleophilic base like LDA (pKa ≈ 36) is required for rapid, quantitative, and irreversible deprotonation, preventing unwanted side reactions.[8]
-
-
Temperature and Solvent: Strict control of reaction temperature is essential. Enolizations are almost universally performed at low temperatures (typically -78 °C) in anhydrous, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) to ensure kinetic control, suppress side reactions, and maintain the stability of the resulting enolate.[2][8]
Mechanistic Pathways to Geometrically Defined Enolates
Boron-Mediated Pathway to the (Z)-Enolate
The "soft enolization" procedure developed by Evans provides exceptional control for generating (Z)-enolates, which are precursors for syn-aldol products.[7][11] The reaction proceeds through a highly organized, chair-like six-membered transition state. Steric repulsion between the R group of the acyl chain and the phenyl group of the auxiliary forces the R group into a pseudo-equatorial position, leading directly to the (Z)-enolate geometry.
Caption: Boron-mediated enolization proceeds via a rigid chelated transition state.
Lithium-Mediated Pathway to the (E)-Enolate
In contrast, deprotonation with a bulky base like LDA occurs through an open, non-chelated transition state. The steric bulk of the diisopropylamide moiety preferentially abstracts the least hindered α-proton, which results in the formation of the thermodynamically less stable but kinetically favored (E)-enolate.
Caption: LDA-mediated enolization favors the (E)-enolate via a non-chelated pathway.
Data Summary: Condition-Dependent Enolate Geometry
The choice of reagents directly correlates to the geometric and, therefore, stereochemical outcome of the reaction.
| Enolization Method | Base | Metal Source | Resulting Enolate | Typical Reaction | Stereochemical Outcome |
| Boron-Mediated "Soft Enolization" | i-Pr₂NEt or Et₃N | Bu₂BOTf | (Z) | Aldol Addition | syn -Adduct [7] |
| Lithium-Mediated Deprotonation | LDA or LiHMDS | - | (E) | Alkylation | Varies (Face blocked by Ph) |
| Titanium-Mediated Enolization | i-Pr₂NEt | TiCl₄ | (Z) | Aldol Addition | syn -Adduct [6][12] |
| Zirconium-Mediated Enolization | Et₃N | ZrCp₂Cl₂ | (Z) | Alkylation | High Diastereoselectivity[13] |
Detailed Experimental Protocols
General Requirements: All reactions must be conducted in flame- or oven-dried glassware under a positive pressure of dry argon or nitrogen. Solvents must be anhydrous, and reagents should be freshly distilled or sourced from a reputable supplier and handled via syringe.
Protocol 1: Generation of a (Z)-Boron Enolate for Diastereoselective Aldol Addition
This protocol is adapted from the seminal work of Evans and is designed to generate the (Z)-enolate for a subsequent syn-selective aldol reaction.[7][11]
Reagents & Equipment:
-
N-Propionyl-(S)-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M in CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aldehyde electrophile (e.g., Isobutyraldehyde, 1.2 equiv)
-
Schlenk flask, magnetic stirrer, argon line, syringes, -78 °C bath (dry ice/acetone)
Procedure:
-
Setup: Place the N-propionyl-(S)-5-phenyl-2-oxazolidinone into a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Dissolution: Add anhydrous CH₂Cl₂ (to make a ~0.1 M solution) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath and allow it to equilibrate for 15 minutes.
-
Base Addition: Slowly add DIPEA dropwise via syringe over 2 minutes.
-
Enolization: Add Bu₂BOTf solution dropwise via syringe over 10 minutes. The solution may turn from colorless to pale yellow. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the boron enolate. Spectroscopic studies confirm that enolization is typically instantaneous.[11]
-
Electrophile Addition: Add the aldehyde electrophile dropwise over 5 minutes.
-
Reaction: Continue stirring at -78 °C for 1-2 hours, then warm the reaction to 0 °C and stir for an additional hour. Progress can be monitored by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Proceed with standard aqueous workup and purification.
Protocol 2: Generation of a Lithium Enolate for Diastereoselective Alkylation
This protocol uses the strong, non-nucleophilic base LDA to generate a lithium enolate for subsequent alkylation.[2][5]
Reagents & Equipment:
-
N-Propionyl-(S)-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Lithium diisopropylamide (LDA, 1.05 equiv, freshly prepared or commercial 2.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide electrophile (e.g., Benzyl bromide, 1.1 equiv)
-
Schlenk flask, magnetic stirrer, argon line, syringes, -78 °C bath
Procedure:
-
Setup: Add the N-propionyl-(S)-5-phenyl-2-oxazolidinone to a dry Schlenk flask under argon.
-
Dissolution: Add anhydrous THF (to make a ~0.1 M solution) and stir to dissolve.
-
Cooling: Cool the solution to -78 °C and allow it to equilibrate.
-
Enolization: Slowly add the LDA solution dropwise over 10 minutes. A color change to yellow or orange is typically observed, indicating enolate formation. Stir the solution at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the alkyl halide electrophile dropwise.
-
Reaction: Maintain the reaction at -78 °C for 2-4 hours, or as determined by TLC monitoring. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face.[2]
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and proceed with extraction and purification.
Overall Experimental Workflow
The process follows a logical sequence from substrate preparation to the final functionalized product, with the enolization step being the critical control point for stereochemistry.
Caption: A generalized workflow for diastereoselective reactions using 5-phenyl-2-oxazolidinone.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enolate Formation [quimicaorganica.org]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
The Phenyl Advantage: Harnessing 5-Phenyl-2-oxazolidinone for Stereocontrolled Pharmaceutical Synthesis
Introduction: Beyond Flat Structures – The Imperative of Chirality in Drug Design
In the landscape of modern pharmaceutical development, the three-dimensional architecture of a molecule is as critical as its chemical composition. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image molecules. Consequently, the therapeutic activity and safety profile of a drug often reside in a single enantiomer, while the other may be inactive or even contribute to adverse effects. This reality places asymmetric synthesis, the selective production of a single enantiomer, at the forefront of pharmaceutical ingredient (API) manufacturing.[1]
Chiral auxiliaries are a powerful and reliable tool in the synthetic chemist's arsenal to enforce stereocontrol.[1] These molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After guiding the creation of the desired stereocenter, the auxiliary is removed and can often be recovered for reuse.[1] Among the most celebrated and widely employed of these are the oxazolidinone auxiliaries, popularized by David A. Evans.
This application note provides a detailed exploration of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and its enantiomer, versatile chiral auxiliaries derived from the readily available amino alcohol (1R,2S)-norephedrine. We will delve into the mechanistic principles that govern their remarkable stereodirecting ability and provide detailed, field-proven protocols for their application in key bond-forming reactions crucial to API synthesis.
The Underlying Principle: Steric Hindrance and Chelation Control
The efficacy of 5-phenyl-2-oxazolidinone and related Evans auxiliaries hinges on a predictable and well-understood mechanism of stereocontrol. The process begins with the acylation of the oxazolidinone's nitrogen atom. Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates a (Z)-enolate. This enolate is stabilized by chelation with the lithium or sodium cation, forming a rigid, planar five-membered ring structure.
The key to the auxiliary's stereodirecting power lies in the steric bulk of the substituent at the C5 position—in this case, the phenyl group. This group effectively shields one face of the planar enolate, compelling an incoming electrophile to approach from the less sterically encumbered opposite face. This directed attack results in the formation of a new stereocenter with a predictable configuration relative to the chiral centers of the auxiliary.
Visualizing the Workflow: A General Scheme
The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Core Applications in Pharmaceutical Synthesis
This compound auxiliaries are instrumental in a variety of stereoselective transformations that are foundational to the synthesis of complex pharmaceutical molecules.
Asymmetric Alkylation: Building Chiral Carbon Frameworks
The diastereoselective alkylation of enolates derived from N-acyl-5-phenyl-2-oxazolidinones is a robust method for creating α-chiral carboxylic acid derivatives. These products are valuable intermediates in the synthesis of numerous APIs.
This protocol details the synthesis of (S)-2-methylpent-4-enoic acid, a versatile chiral building block, utilizing (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
Part A: N-Acylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
Part B: Asymmetric Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add NaHMDS solution (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to form the sodium (Z)-enolate.
-
Add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio (typically >98:2) can be determined by GC or ¹H NMR analysis of the crude product before purification by flash chromatography.
Part C: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir at 0 °C for 2 hours, then warm to room temperature and stir for another 2 hours.
-
At 0 °C, quench excess peroxide by adding a saturated aqueous solution of Na₂SO₃. Stir for 30 minutes.
-
Concentrate the mixture to remove THF. Wash the aqueous residue with diethyl ether (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Visualizing the Mechanism: Asymmetric Alkylation
The stereochemical outcome of the alkylation is dictated by the conformation of the chelated enolate.
References
Troubleshooting & Optimization
common side reactions in Evans aldol reactions and how to avoid them
Welcome to the technical support center for the Evans Aldol Reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the intricacies of this powerful synthetic tool.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you might encounter during your Evans aldold reaction experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Poor Diastereoselectivity (Low d.r.)
Question: "My Evans aldol reaction is giving a low diastereomeric ratio (d.r.). What are the common causes and how can I improve the selectivity for the desired syn or anti adduct?"
Probable Causes & Solutions:
Poor diastereoselectivity in Evans aldol reactions can stem from several factors, primarily related to the formation of the enolate and the transition state of the aldol addition.
-
Incomplete or Incorrect Enolate Formation: The Evans aldol reaction's high stereoselectivity relies on the formation of a single, stereodefined Z-enolate.[1][2][3] Incomplete enolization or the formation of the E-enolate can lead to a mixture of diastereomers.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water can quench the enolate or interfere with the Lewis acid. Flame-dry all glassware and use freshly distilled, anhydrous solvents.
-
Optimize Enolization Reagents: For the classic syn-selective Evans aldol, the use of dibutylboron triflate (Bu₂BOTf) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is crucial for generating the Z-enolate.[3]
-
Verify Reagent Quality: Use fresh, high-quality Bu₂BOTf and ensure the amine base is pure and dry.
-
-
-
Use of Acetate-Derived N-Acyl Oxazolidinones: The standard Evans auxiliary shows poor diastereoselectivity in acetate aldol reactions.[4][5] This is because the absence of an α-substituent on the enolate removes a key steric interaction that favors one transition state over the other.[4]
-
Incorrect Lewis Acid for Desired Stereoisomer: While boron enolates typically yield syn-aldol products, other Lewis acids can favor the anti-adduct.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Competing Retro-Aldol Reaction
Question: "I am observing the starting materials reforming during my reaction or workup. How can I prevent the retro-aldol reaction?"
Probable Causes & Solutions:
The retro-aldol reaction is the reverse of the aldol addition and can be catalyzed by both acid and base.[6][7] It is more likely to occur with sterically hindered products or under harsh reaction or workup conditions.
-
Thermodynamic Equilibrium: Many aldol reactions are reversible, and the equilibrium may not strongly favor the product.[8]
-
Troubleshooting Protocol:
-
Low Reaction Temperatures: Perform the reaction at low temperatures (e.g., -78 °C) to kinetically trap the aldol adduct.[9]
-
Rapid Trapping of the Aldolate: In some protocols, especially those aiming for anti-adducts, the intermediate magnesium aldolate can be trapped in situ with a silylating agent like trimethylsilyl chloride (TMSCl) to prevent retro-aldolization.[10]
-
Careful Workup: Quench the reaction at low temperature with a mild buffer (e.g., saturated aqueous NH₄Cl) and avoid excessive exposure to strong acids or bases during extraction.
-
-
Issue 3: Self-Aldol Condensation of Enolizable Aldehydes
Question: "When using an enolizable aldehyde as the electrophile, I am getting significant amounts of the aldehyde's self-aldol product. How can I favor the desired crossed-aldol reaction?"
Probable Causes & Solutions:
When the aldehyde electrophile has α-protons, it can enolize and react with itself, competing with the desired reaction with the chiral auxiliary enolate.
-
Relative Reaction Rates: The rate of the self-aldol reaction can be comparable to or faster than the crossed-aldol reaction, especially if the aldehyde is added too quickly.
-
Troubleshooting Protocol:
-
Slow Addition of the Aldehyde: Add the enolizable aldehyde slowly to the pre-formed enolate of the chiral auxiliary at low temperature.[10] This maintains a low concentration of the aldehyde, minimizing the self-condensation reaction.[10]
-
Use of a Syringe Pump: For precise control over the addition rate, use a syringe pump.[10]
-
Optimize Stoichiometry: It may be beneficial to use an excess of the chiral auxiliary to ensure the aldehyde reacts preferentially with the desired enolate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Zimmerman-Traxler model and why is it important for the Evans aldol reaction?
The Zimmerman-Traxler model is a transition state model that explains the stereoselectivity of aldol reactions involving metal enolates.[1][2] It proposes a six-membered, chair-like transition state where the metal (e.g., boron) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.[1][2] The substituents on the enolate and aldehyde occupy pseudo-equatorial positions to minimize steric strain, which dictates the stereochemical outcome of the reaction.[2] The high diastereoselectivity of the Evans aldol reaction is a direct consequence of the well-defined Zimmerman-Traxler transition state.[1]
Q2: How do I choose the right chiral auxiliary?
The choice of chiral auxiliary depends on the desired stereochemistry of the aldol product. The most common Evans auxiliaries are derived from L-valine and L-phenylalanine.[3] These auxiliaries, when used with a boron Lewis acid, reliably produce the syn-aldol adduct.[3] For anti-aldol adducts, alternative strategies such as using a magnesium Lewis acid or a different type of chiral auxiliary (e.g., a thiazolidinethione auxiliary) are necessary.[5][8]
Q3: What are the best methods for removing the chiral auxiliary after the reaction?
The chiral auxiliary can be cleaved under various conditions to yield different functional groups, and it can often be recovered and reused.[2] Common cleavage methods include:
| Product Functional Group | Reagents |
| Carboxylic Acid | Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) |
| Alcohol | Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) |
| Weinreb Amide | N,O-Dimethylhydroxylamine hydrochloride and a Grignard reagent or aluminum reagent |
Q4: Can I use a ketone as the electrophile in an Evans aldol reaction?
While aldehydes are the most common electrophiles, ketones can also be used. However, reactions with ketones are generally slower and may require more forcing conditions due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl compared to an aldehyde. This can sometimes lead to lower yields and selectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. Aldol reaction [chemistrynewlight.blogspot.com]
- 10. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of 5-Phenyl-2-oxazolidinone Chiral Auxiliary
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of the 5-phenyl-2-oxazolidinone chiral auxiliary, a derivative of the widely utilized Evans auxiliaries. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the successful cleavage of the auxiliary while preserving the integrity of your target molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of the this compound auxiliary in a question-and-answer format.
Question 1: My hydrolytic cleavage with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is incomplete. What are the likely causes and how can I resolve this?
Answer:
Incomplete cleavage is a common hurdle. The key is to systematically investigate potential causes, from reagent quality to reaction conditions.
Probable Causes & Solutions:
-
Reagent Quality and Stoichiometry: Ensure your LiOH and H₂O₂ are fresh and accurately quantified. An excess of the cleaving reagents is often necessary to drive the reaction to completion.[1] For instance, the original Evans protocol suggests using a significant excess of H₂O₂ (around 4-5 equivalents).[2]
-
Reaction Time and Temperature: Some reactions may simply require more time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] While the reaction is typically conducted at 0 °C to minimize side reactions, for sterically hindered substrates, a slight increase in temperature might be necessary, though this should be done cautiously to avoid epimerization.[3]
-
Solvent System: The choice of solvent is critical. A mixture of tetrahydrofuran (THF) and water is commonly employed. The concentration of water can influence the reaction rate and selectivity.[2] For biphasic reactions, ensuring efficient stirring is crucial for optimal results.
-
Steric Hindrance: If your acyl group is particularly bulky, the nucleophilic attack of the hydroperoxide anion might be hindered. In such cases, extending the reaction time or considering an alternative cleavage method may be necessary.[1]
Experimental Protocol: Standard Hydrolytic Cleavage (LiOH/H₂O₂)
-
Dissolve the N-acyl-5-phenyl-2-oxazolidinone substrate in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0-5.0 equivalents) dropwise.
-
Subsequently, add an aqueous solution of lithium hydroxide (2.0-3.0 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture vigorously at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[1]
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the liberated this compound auxiliary.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.
-
Extract the desired carboxylic acid product with an organic solvent like ethyl acetate.[1]
Question 2: I am observing a significant amount of a side product, and I suspect it's the hydroxyamide from endocyclic cleavage. How can I minimize its formation?
Answer:
The formation of the hydroxyamide byproduct arises from the nucleophilic attack at the endocyclic carbamate carbonyl instead of the desired exocyclic amide carbonyl.[2][4] The choice of nucleophile and reaction conditions are paramount in controlling the regioselectivity of the cleavage.
Key Factors and Solutions:
-
The Role of Hydrogen Peroxide: Lithium hydroperoxide (LiOOH), formed in situ from LiOH and H₂O₂, is a softer and more selective nucleophile for the exocyclic amide carbonyl compared to the hydroxide ion (OH⁻).[2][5] The presence of H₂O₂ is therefore crucial for minimizing endocyclic cleavage. Exposing the substrate to LiOH in the absence of H₂O₂ can lead to the exclusive formation of the hydroxyamide.[2]
-
Optimizing Reagent Ratios: Using a sufficient excess of H₂O₂ can favor the desired cleavage pathway. The original Evans conditions, which employ a large excess of H₂O₂, are effective in maximizing the yield of the desired carboxylic acid.[2]
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity. Running the reaction at 0 °C or even slightly lower temperatures can suppress the formation of the hydroxyamide byproduct.[2]
Diagram: Regioselectivity of Nucleophilic Attack
Caption: Control of regioselectivity in auxiliary cleavage.
Question 3: I am concerned about epimerization at the α-carbon during the removal of the auxiliary. What are the best practices to prevent this?
Answer:
Epimerization is a significant risk, particularly with base-mediated cleavage methods, as it can compromise the stereochemical integrity of your product.
Mitigation Strategies:
-
Milder Conditions: Whenever possible, opt for milder cleavage conditions. Reductive cleavage methods are often less prone to causing epimerization than strongly basic hydrolysis.[3]
-
Temperature Control: Strictly maintain low temperatures (e.g., 0 °C or below) throughout the reaction and workup.[3]
-
Choice of Base: Lithium hydroxide is generally preferred over sodium or potassium hydroxide as it can offer better selectivity.[2][5] The use of lithium hydroperoxide (from LiOH/H₂O₂) is also beneficial as it is less basic than hydroxide.[5][6]
-
Alternative Cleavage Methods: If your substrate is particularly sensitive to epimerization, consider non-hydrolytic cleavage methods. For instance, reductive cleavage to the corresponding alcohol or transamination to an amide can be excellent alternatives.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the this compound auxiliary?
A1: There are several reliable methods, and the choice depends on the desired functional group in the final product:
| Desired Functional Group | Cleavage Method | Common Reagents | Key Considerations |
| Carboxylic Acid | Hydrolytic Cleavage | LiOH / H₂O₂ | Can cause epimerization; risk of endocyclic cleavage.[2][3] |
| Alcohol | Reductive Cleavage | LiBH₄, LiAlH₄ | Potent reducing agents may affect other functional groups.[3][7] |
| Aldehyde | Reductive Cleavage | LiAl(OᵗBu)₃H | Milder reducing agent, but over-reduction is possible.[3] |
| Amide | Transamination | Various amines, sometimes with Lewis acids | May require elevated temperatures.[3] |
Q2: I need to cleave the auxiliary to the primary alcohol. Which reducing agent should I choose, LiBH₄ or LiAlH₄?
A2: Both lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing the N-acyl group to a primary alcohol.[3] However, LiAlH₄ is a much stronger reducing agent than LiBH₄.[7][8]
-
Choose LiBH₄ if: Your molecule contains other sensitive functional groups that you wish to preserve, such as esters or ketones.[3] LiBH₄ is known to be more selective.[7]
-
Choose LiAlH₄ if: The N-acyl group is sterically hindered or unreactive, and your molecule does not contain other reducible functional groups. Be aware that LiAlH₄ will reduce a wider range of functional groups.[8]
Experimental Protocol: Reductive Cleavage to the Primary Alcohol (LiBH₄)
-
Dissolve the N-acyl-5-phenyl-2-oxazolidinone in an anhydrous ether solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by slowly adding an aqueous solution of 1M HCl or Rochelle's salt (potassium sodium tartrate) at 0 °C.
-
Extract the product with an organic solvent, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Diagram: Decision Tree for Auxiliary Cleavage
Caption: Selecting the appropriate cleavage method.
Q3: What are the safety considerations when using LiOH/H₂O₂ for cleavage?
A3: A critical and often overlooked safety concern with the LiOH/H₂O₂ method is the evolution of oxygen gas.[2][9] This occurs because the initially formed peracid intermediate is unstable and is rapidly reduced by the excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[2] In the presence of flammable organic solvents like THF, this can create a significant safety hazard. To mitigate this risk, ensure the reaction is well-ventilated and consider measures to maintain an inert atmosphere, such as a nitrogen sweep, especially for large-scale reactions.[9] Careful, slow addition of reagents and maintaining a low temperature can also help to control the rate of gas evolution.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 8. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of 5-Phenyl-2-oxazolidinone Reactions
Welcome to the Technical Support Center for purification strategies related to 5-Phenyl-2-oxazolidinone mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from these powerful chiral auxiliary-based reactions. The following sections offer solutions to common challenges, from diastereomer separation to the efficient removal of the chiral auxiliary, ensuring the high purity of your final product.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of products from this compound reactions. Each problem is followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.
Issue 1: Difficulty in Separating Diastereomers of N-Acyl-5-phenyl-2-oxazolidinone Products
Scenario: After an Evans alkylation or aldol reaction, you observe two or more diastereomeric products that are difficult to separate by standard column chromatography.
Root Cause Analysis: Diastereomers formed in Evans-type reactions often have very similar polarities, making their separation on standard silica gel challenging. The subtle differences in their three-dimensional structures may not provide sufficient differential interaction with the stationary phase.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Solvent System (Mobile Phase): A systematic screen of solvent systems is the first step. Start with a non-polar/polar combination like hexane/ethyl acetate and gradually increase polarity. If separation is still poor, consider switching to a different solvent system. For instance, a mixture of dichloromethane and methanol can sometimes provide better resolution. The use of additives like a small percentage of toluene or cyclohexane in the mobile phase can also improve separation by altering the solubility and interaction of the diastereomers with the stationary phase.
-
Stationary Phase: If standard silica gel is ineffective, consider alternative stationary phases. Diol- or cyano-bonded silica can offer different selectivities. For particularly challenging separations, chiral stationary phases, although more expensive, can be highly effective in resolving diastereomers.[1]
-
-
Recrystallization:
-
Recrystallization is a powerful technique for purifying diastereomeric mixtures, especially when one diastereomer is significantly more abundant. The key is to find a solvent system where the major diastereomer is sparingly soluble at low temperatures but soluble at higher temperatures, while the minor diastereomer remains in solution.
-
Solvent Screening: A good starting point is a binary solvent system. Dissolve the mixture in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization of the major diastereomer. Common solvent pairs include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water.[2]
-
-
Kinetic Resolution via Crystallization:
-
In some cases, seeding a supersaturated solution of the diastereomeric mixture with a crystal of the pure, desired diastereomer can induce its selective crystallization.[3] This is a form of kinetic resolution and can be highly effective if the conditions are carefully controlled.
-
Issue 2: Incomplete Removal of the this compound Auxiliary
Scenario: After the cleavage reaction (e.g., hydrolysis, reduction), you still observe the starting N-acyl-5-phenyl-2-oxazolidinone or the recovered auxiliary in your product mixture.
Root Cause Analysis: Incomplete cleavage can be due to several factors, including insufficient reagent stoichiometry, suboptimal reaction conditions, or steric hindrance around the carbonyl group of the N-acyl moiety.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that the reagents used for cleavage are fresh and of high purity. For instance, in the common lithium hydroxide/hydrogen peroxide cleavage, the concentration of the hydrogen peroxide solution is critical.[4][5][6]
-
An excess of the cleaving reagent is often required to drive the reaction to completion.[4] For hydrolytic cleavage with LiOH/H₂O₂, using 3-4 equivalents of both reagents is a common starting point.
-
-
Optimize Reaction Conditions:
-
Temperature: While many cleavage reactions are performed at 0°C to minimize side reactions, some sterically hindered substrates may require higher temperatures to proceed at a reasonable rate.[4] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Solvent: The choice of solvent can significantly impact the reaction rate. For LiOH/H₂O₂ cleavage, a mixture of THF and water (typically 3:1 to 4:1) is commonly used to ensure the solubility of both the substrate and the reagents.[4]
-
-
Consider Alternative Cleavage Methods:
-
If hydrolytic methods are unsuccessful, consider other cleavage protocols based on the desired final product (e.g., carboxylic acid, alcohol, aldehyde, or amide).
-
| Desired Product | Cleavage Method | Reagents | Key Considerations |
| Carboxylic Acid | Hydrolysis | LiOH/H₂O₂ | Milder than LiOH alone, minimizes epimerization.[6][7] |
| Primary Alcohol | Reductive Cleavage | LiBH₄ or LiAlH₄ | LiBH₄ is milder and more selective.[8] |
| Aldehyde | Reductive Cleavage | LiAlH(OtBu)₃ | Milder reducing agent to avoid over-reduction to the alcohol. |
| Amide | Aminolysis | Weinreb Amine (Me(MeO)NH·HCl) | Forms a stable Weinreb amide intermediate.[8] |
| Ester | Transesterification | NaOMe/MeOH | Useful for direct conversion to methyl esters.[9] |
| Hydroxamic Acid | Lewis Acid-mediated | NH₂OH·HCl, Sm(OTf)₃ | Chemoselective conversion without racemization.[10] |
Issue 3: Epimerization of the Product During Auxiliary Removal
Scenario: You successfully remove the chiral auxiliary, but you observe a loss of stereochemical purity in your final product.
Root Cause Analysis: The newly formed stereocenter, particularly if it is α to a carbonyl group, can be susceptible to epimerization under harsh acidic or basic conditions, especially at elevated temperatures.[11]
Troubleshooting Steps:
-
Use Milder Reagents:
-
Control Reaction Temperature:
-
Perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate. Running reactions at 0°C or even lower temperatures can significantly reduce the risk of epimerization.
-
-
Careful pH Control During Workup:
-
During the aqueous workup, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully and promptly extract the product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying the diastereomers of N-acyl-5-phenyl-2-oxazolidinone products?
A1: Flash column chromatography on silica gel is the most widely used method. However, due to the often-small differences in polarity between diastereomers, careful optimization of the mobile phase is crucial. A shallow gradient of a solvent mixture like ethyl acetate in hexanes is a good starting point. If this fails, recrystallization can be a highly effective alternative, particularly on a larger scale.[3]
Q2: How can I efficiently remove the recovered this compound auxiliary from my product after cleavage?
A2: The this compound auxiliary is a relatively polar and water-soluble compound. After the cleavage reaction, a standard aqueous workup will often remove a significant portion of it.
-
Extraction: After quenching the reaction, perform several extractions with a suitable organic solvent. The desired product will typically be in the organic phase, while the auxiliary will partition into the aqueous phase, especially if the aqueous phase is made slightly acidic or basic depending on the nature of your product.
-
Crystallization: If the product is a solid, recrystallization can be an excellent method to remove the last traces of the auxiliary.
-
Chromatography: If the product is an oil or if crystallization is not feasible, flash column chromatography is effective. The auxiliary is typically more polar than the cleaved product and will elute later.
Q3: I am observing a significant amount of a hydroxyamide byproduct during the LiOH/H₂O₂ cleavage. What is the cause and how can I prevent it?
A3: The formation of a hydroxyamide byproduct results from the nucleophilic attack of hydroxide (from LiOH) on the endocyclic carbamate carbonyl of the oxazolidinone ring, leading to ring-opening.[6][14][15] This side reaction is competitive with the desired attack of the hydroperoxide anion on the exocyclic N-acyl carbonyl.
To minimize this side reaction:
-
Ensure an excess of hydrogen peroxide: This increases the concentration of the more nucleophilic hydroperoxide anion relative to the hydroxide ion.[5][6]
-
Control the addition of LiOH: Adding the LiOH solution slowly to the mixture of the substrate and hydrogen peroxide can help maintain a low concentration of free hydroxide.
-
Lower the reaction temperature: Running the reaction at 0°C can favor the desired pathway.
Q4: Can I recycle the this compound auxiliary?
A4: Yes, one of the significant advantages of using Evans auxiliaries is that they can be recovered and reused.[16][17] After the cleavage and workup, the aqueous layer containing the auxiliary can be acidified (if the workup was basic) or basified (if the workup was acidic) and then extracted with an organic solvent like dichloromethane or ethyl acetate to recover the auxiliary. The recovered auxiliary can then be purified by recrystallization.
III. Visual Workflows and Diagrams
Workflow for Troubleshooting Diastereomer Separation
Caption: A decision-making workflow for separating diastereomers.
General Purification Strategy for Evans Reaction Products
Caption: A general workflow for the purification of products from Evans reactions.
IV. References
-
Bernotas, R. C., & Ganem, B. (1984). The Mechanism of Cleavage of Evans' Chiral Auxiliaries by LiOOH. Tetrahedron Letters, 25(2), 165-168.
-
BenchChem. (2025). Technical Support Center: Removal of Chiral Auxiliaries.
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
-
Kazmierski, W. M., & Wyrick, S. D. (1987). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1625, 124879.
-
Karton, A., & Clements, J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
-
Ghosh, A. K., & Fidanze, S. (1998). Reductive Removal of Evans and Other Chiral Auxiliaries with Sodium Borohydride. Synthesis, 1998(10), 1275-1279.
-
BenchChem. (n.d.). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary.
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis.
-
Maloney, K. M., & Le, T. N. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1380-1389.
-
Gáspár, A., & Tábi, T. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4496.
-
Phopase, J., & Jordis, U. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2019(3), M1081.
-
Chromatography Forum. (2008). Separation of diastereomers.
-
Ebinger, K., & Weller, H. N. (2012). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of chromatographic science, 50(5), 418-425.
-
Pellissier, H. (2006). Separation of diastereomers. CN1608041A.
-
Sigma-Aldrich. (n.d.). Troubleshooting of Cleavage Methods.
-
Alfa Chemistry. (n.d.). Evans Aldol Reaction.
-
Reddy, B. V. S., & Reddy, L. R. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2535.
-
Reddit. (2023). Help with separation of diastereomers.
-
ResearchGate. (n.d.). Removal of the chiral auxiliary or N-protecting group. Reagents and conditions.
-
Sibi, M. P., & Miyabe, H. (2002). A convenient method for the conversion of N-acyloxazolidinones to hydroxamic acids. Organic letters, 4(20), 3343-3346.
-
Ebinger, K., & Weller, H. N. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
BenchChem. (2025). Technical Support Center: 5-Methyl-3-Vinyl-2-Oxazolidinone Auxiliary Removal.
-
ResearchGate. (2018). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Evans Aldol Reaction.
-
Chem-Station. (2014). Evans Aldol Reaction.
-
Wikipedia. (n.d.). Chiral auxiliary.
-
Phopase, J., & Jordis, U. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. SciForum.
-
Evans, D. A., & Tedrow, J. S. (2007). A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. Organic letters, 9(19), 3789-3792.
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
-
YouTube. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone).
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates.
-
Gangloff, A. R., & Akfirat, A. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic letters, 12(23), 5486-5489.
-
Phillips, A. J., & Uto, Y. (2008). Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. Organic letters, 10(19), 4267-4269.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
ScienceMadness Discussion Board. (2016). Difficult hydrolysis of an hindered ester.
References
- 1. hplc.eu [hplc.eu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A convenient method for the conversion of N-acyloxazolidinones to hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. york.ac.uk [york.ac.uk]
Technical Support Center: Asymmetric Synthesis with 5-Phenyl-2-oxazolidinone
Welcome to the technical support hub for overcoming challenges in asymmetric synthesis utilizing 5-phenyl-2-oxazolidinone as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to conquer low yields and achieve high diastereoselectivity.
Understanding the Workflow: The Core Reaction Sequence
The power of this compound, an Evans-type auxiliary, lies in its ability to provide a rigid chiral environment, directing the stereochemical outcome of reactions at the α-carbon of an attached acyl group. The general workflow involves three key stages: N-acylation, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to reveal the chiral product. Low yields or poor selectivity at any of these stages can compromise the entire synthesis.
Caption: General workflow for asymmetric synthesis using a this compound auxiliary.
Part 1: Troubleshooting N-Acylation
The initial step of attaching the desired acyl group to the oxazolidinone nitrogen is critical. Incomplete acylation leads to recovery of the starting auxiliary and complicates purification.
FAQs for N-Acylation
Q1: My N-acylation reaction is sluggish or incomplete, resulting in low yields of the N-acyl oxazolidinone. What are the common causes?
A1: This is a frequent issue that can often be traced back to several factors:
-
Base Strength and Stoichiometry: The traditional method involves deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) before adding the acyl chloride.[1] Incomplete deprotonation is a primary culprit. Ensure your n-BuLi is properly titrated and use at least 1.05-1.1 equivalents.
-
Reactivity of Acylating Agent: Acid chlorides are highly reactive and generally effective. If you are using an acid anhydride, the reaction can be slower. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, even allowing for milder conditions without the need for strong bases.[2]
-
Steric Hindrance: If your acyl group is sterically bulky, the reaction rate will be slower. In such cases, extending the reaction time or slightly increasing the temperature may be necessary. For particularly hindered substrates, using more reactive acylating agents like acyl fluorides can be beneficial.[3]
-
Moisture: All reagents and solvents must be scrupulously dried. Water will quench the strong base and hydrolyze the acylating agent, halting the reaction.
Troubleshooting Guide: N-Acylation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete deprotonation | Titrate n-BuLi before use. Ensure anhydrous conditions. |
| Low reactivity of acylating agent | Switch from anhydride to acyl chloride. Add catalytic DMAP (0.1 eq).[2] | |
| Steric hindrance | Increase reaction time. Consider using an acyl fluoride.[3] | |
| Side Product Formation | Ketene formation (with aryl-acetic acids) | Generate the mixed anhydride in situ using pivaloyl chloride and triethylamine to avoid ketene formation.[4] |
| Epimerization at C5 | Avoid excessively strong bases or high temperatures if the C5 position is susceptible to epimerization.[1] |
Optimized Protocol: DMAP-Catalyzed N-Acylation [2]
-
To a solution of (R)-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) are added propionic anhydride (1.5 eq) and DMAP (0.1 eq).
-
The reaction mixture is stirred at room temperature overnight or heated to reflux for 30 minutes for faster conversion.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Part 2: Troubleshooting Enolate Formation & Alkylation
This is the stereochemistry-defining step. Low yields here often accompany poor diastereoselectivity. The formation of a single, rigid (Z)-enolate is paramount for high facial selectivity.[5]
FAQs for Enolate Formation & Alkylation
Q2: I am observing low diastereoselectivity in my alkylation step. What is going wrong?
A2: Low diastereoselectivity (d.r.) points to issues with the formation or stability of the (Z)-enolate, or suboptimal reaction conditions.
-
Enolate Geometry: The formation of the desired (Z)-enolate is crucial. This is typically achieved using sterically hindered bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) in THF at -78 °C.[2][5] The chelation of the lithium or sodium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation, allowing the phenyl group to effectively block one face of the enolate.
-
Temperature Control: These reactions are highly sensitive to temperature. Allowing the temperature to rise above -78 °C before or during the addition of the electrophile can lead to enolate equilibration or decomposition, resulting in a loss of selectivity.[6]
-
Electrophile Reactivity: Highly reactive electrophiles, such as benzylic and allylic halides, are ideal as they react quickly at low temperatures.[5] Slower, less reactive electrophiles (e.g., secondary alkyl halides) may require longer reaction times or slightly elevated temperatures, which can compromise diastereoselectivity.
-
Additive Effects: In some cases, particularly with less reactive electrophiles, the addition of Lewis acids can enhance reactivity and selectivity. However, the choice of Lewis acid is critical and must be optimized for each substrate.[6]
Q3: The yield of my alkylated product is low, and I recover a lot of my starting N-acyl oxazolidinone. Why?
A3: This suggests either incomplete enolate formation or a problem with the alkylation itself.
-
Incomplete Deprotonation: Similar to the acylation step, ensuring the use of a sufficient quantity of high-quality, strong base is essential.
-
Proton Source: The presence of any adventitious proton source (like water or alcohol) will quench the enolate as it forms. Ensure all glassware, solvents, and reagents are rigorously dried.
-
Electrophile Quality: The alkylating agent should be pure. Old or impure electrophiles can lead to side reactions or fail to react efficiently.
Troubleshooting Decision Tree: Alkylation Step
References
Technical Support Center: Acylation of 5-Phenyl-2-oxazolidinone
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the acylation of 5-phenyl-2-oxazolidinone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize Evans-type chiral auxiliaries. Here, we address common challenges, provide in-depth troubleshooting advice based on mechanistic principles, and offer detailed, field-proven protocols to enhance the success and efficiency of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-acylating this compound?
There are two main strategies for the N-acylation of oxazolidinones. The most traditional and widely used method involves deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) to form the lithium salt, followed by quenching with an electrophilic acyl source like an acid chloride or anhydride.[1][2] A second class of methods employs milder conditions, avoiding pyrophoric and highly reactive bases. These approaches include using tertiary amines (e.g., triethylamine, Et₃N) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in the presence of an acid anhydride, or utilizing highly reactive acylating agents like acid fluorides with mild bases.[2][3][4]
Q2: My acylation reaction is giving a very low yield. What are the most common culprits?
Low yield is a frequent issue that can typically be traced to one of three areas:
-
Inefficient Deprotonation: The N-H bond of the oxazolidinone is only weakly acidic (pKa ≈ 18-20 in DMSO). Incomplete deprotonation, often due to moisture in the solvent or glassware, or an inaccurate concentration of the strong base (e.g., n-BuLi), is a primary cause of failure.
-
Problematic Acylating Agent: Acid chlorides can be unstable and may degrade upon storage, leading to lower reactivity. Furthermore, acylating agents derived from arylacetic acids are prone to forming ketene intermediates, which can lead to undesired side reactions and reduced yields.[5]
-
Sub-optimal Reaction Conditions: For strong base methods, maintaining a very low temperature (-78 °C) is critical to prevent side reactions. For milder methods, reaction times may need to be extended, or gentle heating might be required to drive the reaction to completion.[2]
Q3: I see multiple spots on my TLC analysis post-reaction. What are the likely side products?
Besides unreacted starting material, common side products include:
-
The anhydride or carboxylic acid from the acylating agent, especially if the workup is not performed carefully.
-
Epimerized starting material at the C5 position. This can occur if an excess of strong base is used or if the temperature is allowed to rise, leading to deprotonation at the C5 benzylic position.[3]
-
Products from ketene dimerization or reaction with other nucleophiles , if using acylating agents prone to ketene formation.[5]
Q4: Is it necessary to use pyrophoric bases like n-BuLi? What are the pros and cons of milder alternatives?
No, using n-BuLi is not always necessary. Milder, non-pyrophoric methods are available and often preferred for safety and convenience, especially on a larger scale.
-
Pros of Milder Methods (e.g., Et₃N/DMAP): They are operationally simpler, do not require strictly anhydrous conditions or extremely low temperatures, and avoid the handling of pyrophoric reagents.[2] This makes them ideal for high-throughput synthesis or scale-up operations.
-
Cons of Milder Methods: These methods are generally slower and may not be effective for less reactive acid anhydrides or sterically hindered oxazolidinones. The classic n-BuLi method is often faster and more general in scope for a wider variety of substrates.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental issues, their underlying causes, and actionable solutions.
Problem 1: Reaction Fails to Initiate or Stalls (Incomplete Conversion)
-
Possible Cause 1: Ineffective Deprotonation (Strong Base Method)
-
Why it Happens: The lithium amide of the oxazolidinone is the key nucleophile. Its formation can be inhibited by trace amounts of water, which will quench the n-BuLi. The concentration of commercial n-BuLi can also decrease over time.
-
Solutions:
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Base Titration: Regularly titrate your n-BuLi solution (e.g., using diphenylacetic acid) to know its exact molarity.
-
Temperature Control: Add the n-BuLi slowly to the oxazolidinone solution at -78 °C (acetone/dry ice bath) to prevent localized heating and base degradation.
-
-
-
Possible Cause 2: Low Reactivity of Acylating Agent
-
Why it Happens: Acid chlorides can hydrolyze to the corresponding carboxylic acid, and anhydrides can also degrade. This is particularly true for complex or sensitive substrates.
-
Solutions:
-
Use Fresh or Purified Reagents: Use freshly opened bottles of acylating agents or purify them by distillation or recrystallization before use.
-
Switch to a More Reactive Agent: Consider converting the carboxylic acid to an acid fluoride. Acid fluorides are often more stable than acid chlorides and react efficiently under mild conditions with bases like Et₃N or Diisopropylethylamine (iPr₂NEt).[3][4]
-
Consider In Situ Anhydride Formation: A one-pot method involving the reaction of a carboxylic acid with an activating agent like pivaloyl chloride in the presence of the oxazolidinone can circumvent issues with pre-formed, unstable acylating agents.[5]
-
-
Problem 2: Appearance of a New Spot on TLC Identified as an Isomer of the Starting Material
-
Possible Cause: Epimerization at the C5 Position
-
Why it Happens: The benzylic proton at the C5 position of this compound is acidic. While significantly less acidic than the N-H proton, it can be removed by an excess of a strong base like n-BuLi, especially if the temperature rises above -78 °C. This forms a dianion intermediate, and subsequent protonation during workup can lead to a mixture of diastereomers.[3]
-
Solutions:
-
Stoichiometry is Key: Use precisely 1.0 equivalent of n-BuLi relative to the oxazolidinone.
-
Maintain Low Temperature: Do not allow the reaction temperature to rise until after the acylating agent has been added and the acylation is complete.
-
Use a Milder Base: If epimerization is a persistent issue, switching to a non-deprotonating method (e.g., Et₃N/DMAP) will completely avoid this side reaction.
-
-
Table 1: Comparison of Common Acylation Methods
| Feature | Method A: n-BuLi / Acid Chloride | Method B: Et₃N / DMAP / Anhydride | Method C: Mild Base / Acid Fluoride |
| Base | n-Butyllithium (strong, pyrophoric) | Triethylamine (mild, non-pyrophoric) | Et₃N or iPr₂NEt (mild) |
| Acylating Agent | Acid Chloride or Anhydride | Acid Anhydride | Acid Fluoride |
| Temperature | -78 °C to 0 °C | Room Temperature to Reflux | 0 °C to Room Temperature |
| Pros | Fast, highly general scope, effective for difficult substrates.[1] | Operationally simple, safer, no pyrophoric reagents, tolerant of some functional groups.[2] | High yields, mild conditions, stable acylating agent, avoids strong bases.[3][4] |
| Cons | Requires strict anhydrous conditions, pyrophoric reagents, risk of over-deprotonation/epimerization.[3] | Slower reaction times, may not work for all substrates, requires an anhydride. | Requires preparation of the acid fluoride from the corresponding carboxylic acid. |
Visualizing the Process
Workflow for a Successful Acylation Experiment
The following diagram outlines the critical steps and decision points in a typical N-acylation workflow.
Caption: General workflow for asymmetric N-acylation.
Troubleshooting Decision Tree
If you encounter issues, this logical diagram can help diagnose the problem.
Caption: Decision tree for troubleshooting low-yield acylations.
Experimental Protocols
Protocol A: Classic N-Acylation using n-BuLi and Acid Chloride
This protocol is adapted from the robust methods developed for Evans auxiliaries.[6]
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the oxazolidinone (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the oxazolidinone). Stir until all solid has dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A color change or slight precipitation may be observed. Stir the resulting slurry/solution for 30 minutes at -78 °C.
-
Acylation: Add the acid chloride (1.1 eq) dropwise, again maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at -78 °C.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.
Protocol B: Mild N-Acylation using Et₃N/DMAP and an Anhydride
This protocol provides a safer and more convenient alternative to the strong base method.[2]
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Propionic anhydride (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: To a round-bottom flask, add the oxazolidinone (1.0 eq), propionic anhydride (1.5 eq), and DMAP (0.1 eq).
-
Dissolution: Add the solvent (DCM or Toluene, approx. 0.2 M).
-
Base Addition: Add triethylamine (2.0 eq) and stir the mixture at room temperature. The reaction can be monitored by TLC. For less reactive anhydrides, the mixture can be heated to reflux in toluene to shorten the reaction time.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute with ethyl acetate.
-
Washing: Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove Et₃N and DMAP), saturated NaHCO₃ (to remove excess anhydride), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or recrystallization.
References
Technical Support Center: Stereochemical Integrity During Chiral Auxiliary Cleavage
Topic: Preventing Epimerization During the Cleavage of 5-Phenyl-2-oxazolidinone Auxiliaries
Welcome to the technical support center for Evans-type chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and related Evans auxiliaries in asymmetric synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your target molecules during the critical auxiliary cleavage step. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own unique systems.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral auxiliary cleavage?
A1: Epimerization is an undesired side reaction where the configuration of a single stereogenic center in a chiral molecule is inverted.[1][2] In the context of cleaving a this compound auxiliary, this typically refers to the inversion of the stereocenter alpha (α) to the carbonyl group of the acyl moiety you've painstakingly constructed. This leads to the formation of a diastereomeric impurity, which can be challenging to separate from your desired product and can significantly impact the biological activity of your final molecule.[1]
Q2: What is the primary chemical mechanism that causes this epimerization?
A2: The primary mechanism is the formation of an enolate intermediate under basic conditions. The proton on the α-carbon to the imide carbonyl is acidic. A strong base can abstract this proton, forming a planar enolate.[3][4] This intermediate loses its stereochemical information. Subsequent protonation of this planar enolate during the reaction or workup can occur from either face, leading to a mixture of the desired product and its epimer.[3][4]
Q3: My standard LiOH/H₂O₂ cleavage is showing significant epimerization. What is the most likely cause?
A3: While the lithium hydroperoxide (LiOOH) generated in situ is the desired nucleophile for cleaving the exocyclic imide carbonyl, the presence of excess lithium hydroxide (LiOH), a strong base, can promote the unwanted enolization and subsequent epimerization.[5][6] Other contributing factors are elevated reaction temperatures and prolonged reaction times, which increase the window of opportunity for the base to abstract the α-proton.[7][8]
Q4: Are there general strategies to minimize epimerization during cleavage?
A4: Yes. The core strategy revolves around minimizing the conditions that favor enolate formation. Key strategies include:
-
Low Temperatures: Conducting the cleavage at low temperatures (e.g., 0 °C to -20 °C) is the most critical factor. This dramatically reduces the rate of proton abstraction relative to the rate of nucleophilic attack by LiOOH.[8][9]
-
Careful Stoichiometry: Using the minimum necessary amount of base can help, though a sufficient amount is needed to generate the active nucleophile.
-
Alternative Reagents: For highly sensitive substrates, switching to non-basic or reductive cleavage methods can be necessary.
-
Buffered or Mild Workup: Quenching the reaction and performing the workup under neutral or mildly acidic buffered conditions can prevent post-reaction epimerization.[8]
In-Depth Troubleshooting Guide
Issue 1: Epimerization Detected After Standard LiOH/H₂O₂ Cleavage
This is the most common issue encountered. The standard Evans protocol using lithium hydroxide and hydrogen peroxide is robust but can fail for substrates with particularly acidic α-protons or other sensitive functional groups.[10][11]
Root Cause Analysis
The balance between the rate of desired cleavage and the rate of undesired epimerization is key. The culprit is almost always the basicity of the reaction medium (LiOH) allowing for enolate formation.
Caption: Mechanism of base-mediated epimerization.
Optimization & Solutions
1. Temperature Control (First Line of Defense): Before abandoning the LiOH/H₂O₂ method, rigorously control the temperature.
-
Action: Perform the reaction at 0 °C. If epimerization persists, lower the temperature to -20 °C.
-
Causality: Lowering the temperature significantly decreases the rate of proton abstraction by LiOH, while the nucleophilic attack by LiOOH can still proceed, albeit more slowly.[8][9] This kinetically favors the desired cleavage pathway.
2. Reagent Addition Protocol: The order and rate of addition matter.
-
Action: Pre-cool the solution of your N-acyl oxazolidinone in THF/water before the slow, dropwise addition of the hydrogen peroxide, followed by the lithium hydroxide solution.
-
Causality: This ensures that the substrate is never exposed to a localized high concentration of base at a warmer temperature, which could trigger rapid epimerization.
3. Workup Procedure: Epimerization can also occur during the workup if basic conditions persist.
-
Action: Quench the reaction at low temperature by adding a reducing agent (e.g., aqueous sodium sulfite or sodium thiosulfate) to destroy excess peroxide, followed immediately by acidification with a buffered solution (e.g., pH 7 phosphate buffer) or a weak acid (e.g., saturated NH₄Cl) before extraction.
-
Causality: Neutralizing the LiOH as quickly as possible removes the catalyst for epimerization, preserving the stereochemical integrity of the newly formed carboxylic acid.[8]
Issue 2: Substrate is Incompatible with Hydrolytic Conditions
Some molecules contain functional groups (e.g., sensitive esters, base-labile protecting groups) that are not compatible with the standard LiOH/H₂O₂ protocol. In these cases, alternative cleavage methods are required.
Alternative Cleavage Methodologies
| Method | Reagent(s) | Product | Key Advantages | Key Disadvantages |
| Reductive Cleavage | LiBH₄, THF | Primary Alcohol | Mild, non-basic conditions. Excellent for sensitive substrates. | Reduces the carbonyl to an alcohol, requiring re-oxidation if the acid is desired. |
| Alkoxide Cleavage | MeOMgBr, NaOMe | Methyl Ester | Good for generating esters directly. Can be mild. | Can still be basic enough to cause epimerization in very sensitive cases. Transesterification is a risk. |
| Reductive (Weinreb Amide) | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Forms a stable intermediate for further transformations (e.g., to ketones). | Requires organometallic reagents. |
| Thiolate Cleavage | LiSBn, NaSEt | Thioester | Can be very mild and selective. | Thiol reagents can be odorous and may interfere with other functional groups. |
Troubleshooting Workflow for Method Selection
Caption: Decision tree for selecting a cleavage method.
Experimental Protocols
Protocol 1: Optimized LiOH/H₂O₂ Cleavage (Minimizing Epimerization)
This protocol is the first choice for most substrates, with an emphasis on temperature control.
-
Dissolution: Dissolve the N-acyl-5-phenyl-2-oxazolidinone (1.0 eq) in tetrahydrofuran (THF) (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. Add cold water (typically 1/3 to 1/2 of the THF volume).
-
Peroxide Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.0 eq) dropwise to the rapidly stirring solution, ensuring the internal temperature remains at 0 °C.
-
Base Addition: Prepare a 0.5 M aqueous solution of lithium hydroxide (LiOH·H₂O) (2.0 eq). Add this solution dropwise to the reaction mixture over 15-20 minutes. The solution may turn milky.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 1-3 hours.
-
Quenching: Once the starting material is consumed, add an aqueous solution of sodium sulfite (Na₂SO₃) (5.0 eq) dropwise at 0 °C to quench the excess peroxide. Stir for 20 minutes.
-
Workup: Allow the mixture to warm to room temperature. Remove most of the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove the chiral auxiliary. Carefully acidify the aqueous layer to pH ~3 with 1N HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Analysis: Analyze the crude product for diastereomeric purity using chiral HPLC or by converting a small aliquot to a methyl ester (with diazomethane or TMS-diazomethane) for analysis by chiral GC or NMR.
Protocol 2: Reductive Cleavage with Lithium Borohydride (LiBH₄)
This is an excellent alternative for base-sensitive substrates.
-
Dissolution: Dissolve the N-acyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the progress by TLC.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of 1N NaOH.
-
Workup: Add Rochelle's salt (saturated aqueous potassium sodium tartrate) and stir vigorously for 1 hour until both layers are clear.
-
Extraction: Extract the mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to yield the desired primary alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
influence of Lewis acids on the stereochemical outcome of 5-Phenyl-2-oxazolidinone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-phenyl-2-oxazolidinone as a chiral auxiliary. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the influence of Lewis acids on the stereochemical outcome of your reactions. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning that underpins success in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a Lewis acid in reactions with N-acyl-5-phenyl-2-oxazolidinones?
A1: In the context of reactions involving N-acylated 5-phenyl-2-oxazolidinones, a Lewis acid serves two primary functions. Firstly, it acts as a chelating agent, coordinating to the carbonyl groups of the oxazolidinone auxiliary and the acyl chain. This chelation enforces a rigid, well-defined conformation of the enolate, which is crucial for achieving high diastereoselectivity. Secondly, the Lewis acid activates the electrophile (e.g., an aldehyde in an aldol reaction), making it more susceptible to nucleophilic attack by the enolate.[1][2][3] The choice of Lewis acid is critical as it directly influences the geometry of the transition state and, consequently, the stereochemical outcome.[4][5]
Q2: How does the choice of Lewis acid influence whether I get a syn or anti aldol product?
A2: The stereochemical outcome of an aldol reaction using an oxazolidinone auxiliary is dictated by the formation of either a chelated or non-chelated transition state, which is heavily influenced by the chosen Lewis acid.[6][7]
-
Chelating Lewis Acids (e.g., Bu₂BOTf, TiCl₄): Strong chelating Lewis acids, like dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), coordinate to both the acyl carbonyl and the oxazolidinone carbonyl oxygen atoms. This coordination, in conjunction with a base like diisopropylethylamine (DIPEA), selectively forms a (Z)-enolate.[1][8] The resulting rigid, chair-like six-membered transition state (often described by the Zimmerman-Traxler model) forces the aldehyde to approach from the less sterically hindered face of the enolate, opposite the phenyl group of the auxiliary.[8][9] This pathway predominantly leads to the syn-aldol product.[8][10]
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): In some cases, the use of a non-chelating Lewis acid can lead to a different stereochemical outcome. These Lewis acids do not form the same rigid bicyclic chelate. The stereocontrol is then governed by different interactions, such as dipole minimization, which can favor the formation of the anti-aldol product. However, achieving high selectivity with non-chelating Lewis acids can be more challenging and substrate-dependent.
Q3: I am performing an alkylation reaction. Does the Lewis acid play a role here?
A3: While strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are typically used to form the enolate for alkylation reactions, Lewis acids can still play a significant role, particularly if added after enolate formation or if a weaker base is used.[1][11] The Lewis acid can form a rigid chelate with the enolate, similar to the aldol reaction, thereby enhancing the facial selectivity of the subsequent alkylation.[12] The bulky phenyl group of the auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side and ensuring high diastereoselectivity.[13]
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity in an Evans Aldol Reaction
Possible Cause: Incomplete formation of the desired (Z)-enolate or a poorly organized transition state.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the Lewis acid (e.g., Bu₂BOTf) and the amine base (e.g., DIPEA) are fresh and of high purity. Moisture can hydrolyze the Lewis acid and affect the enolization process.
-
Optimize Enolization Conditions:
-
Temperature: Ensure the enolization is performed at the recommended low temperature (typically -78 °C or 0 °C, depending on the specific protocol) to favor the kinetic (Z)-enolate.[1]
-
Addition Order: The standard procedure involves the slow addition of the Lewis acid to the N-acyloxazolidinone, followed by the slow addition of the base. Reversing this order can lead to different enolate geometries and lower selectivity.
-
-
Choice of Lewis Acid and Base:
-
Substrate Considerations (Acetate Aldols): If you are using an N-acetyl-5-phenyl-2-oxazolidinone, achieving high diastereoselectivity is notoriously difficult.[9][14] The lack of an α-substituent on the enolate reduces the steric interactions that enforce a highly ordered transition state, leading to a mixture of diastereomers.[9][14] For acetate aldol equivalents, consider alternative strategies or auxiliaries.
Problem 2: Low Yield in a Lewis Acid-Mediated Reaction
Possible Cause: Degradation of starting material, product, or slow reaction kinetics.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and all solvents and reagents are rigorously dried before use.
-
Temperature Control: Maintain the recommended low temperature throughout the reaction. Allowing the reaction to warm prematurely can lead to side reactions and decomposition.
-
Stoichiometry of the Lewis Acid: Using an insufficient amount of Lewis acid may result in incomplete activation of the substrate. Conversely, a large excess can sometimes lead to side reactions or difficulties during workup. Typically, 1.1 to 1.5 equivalents are used.
-
Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in product degradation.
Problem 3: Difficulty Removing the Chiral Auxiliary
Possible Cause: The chosen cleavage method is not suitable for the downstream product or is causing epimerization.
Troubleshooting Steps:
-
For Carboxylic Acid Formation: The most common method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[15] This method is generally mild and effective. If you observe low yields, ensure the temperature is kept low (0 °C) to prevent product degradation.
-
For Alcohol Formation: Reduction of the N-acyl group to the corresponding primary alcohol can be achieved using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[15]
-
For Ester or Amide Formation: Direct conversion of the N-acyloxazolidinone to esters or amides can be achieved using various reagents. For example, ytterbium triflate (Yb(OTf)₃) has been shown to be an effective Lewis acid catalyst for this transformation.[16][17] This avoids the need for isolating the carboxylic acid first.
Visualizing the Mechanism: The Role of Chelation
The high diastereoselectivity in Evans aldol reactions is a direct result of the rigid, chelated transition state formed in the presence of a suitable Lewis acid. The following diagram illustrates this key concept.
Caption: Lewis acid-mediated formation of a rigid (Z)-enolate chelate, which proceeds through a highly organized transition state to yield the syn-aldol product.
Experimental Protocols
General Protocol for a Diastereoselective Evans Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add dibutylboron triflate (1.1 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Enolization: Slowly add diisopropylethylamine (1.2 eq) dropwise over 10-15 minutes. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes.
-
Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise over 5 minutes.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Workup: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
Data Summary: Influence of Lewis Acid on Diastereoselectivity
The choice of Lewis acid has a profound impact on the diastereomeric ratio (d.r.) of the products. The following table summarizes typical outcomes for the reaction of an N-propionyl oxazolidinone with an aldehyde.
| Lewis Acid | Base | Typical Diastereomeric Ratio (syn:anti) | Reference |
| Bu₂BOTf | DIPEA | >98:2 | [1] |
| TiCl₄ | DIPEA | >95:5 | [10] |
| Sn(OTf)₂ | N-ethylpiperidine | >95:5 (can vary with substrate) | N/A |
| BF₃·OEt₂ | N/A | Variable, often low selectivity | [6] |
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. echemi.com [echemi.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Recycling 5-Phenyl-2-oxazolidinone Chiral Auxiliary
Welcome to the Technical Support Center for chiral auxiliary recycling. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your synthetic campaigns are efficient, economical, and successful. The recovery and reuse of valuable chiral auxiliaries like 5-Phenyl-2-oxazolidinone are critical for the sustainability and cost-effectiveness of asymmetric synthesis.[1][2]
This guide is structured to address the practical challenges you may encounter. We will move from troubleshooting specific experimental issues to answering frequently asked questions, supported by detailed protocols and the underlying chemical principles.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage and recovery of this compound. Each issue is broken down into probable causes and actionable solutions.
Issue 1: Incomplete Cleavage of the N-Acyl Group
You observe a significant amount of starting N-acyl-oxazolidinone remaining in your reaction mixture after the standard reaction time.
Probable Causes:
-
Insufficient Reagents: The stoichiometry of the cleavage reagents, particularly lithium hydroperoxide (LiOOH) generated in situ, may be insufficient to drive the reaction to completion.
-
Low Reaction Temperature: While low temperatures are used to control side reactions, they can also slow down the rate of the desired cleavage, especially for sterically hindered substrates.[3]
-
Short Reaction Time: The reaction may simply require more time to complete.[3]
-
Steric Hindrance: Highly bulky acyl groups can sterically hinder the nucleophilic attack at the exocyclic carbonyl, slowing the reaction rate.
Recommended Solutions:
-
Verify Reagent Stoichiometry and Quality: Ensure that at least 3 equivalents of LiOH·H₂O and a suitable excess of H₂O₂ (typically 4-8 equivalents) are used.[4] The hydrogen peroxide solution should be fresh, as its concentration can decrease over time.
-
Optimize Reaction Temperature: If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid the formation of degradation byproducts.
-
Extend Reaction Time: Continue monitoring the reaction beyond the initially planned time until no more starting material is observed.
-
Consider Alternative Methods: For exceptionally hindered substrates where basic hydrolysis is ineffective, reductive cleavage using reagents like LiBH₄ or LiAlH₄ might be necessary, which will yield the corresponding alcohol instead of the carboxylic acid.[5]
Issue 2: Low Recovery Yield of the this compound Auxiliary
After the workup, the isolated yield of the chiral auxiliary is significantly lower than expected.
Probable Causes:
-
Endocyclic Cleavage: The primary cause of auxiliary loss is often the undesired nucleophilic attack at the endocyclic carbonyl of the oxazolidinone ring, which destroys the auxiliary.[4][6] This is more prevalent when using strong, hard nucleophiles like LiOH alone.
-
Emulsion during Workup: The presence of salts and partially soluble species can lead to the formation of a stable emulsion during the extractive workup, trapping the auxiliary in the aqueous or interfacial layer.
-
Incomplete Extraction: The auxiliary may have residual solubility in the aqueous phase, leading to losses if an insufficient volume or number of extractions are performed.
-
Mechanical Losses: Physical loss of material during transfers, filtration, or concentration steps can contribute to a lower yield.
Recommended Solutions:
-
Ensure Proper Nucleophile Generation: The key to preventing endocyclic cleavage is the use of lithium hydroperoxide (LiOOH), which is a softer nucleophile and selectively attacks the desired exocyclic acyl carbonyl.[4][7] This is achieved by adding H₂O₂ to a solution of LiOH before or during the reaction.
-
Optimize Extraction Protocol:
-
To break emulsions, add a saturated solution of sodium chloride (brine) during the workup.
-
Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete removal of the auxiliary from the aqueous layer.[3]
-
-
Purification Strategy: The crude recovered auxiliary can be purified to high quality via recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography.[8]
Issue 3: Safety Hazard - Gas Evolution Observed
You notice bubbling or gas evolution from the reaction mixture during the LiOH/H₂O₂ cleavage.
Probable Cause:
-
Oxygen Generation: This is a known and significant safety hazard associated with this reaction.[7][9] The reaction proceeds through a peracid intermediate, which can react with excess hydrogen peroxide in a disproportionation reaction to generate molecular oxygen (O₂).[9]
Recommended Solutions & Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C, especially during the addition of reagents, to control the rate of both the cleavage reaction and the oxygen evolution.[5]
-
Slow Reagent Addition: Add the hydrogen peroxide solution dropwise to the cooled reaction mixture. This prevents a rapid buildup of the reactive peracid intermediate.
-
Ensure Adequate Headspace and Venting: On any scale, ensure the reaction vessel is not sealed and has adequate venting to prevent pressure buildup.
-
Inert Atmosphere: For larger-scale reactions, maintaining an inert atmosphere by sweeping the headspace with nitrogen (N₂) can help to keep the oxygen concentration below the lower explosive limit of the organic solvent being used.[7]
Frequently Asked Questions (FAQs)
Q1: Why is the LiOH/H₂O₂ system the standard for cleaving Evans-type auxiliaries like this compound?
A: This system is widely used because it provides a highly effective and regioselective method for hydrolyzing the N-acyl bond under relatively mild conditions, liberating the desired carboxylic acid and the intact chiral auxiliary.[9][10] The in situ formation of lithium hydroperoxide (LiOOH) is key to its success. LiOOH is a superior nucleophile for this transformation compared to the hydroxide ion (OH⁻) because it preferentially attacks the exocyclic carbonyl, which is crucial for recovering the valuable auxiliary.[4][6]
Q2: What is the mechanistic reason for the different regioselectivity of LiOOH vs. LiOH?
A: The difference lies in the relative energies of the transition states for the breakdown of the tetrahedral intermediates. While both LiOH and LiOOH may initially attack the less-hindered endocyclic carbonyl, the subsequent steps differ.
-
For LiOH , the barrier for the decomposition of the endocyclic tetrahedral intermediate is low, leading to rapid, irreversible ring-opening and destruction of the auxiliary.[4][6]
-
For LiOOH , the decomposition barrier for the corresponding endocyclic intermediate is high. This allows for the reversible formation of this intermediate, and the reaction proceeds via the alternative, kinetically slower but ultimately productive attack at the exocyclic carbonyl, which leads to the desired products.[4][6]
This critical difference is illustrated in the diagram below.
Caption: Competing pathways for N-acyl oxazolidinone cleavage.
Q3: How do I best purify the recovered this compound for reuse?
A: After the extractive workup, the recovered auxiliary is often pure enough for many applications. However, for high-purity requirements, two methods are common:
-
Recrystallization: This is often the most efficient method for purification. A common solvent system is ethyl acetate/hexanes. Dissolve the crude auxiliary in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed, then allow it to cool slowly.
-
Flash Column Chromatography: If recrystallization is ineffective or if other impurities are present, purification on silica gel is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q4: Can I use other bases besides LiOH for the hydrolysis?
A: While other bases like NaOH or KOH can effect hydrolysis, LiOH is generally preferred. The lithium cation is thought to play a role in coordinating the intermediate, favoring the desired reaction pathway. Furthermore, the LiOH/H₂O₂ system is the most well-documented and reliable method for this specific transformation, as established in seminal works by Evans and others.[9] Using other bases may lead to lower yields and a higher propensity for undesired side reactions, including destruction of the auxiliary.
Experimental Protocols & Data
Protocol 1: Standard Cleavage and Recovery of this compound
This protocol describes the standard procedure for hydrolytic cleavage of an N-acyl derivative.
Workflow Diagram:
Caption: Experimental workflow for auxiliary cleavage and recovery.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-acyl-5-phenyl-2-oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0-8.0 equiv). Subsequently, add a pre-cooled aqueous solution of lithium hydroxide monohydrate (3.0 equiv) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction may be allowed to warm to room temperature if it is proceeding slowly.
-
Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (e.g., with starch-iodide paper) is obtained.
-
Auxiliary Extraction: Remove the THF under reduced pressure. Extract the remaining aqueous solution three times with ethyl acetate or dichloromethane. The combined organic layers contain the crude this compound auxiliary.
-
Product Isolation: Cool the remaining aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. Extract the acidified aqueous layer three times with ethyl acetate. The combined organic layers contain the desired carboxylic acid product.
-
Purification: Dry the organic extracts containing the auxiliary over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting solid or oil by recrystallization or flash chromatography to yield the recycled auxiliary.[8][10]
Quantitative Data Summary
The following table provides typical parameters for the successful cleavage and recovery of the auxiliary.
| Parameter | Recommended Value | Rationale |
| N-Acyl Oxazolidinone | 1.0 equiv | Limiting reagent. |
| LiOH·H₂O | 3.0 equiv | Ensures basic conditions for H₂O₂ deprotonation and saponification. |
| 30% H₂O₂ (aq) | 4.0 - 8.0 equiv | Stoichiometric excess ensures complete formation of the active nucleophile, LiOOH. |
| Solvent System | THF / H₂O (3:1 to 4:1) | Ensures solubility of both organic substrate and inorganic reagents. |
| Temperature | 0 °C to Room Temp. | Controls exotherm and minimizes side reactions/epimerization.[5] |
| Typical Reaction Time | 1 - 4 hours | Substrate dependent; should be monitored empirically. |
| Typical Recovery Yield | >90% | High recovery is expected with proper execution.[8][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. benchchem.com [benchchem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Determining the Absolute Stereochemistry of 5-Phenyl-2-oxazolidinone Products
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where enantiomers of the same compound can exhibit vastly different therapeutic and toxicological profiles, unambiguous stereochemical assignment is non-negotiable. This is particularly true for derivatives of 5-Phenyl-2-oxazolidinone, a privileged scaffold in medicinal chemistry renowned for its role as a chiral auxiliary and its presence in pharmacologically active agents. This guide provides a detailed comparison of the primary analytical techniques used to assign the absolute stereochemistry of these products, offering insights into the causality behind experimental choices and providing actionable, field-proven protocols.
The Gatekeeper of Biological Function: Why Absolute Stereochemistry Matters
The significance of stereochemistry is famously illustrated by the thalidomide tragedy, where one enantiomer was sedative and the other teratogenic. For this compound derivatives, which are often employed as chiral auxiliaries to direct stereoselective reactions, the resulting product's stereochemistry is a direct consequence of the auxiliary's configuration. An incorrect assignment can invalidate biological data and lead to the costly pursuit of an inactive or toxic compound. Therefore, robust and reliable determination of the absolute configuration is a cornerstone of synthetic chemistry and drug discovery.[1]
A Multi-pronged Approach: The Analyst's Toolkit
No single technique is universally applicable or infallible. A confident assignment of absolute stereochemistry often relies on the convergence of data from multiple, independent methods. Here, we compare the most powerful and commonly employed techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods.
X-ray Crystallography: The Unambiguous Gold Standard
X-ray crystallography provides a direct and definitive determination of the three-dimensional structure of a molecule in the solid state, revealing the precise spatial arrangement of its atoms. When a high-quality single crystal can be obtained, this method offers an almost irrefutable assignment of absolute stereochemistry.[2][3]
The "Why": The Physics of Diffraction
The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic positions can be determined. For chiral molecules, the use of anomalous dispersion, where heavy atoms absorb and re-emit X-rays with a phase shift, allows for the determination of the absolute configuration. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms the assignment.[4][5][6]
Experimental Workflow & Protocol
Caption: Workflow for Absolute Stereochemistry Determination by X-ray Crystallography.
Step-by-Step Protocol:
-
Crystal Growth (The Art): This is often the most challenging step.
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone, methanol).
-
Employ slow evaporation, vapor diffusion (e.g., diffusing an anti-solvent like hexane into a solution in ethyl acetate), or slow cooling of a saturated solution.
-
Patience is key; crystal growth can take days to weeks. The goal is to obtain well-ordered, single crystals of at least 0.1 mm in each dimension.
-
-
Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
The instrument (a single-crystal X-ray diffractometer) will then rotate the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
Software is used to solve the phase problem and generate an initial structural model.
-
The model is refined against the experimental data. For chiral space groups, the refinement will include the calculation of the Flack parameter. A value close to 0 indicates the correct absolute configuration has been determined; a value near 1 suggests the inverted structure is correct.[7]
-
Performance & Limitations
| Feature | X-ray Crystallography |
| Confidence Level | Very High (Definitive) |
| Primary Requirement | High-quality single crystal |
| Sample Amount | Micrograms to Milligrams[8] |
| Key Challenges | Crystal growth can be difficult or impossible for some compounds (e.g., oils).[3] |
| Throughput | Low |
NMR Spectroscopy: Derivatization and Anisotropy
NMR spectroscopy is a powerful tool for structural elucidation. While it cannot directly determine the absolute stereochemistry of an enantiomer, it can be used to determine the relative stereochemistry of diastereomers. By reacting the enantiomeric mixture with a chiral derivatizing agent, diastereomers are formed which are distinguishable by NMR.[9]
The "Why": Creating a Diastereomeric Environment
Enantiomers are spectroscopically identical in an achiral environment. By reacting the this compound product (e.g., after cleaving an acyl group to reveal a stereocenter) with a chiral derivatizing agent (CDA), two diastereomers are formed.[10] These diastereomers have different physical properties and, crucially, different NMR spectra. The spatial arrangement of the CDA relative to the stereocenter of interest induces different magnetic environments for nearby protons, leading to distinct chemical shifts.
One of the most robust methods in this category is Mosher's Ester Analysis .[11] By preparing esters with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a model can be applied to assign the absolute configuration of the alcohol.[12]
Experimental Workflow & Protocol (Mosher's Ester Analysis)
Caption: Workflow for Mosher's Ester Analysis using NMR Spectroscopy.
Step-by-Step Protocol:
-
Preparation of the Chiral Substrate: The chiral auxiliary is typically cleaved from the product to yield a chiral alcohol, carboxylic acid, or amine. For this example, we assume a chiral alcohol is produced.
-
Esterification:
-
In two separate vials, dissolve the chiral alcohol (e.g., 1-5 mg) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP).
-
To one vial, add (R)-(-)-MTPA chloride. To the other, add (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion (monitor by TLC or LC-MS).
-
-
Purification: Purify the resulting diastereomeric MTPA esters, typically by flash chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Carefully assign the proton signals for both diastereomers, particularly for the protons on either side of the newly formed ester linkage (let's call them Hₐ and Hₑ).
-
Calculate the difference in chemical shifts for each assigned proton: Δδ = δ(S) - δ(R).[13]
-
Apply the Mosher Model: In the accepted conformational model, the MTPA phenyl group and the carbonyl group are anti-periplanar, shielding the protons that lie on the same side as the phenyl group. This results in a predictable pattern: protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. By mapping the signs of Δδ onto the structure, the absolute configuration can be deduced.[14]
-
Performance & Limitations
| Feature | NMR with Chiral Derivatizing Agents |
| Confidence Level | High (when applied correctly) |
| Primary Requirement | A functional group amenable to derivatization (e.g., -OH, -NH₂). |
| Sample Amount | Milligrams |
| Key Challenges | Requires chemical modification. The conformational model may not hold for all structures, leading to ambiguity.[12] |
| Throughput | Medium |
Chiroptical Methods: The Light at the End of the Tunnel
Chiroptical methods, including optical rotation and electronic circular dichroism (ECD), measure the differential interaction of a chiral molecule with polarized light. While optical rotation is a classical and accessible technique, its utility for de novo assignment is limited. ECD, especially when coupled with computational chemistry, has emerged as a powerful alternative.[15]
The "Why": Cotton Effects and Molecular Excitons
ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a molecule's absolute stereochemistry. By computationally predicting the ECD spectrum for a given enantiomer (e.g., the (R)-enantiomer) and comparing it to the experimentally measured spectrum, the absolute configuration can be assigned.[16][17]
Experimental Workflow & Protocol (ECD Analysis)
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 7. Glossary | OlexSys [olexsys.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Chiral_derivitizing_agent [chemeurope.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aquila.usm.edu [aquila.usm.edu]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
comparison of 5-Phenyl-2-oxazolidinone with other chiral auxiliaries like camphorsultam
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the plethora of options, Evans' oxazolidinones and Oppolzer's camphorsultam have emerged as robust and widely adopted scaffolds for inducing chirality. This guide provides an in-depth, objective comparison of a representative Evans auxiliary, 5-Phenyl-2-oxazolidinone, and the workhorse chiral auxiliary, camphorsultam. By examining their synthesis, mechanisms of stereocontrol, performance in key asymmetric transformations, and methods for cleavage, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] The auxiliary imparts its stereochemical information to the substrate, leading to the formation of a diastereomeric intermediate. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy offers a powerful and predictable method for the synthesis of enantiomerically enriched products.[2]
The effectiveness of a chiral auxiliary is judged by several criteria:
-
High Diastereoselectivity: It should induce the formation of one diastereomer in significant excess.
-
Ease of Installation and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Predictable Stereochemical Outcome: The stereochemistry of the major product should be predictable based on the structure of the auxiliary and the reaction mechanism.
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: An Evans Auxiliary
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is a prominent member of the Evans family of chiral auxiliaries, derived from the corresponding amino alcohol.[3] These auxiliaries have proven to be exceptionally effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[2][4]
Synthesis
The synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone typically starts from (1R,2S)-(-)-norephedrine. The cyclization to form the oxazolidinone ring can be achieved using various reagents like phosgene or its equivalents.[3]
Mechanism of Stereocontrol
The stereodirecting power of the this compound auxiliary stems from the steric hindrance imposed by the substituents at the 4 and 5 positions. Upon acylation of the nitrogen atom, the resulting N-acyl derivative can form a chelated enolate. The bulky phenyl group at the 5-position effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face. This leads to a high degree of diastereoselectivity.[1]
Camphorsultam: A Rigid and Reliable Auxiliary
Camphorsultam, also known as Oppolzer's sultam, is a chiral auxiliary derived from naturally occurring camphor.[5][6] Its rigid bicyclic structure provides a well-defined steric environment, leading to excellent levels of stereocontrol in a variety of asymmetric reactions.[7][8] It is commercially available in both enantiomeric forms.[5]
Synthesis
Camphorsultam is synthesized from camphorsulfonic acid. The synthesis involves conversion to the sulfonyl chloride, followed by amidation, ring closure to the sulfonimine, and finally, stereoselective reduction to the sultam.[9][10] Modern preparations often utilize lithium aluminium hydride for the reduction step.[5][11]
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing camphorsultam is dictated by the rigid camphor backbone. The sulfonyl group and the bulky camphor skeleton create a highly asymmetric environment around the nitrogen atom. In N-acyl derivatives, the enolate formation and subsequent reaction with an electrophile are directed by the steric bulk of the camphor moiety, leading to a predictable and high degree of facial selectivity.[1]
Performance Comparison in Asymmetric Reactions
The true measure of a chiral auxiliary lies in its performance in key asymmetric transformations. Below is a comparative analysis of this compound and camphorsultam in asymmetric alkylation, aldol, and Diels-Alder reactions, supported by experimental data.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl derivatives of chiral auxiliaries is a fundamental method for the synthesis of α-chiral carboxylic acids and their derivatives.
| Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | N-Propionyl | Benzyl bromide | LDA | THF | -78 | 80-92 | >99:1 | [12] |
| Camphorsultam | N-Propionyl | Benzyl bromide | NaHMDS | THF | -78 | 95 | >98:2 | [8] |
Insight: Both auxiliaries provide excellent diastereoselectivity in asymmetric alkylation reactions. The choice between them may depend on factors such as the specific substrate, the cost and availability of the auxiliary, and the ease of cleavage of the resulting product.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters.
| Auxiliary | Acyl Group | Aldehyde | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (R)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | 85-95 | >99:1 (syn) | [13] |
| Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄ | DIPEA | 89 | 97:3 (syn) | [14] |
Insight: Evans' oxazolidinones are particularly renowned for their high syn-selectivity in boron-mediated aldol reactions, often exceeding 99:1 dr.[13] Camphorsultam also provides high levels of syn-selectivity, making both excellent choices for this transformation.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can control the facial selectivity of the cycloaddition.
| Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | endo:exo | Diastereomeric Excess (de) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Crotonyl | Cyclopentadiene | Et₂AlCl | 82 | >100:1 | >99% | [15] |
| Camphorsultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | 91 | 95:5 | 95% | [16][17] |
Insight: Both auxiliaries are highly effective in controlling the stereochemical outcome of Diels-Alder reactions. The choice of Lewis acid can significantly influence both the yield and the diastereoselectivity.
Cleavage of the Chiral Auxiliary
The final step in a chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.
Cleavage of N-Acyl Oxazolidinones
-
To Carboxylic Acids: The most common method is hydrolysis with lithium hydroxide and hydrogen peroxide.[13][18]
-
To Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[18]
-
To Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can afford the aldehyde.[1]
-
To Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, provides the ester.[18]
Cleavage of N-Acyl Camphorsultams
-
To Carboxylic Acids: Hydrolysis is often achieved using lithium hydroxide or potassium hydroxide in aqueous THF.[11] More recently, methods using tetrabutylammonium hydrogen peroxide have been developed for milder conditions.[11]
-
To Alcohols: Reductive cleavage with LiAlH₄ or LiBH₄ is effective.
-
To Aldehydes: Reduction with DIBAL-H can be employed.
Experimental Protocols
Asymmetric Alkylation using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone.[12]
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add benzyl bromide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Diels-Alder Reaction using Camphorsultam
This protocol describes a typical Lewis acid-catalyzed asymmetric Diels-Alder reaction.[16][17]
Materials:
-
N-Acryloyl camphorsultam
-
Cyclopentadiene (freshly cracked)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the N-acryloyl camphorsultam in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add TiCl₄ dropwise to the solution.
-
After stirring for 15 minutes, add freshly cracked cyclopentadiene dropwise.
-
Continue stirring at -78 °C for 3-4 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Stereocontrol in an asymmetric Diels-Alder reaction.
Conclusion
Both this compound and camphorsultam are exceptional chiral auxiliaries that have proven their mettle in a vast array of asymmetric transformations. Evans' oxazolidinones, including the 5-phenyl derivative, are particularly lauded for their performance in aldol reactions, consistently delivering high diastereoselectivities. Camphorsultam, with its rigid framework, offers excellent and predictable stereocontrol in a broad range of reactions and benefits from its availability in both enantiomeric forms from a natural product precursor.
The selection between these two powerful tools will ultimately be guided by the specific requirements of the synthetic problem at hand, including the nature of the substrate and desired product, reaction conditions, and economic considerations. By understanding the nuances of each auxiliary, researchers can strategically design and execute highly stereoselective syntheses, advancing the frontiers of drug discovery and natural product synthesis.
References
- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers: An Asymmetric Variant of the 1-Azadiene Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Analytical Techniques for Measuring Diastereomeric and Enantiomeric Excess
In the landscape of pharmaceutical development, asymmetric synthesis, and natural product chemistry, the precise determination of stereochemical purity is not merely a matter of analytical rigor; it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers and diastereomers demand accurate and robust methods for quantifying their relative abundance.[1] This guide provides an in-depth, objective comparison of the principal analytical techniques for measuring diastereomeric excess (de) and enantiomeric excess (ee), designed for researchers, scientists, and drug development professionals. Herein, we move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Foundational Concepts: Understanding Stereoisomeric Purity
Before delving into the analytical methodologies, it is crucial to establish a firm understanding of the terms that define stereochemical purity:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral entities.
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties.
-
Enantiomeric Excess (ee): A measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is expressed as a percentage and calculated as: % ee = |([R] - [S]) / ([R] + [S])| * 100 A racemic mixture (50:50) has an ee of 0%, while a pure enantiomer has an ee of 100%.[2][3]
-
Diastereomeric Excess (de): A similar measure for a mixture of diastereomers, calculated as: % de = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the available instrumentation.[1]
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is a cornerstone for the determination of ee and de, relying on the differential interaction of stereoisomers with a chiral stationary phase (CSP).[4] This interaction leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for ee determination due to its versatility and robustness.[1][]
Causality in Method Development: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly applicable due to their ability to form multiple types of interactions (hydrogen bonding, dipole-dipole, π-π interactions). The choice of the mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for optimizing selectivity and resolution.
Experimental Protocol: Chiral HPLC Analysis of a Racemic Ketone
-
Column: Chiralcel OD-H (amylose derivative) or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the analyte in the mobile phase.
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the ee using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Chiral Gas Chromatography (GC)
Chiral GC is particularly suited for volatile and thermally stable compounds.[6] The CSPs are typically cyclodextrin derivatives coated on a fused silica capillary column.
Causality in Method Development: The choice of the cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the operating temperature program are key to achieving separation. The carrier gas flow rate also influences resolution.
Experimental Protocol: Chiral GC Analysis of a Chiral Alcohol
-
Column: Rt-βDEXse (permethylated β-cyclodextrin) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the ee.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations, reduced solvent consumption, and a lower environmental impact.[7][8][9] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of a polar organic modifier (e.g., methanol).[10]
Causality in Method Development: The unique properties of supercritical CO2, such as low viscosity and high diffusivity, allow for higher flow rates without a significant loss in efficiency, leading to faster analysis times.[8][9] The choice of co-solvent and the backpressure are critical parameters for optimizing selectivity.
Experimental Workflow: Chiral SFC
Caption: Workflow for chiral separation using SFC.
NMR Spectroscopy: A Powerful Tool for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the stereoisomers.[11][12] The principle lies in converting a mixture of enantiomers into a mixture of diastereomers in situ, which exhibit different chemical shifts in the NMR spectrum.[13]
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a mixture of diastereomers.[13][14][15]
Mosher's Acid Analysis: α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA for determining the ee and absolute configuration of alcohols and amines.[16][17][18][19] The resulting diastereomeric esters or amides exhibit distinct ¹H or ¹⁹F NMR signals.[16][18]
Causality in Method Development: The choice between (R)-MTPA and (S)-MTPA is crucial. By preparing both diastereomeric derivatives, a comparative analysis of the chemical shift differences (Δδ = δS - δR) allows for the assignment of absolute configuration based on the anisotropic effect of the phenyl ring in the Mosher's reagent.[20]
Experimental Protocol: Mosher's Ester Analysis of a Chiral Alcohol
-
Reaction Setup: In two separate NMR tubes, dissolve ~5 mg of the chiral alcohol in 0.5 mL of deuterated chloroform (CDCl₃).
-
Reagent Addition: To one tube, add a slight excess of (R)-(-)-MTPA chloride. To the other, add a slight excess of (S)-(+)-MTPA chloride. Add a small amount of pyridine to each tube to catalyze the reaction and scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR.
-
NMR Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.
-
Data Analysis:
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte.[14][21][22][23] This interaction induces small, but often measurable, differences in the chemical shifts of the enantiomers.
Causality in Method Development: The effectiveness of a CSA depends on the strength and stereospecificity of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking). The choice of solvent is critical, as it can compete with the analyte for binding to the CSA.
Logical Relationship: NMR with Chiral Auxiliaries
Caption: Conversion of enantiomers to diastereomers for NMR analysis.
Other Notable Techniques
While chromatography and NMR are the most common methods, other techniques offer specific advantages.
Mass Spectrometry (MS)
While conventional MS is "chiral-blind," methods have been developed to determine ee by forming diastereomeric complexes with a chiral selector and analyzing their relative abundances.[24][25][26] This can be a rapid method, particularly for high-throughput screening.[27]
Chiroptical Methods
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. The enantiomeric excess can be calculated from the observed specific rotation if the specific rotation of the pure enantiomer is known.[2][28][29][30] However, its accuracy can be limited by factors such as concentration, solvent, and temperature.[3][31]
-
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light. The magnitude of the CD signal is proportional to the enantiomeric excess.[32][33][34][35] This technique can be very sensitive and rapid, making it suitable for high-throughput applications.[36][37][38]
Quantitative Performance Comparison
The selection of an analytical technique for determining ee and de is a critical decision that depends on various factors. The following table summarizes key quantitative performance metrics for the most common analytical methods.[1]
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR with CDAs |
| Typical Resolution | High (Baseline separation common) | Very High | High | N/A (Signal separation) |
| Limit of Detection (LOD) | Low (ng to pg) | Very Low (pg to fg) | Low (ng to pg) | Moderate (µg to mg) |
| Analysis Time | 10-30 min | 5-20 min | 2-10 min | 5-15 min per sample |
| Solvent Consumption | High | Low | Low | Very Low |
| Sample Throughput | Moderate | High | High | Moderate to High |
| Quantitative Accuracy | Excellent | Excellent | Excellent | Good to Excellent |
| Provides Absolute Configuration | No (requires standards) | No (requires standards) | No (requires standards) | Yes (e.g., Mosher's) |
Conclusion: Selecting the Optimal Technique
The determination of diastereomeric and enantiomeric excess is a multifaceted analytical challenge. Chiral chromatography, particularly HPLC and the increasingly popular SFC, remains the gold standard for its high resolution and accuracy. NMR spectroscopy, especially with the use of chiral derivatizing agents like Mosher's acid, provides an invaluable orthogonal technique that can also yield information on absolute configuration. The choice of the most appropriate method requires a careful consideration of the analyte's properties, the desired level of accuracy and sensitivity, and the available resources. By understanding the fundamental principles and the causality behind the experimental choices for each technique, researchers can confidently select and validate the most suitable method for their specific needs, ensuring the stereochemical integrity of their compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
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- 11. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. benchchem.com [benchchem.com]
- 17. Chiral_derivitizing_agent [chemeurope.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Mosher's acid - Wikipedia [en.wikipedia.org]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. arpi.unipi.it [arpi.unipi.it]
- 24. Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 26. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 27. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. One moment, please... [chemistrysteps.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. stereoelectronics.org [stereoelectronics.org]
- 32. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods [opg.optica.org]
- 34. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Stereochemical Models for 5-Phenyl-2-oxazolidinone Reactions
For researchers, scientists, and drug development professionals, the precise control of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental requirement for function and safety. Chiral auxiliaries are indispensable tools in this pursuit, acting as transient stereochemical guides. Among these, the oxazolidinone family, particularly derivatives like 5-Phenyl-2-oxazolidinone, has proven to be robust and reliable.[1][2] However, the utility of any chiral auxiliary hinges on the predictive power of its corresponding stereochemical model.
This guide provides an in-depth validation of the prevailing stereochemical models for reactions involving N-acylated 5-Phenyl-2-oxazolidinones. We will dissect the theoretical underpinnings of these models, compare their predictions against a body of experimental data, and provide the detailed protocols necessary for their empirical validation.
The Bedrock of Prediction: The Evans Zimmerman-Traxler Model
The remarkable diastereoselectivity achieved with N-acyl oxazolidinone auxiliaries, including the 5-phenyl substituted variant, is most commonly rationalized by the Evans modification of the Zimmerman-Traxler model for aldol reactions.[3][4][5] This model is not merely a heuristic but is grounded in the thermodynamics of a highly organized transition state. Its predictive power stems from a few core principles:
-
Formation of a (Z)-Enolate: Treatment of the N-acyl oxazolidinone with a suitable base and a Lewis acid, typically dibutylboron triflate (n-Bu₂BOTf) or titanium tetrachloride (TiCl₄), preferentially generates the (Z)-enolate.[3] This geometric constraint is the first crucial step in establishing stereocontrol.
-
Lewis Acid Chelation: The Lewis acid (e.g., boron) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, bicyclic-like system.
-
A Chair-Like Transition State: The enolate and the incoming aldehyde react through a highly ordered, six-membered chair-like transition state.[3][5] To minimize steric clashes, the substituent of the aldehyde (R') is compelled to occupy a pseudo-equatorial position.
-
Facial Shielding by the Auxiliary: The substituent at the C5 position of the oxazolidinone ring—in this case, the phenyl group—exerts profound steric influence. It effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite, less-hindered side.
This confluence of factors leads to a highly predictable stereochemical outcome, predominantly the syn-aldol adduct.
Figure 1: The Evans/Zimmerman-Traxler transition state model for boron-mediated aldol reactions.
Model vs. Reality: A Comparative Analysis of Experimental Data
The ultimate test of any model is its congruence with empirical results. While the Evans model is widely accepted, its validity must be continually assessed across various reaction types.
Asymmetric Aldol Additions
The asymmetric aldol reaction is the quintessential transformation for this class of auxiliaries.[1][6] The model predicts the formation of the syn-aldol adduct with high diastereoselectivity. Experimental evidence overwhelmingly supports this prediction.
| Entry | N-Acyl Group | Aldehyde | Lewis Acid / Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Propionyl | Isobutyraldehyde | n-Bu₂BOTf / DIPEA | -78 to 0 | ~85-95 | >99:1 | [3] |
| 2 | Propionyl | Benzaldehyde | TiCl₄ / DIPEA | -78 to 0 | ~85 | 97:3 | [7] |
| 3 | Glycinyl | p-Nitrobenzaldehyde | TiCl₄ / DIPEA | -78 | 85 (combined) | 3:1 (Evans syn:non-Evans anti) | [8] |
As the data indicates, boron enolates consistently deliver exceptional levels of diastereoselectivity, often exceeding 99:1, which aligns perfectly with the proposed chelated transition state model.[3][9] Titanium enolates, while still highly selective, can sometimes offer slightly lower diastereomeric ratios. Computational studies suggest that while non-chelated pathways are possible, the steric hindrance from the auxiliary's substituent is a primary factor in favoring the syn product.[7]
Asymmetric Alkylation
The stereochemical rationale extends effectively to the alkylation of enolates derived from N-acyl-5-phenyl-2-oxazolidinones. The chelated (Z)-enolate is expected to react with an electrophile from the face opposite the C5-phenyl directing group.
| Entry | N-Acyl Group | Electrophile | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Propionyl | Allyl Iodide | NaHMDS | -78 | High | 98:2 | [10] |
| 2 | Propionyl | Benzyl Bromide | LDA | -78 | 92 | >99:1 | [11] |
| 3 | Butyryl | Allyl Iodide | LHMDS | -78 | 90 | 98:2 | [11] |
The experimental data for alkylations strongly validates the model.[10][11] The high diastereoselectivities observed are consistent with a sterically directed approach of the electrophile to a rigid enolate structure.
Limitations and Alternative Models
No model is infallible. While highly reliable, the predictive power of the Evans model can be compromised under certain conditions. For instance, the use of less-chelating metal enolates (e.g., lithium) can lead to decreased selectivity. Furthermore, density functional theory (DFT) calculations have explored alternative transition states, including non-chelated and boat-like conformations.[7] These studies suggest that while the closed, chelated, chair-like transition state is typically the lowest in energy, other pathways can become competitive depending on the specific substrates, Lewis acid, and reaction conditions, sometimes leading to the formation of minor "non-Evans syn" or anti products.
Experimental Workflow for Model Validation
Trust in a model is built upon reproducible, in-house validation. The following section provides the necessary experimental protocols to test the stereochemical outcomes of a this compound-mediated reaction.
Figure 2: Experimental workflow for synthesis, reaction, and analysis.
Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This procedure generates the N-propionyl derivative, a common substrate for aldol reactions.
-
Preparation: Add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) to a flame-dried round-bottom flask under an argon atmosphere. Dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the reaction of the N-propionyl auxiliary with isobutyraldehyde.
-
Preparation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under argon. Cool the solution to -78 °C.
-
Enolate Formation: Add dibutylboron triflate (n-Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for another 30 minutes.[3]
-
Aldol Addition: Cool the solution back to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor progress by TLC.
-
Workup: Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir the mixture vigorously for 1 hour.[3]
-
Isolation: Concentrate the mixture under reduced pressure. Extract the aqueous residue three times with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude aldol adduct can be purified by flash chromatography. The diastereomeric ratio should be determined at this stage by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This step removes the auxiliary to yield the chiral carboxylic acid and recover the auxiliary.
-
Preparation: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.[3]
-
Cleavage: Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).[3][12] Stir the reaction at 0 °C for 2-4 hours.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture to remove the THF.
-
Separation: The resulting aqueous solution can be extracted to separate the recovered chiral auxiliary from the lithium salt of the desired carboxylic acid. Acidification of the aqueous layer followed by extraction will yield the final product.
Conclusion
The stereochemical models for this compound reactions, particularly the Evans/Zimmerman-Traxler model, demonstrate remarkable predictive power and are strongly validated by a wealth of experimental data. For asymmetric aldol and alkylation reactions, these models serve as a reliable blueprint for designing synthetic routes that require precise stereochemical control. While minor discrepancies can arise, they often point to competing mechanistic pathways that become relevant only under specific conditions. The true strength of these models lies in their ability to provide a rational framework for understanding and predicting stereochemistry, a cornerstone of modern organic synthesis. The protocols provided herein empower researchers to verify these models and confidently apply this powerful chiral auxiliary in their own synthetic endeavors.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
comparative study of different methods for cleaving 5-Phenyl-2-oxazolidinone
A Comparative Guide to the Cleavage of 5-Phenyl-2-oxazolidinone Auxiliaries
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters.[1][2][3] Among these, the Evans-type oxazolidinones, including the readily available this compound derived from (1R,2S)-(-)-norephedrine or its enantiomer, are celebrated for their high diastereoselectivity in a multitude of C-C bond-forming reactions.[2][4] However, the successful application of this methodology is critically dependent on the final, often challenging, step: the cleavage of the auxiliary from the acylated product. This crucial step not only liberates the desired chiral molecule but also allows for the recovery and recycling of the valuable auxiliary.[4]
The choice of cleavage method is not trivial; it is dictated by the desired functionality in the final product and the chemical sensitivities of the substrate itself. A poorly chosen method can lead to epimerization, low yields, or undesired side reactions. This guide provides a comparative analysis of the most common and effective methods for the cleavage of N-acyl-5-phenyl-2-oxazolidinone derivatives, offering field-proven insights and detailed protocols to aid researchers in navigating this critical synthetic step.
Hydrolytic Cleavage to Carboxylic Acids
The most frequently employed method for cleaving N-acyl oxazolidinones is hydrolysis, which yields the corresponding chiral carboxylic acid.[4] While both acidic and basic conditions can be envisioned, basic hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is by far the most prevalent and reliable method.[1][5]
Mechanism of LiOH/H₂O₂ Cleavage
The remarkable selectivity of this method hinges on the nucleophilicity of the hydroperoxide anion (⁻OOH). In an alkaline medium, hydrogen peroxide (pKa ≈ 11.6) is deprotonated by LiOH to form LiOOH.[5] This "softer" nucleophile preferentially attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl of the oxazolidinone ring.[5][6] This selectivity is crucial, as attack by hydroxide alone can lead to undesired cleavage of the auxiliary itself.[1][6]
The initial attack forms a tetrahedral intermediate which collapses to release the chiral auxiliary and a peroxyacid intermediate.[5] This peroxyacid is not stable under the reaction conditions and is subsequently reduced during the aqueous workup, typically with a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite, to afford the final carboxylic acid.[5][7]
A common competing side reaction is the hydrolysis at the carbamate carbonyl, which leads to the formation of an undesired hydroxyamide.[5] Furthermore, it has been discovered that the peracid intermediate can be rapidly reduced by excess H₂O₂, leading to the stoichiometric release of oxygen gas, a significant safety consideration for large-scale reactions.[5][8]
Caption: Mechanism of Hydrolytic Cleavage with LiOOH.
Advantages & Disadvantages
-
Advantages: High yielding, generally clean, and the most direct route to chiral carboxylic acids. The auxiliary can often be recovered in high yield.[9]
-
Disadvantages: The use of H₂O₂ can lead to undesired oxidations of sensitive functional groups elsewhere in the molecule. The evolution of oxygen gas is a safety hazard on scale.[5] Formation of hydroxyamide byproducts can complicate purification.[5]
Reductive Cleavage to Primary Alcohols
For the direct synthesis of chiral primary alcohols, reductive cleavage is the method of choice. This transformation is typically accomplished using hydride reagents. Lithium borohydride (LiBH₄) is a preferred reagent as it is milder and often more selective than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7]
Mechanism of Reductive Cleavage
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent at the exocyclic acyl carbonyl. This forms a tetrahedral intermediate that, upon collapse, releases the chiral auxiliary and an aldehyde. The aldehyde is then immediately reduced by another equivalent of the hydride reagent to the corresponding primary alcohol. The use of milder conditions, such as performing the reaction at 0°C, helps to prevent over-reduction or side reactions.
Caption: Mechanism of Reductive Cleavage with LiBH₄.
Advantages & Disadvantages
-
Advantages: Provides direct access to valuable chiral primary alcohols in a single step. Often proceeds under mild conditions with high yields.[7]
-
Disadvantages: The hydride reagent can potentially reduce other sensitive functional groups (e.g., esters, ketones) in the substrate. Careful control of stoichiometry and temperature may be required.
Transesterification to Esters
When the desired final product is an ester, direct transesterification offers a more atom-economical and efficient route than a two-step hydrolysis-then-esterification sequence. This method typically involves treating the N-acyl oxazolidinone with an alkoxide in the corresponding alcohol.
Mechanism of Transesterification
The reaction is initiated by the nucleophilic attack of an alkoxide, such as sodium methoxide (NaOMe), on the exocyclic acyl carbonyl. This generates a tetrahedral intermediate which then collapses, eliminating the oxazolidinone anion and forming the desired ester. The reaction is typically run at low temperatures to minimize potential side reactions like epimerization.
Caption: Mechanism of Transesterification with NaOMe.
Advantages & Disadvantages
-
Advantages: Efficiently produces esters directly, avoiding a separate esterification step.
-
Disadvantages: The basic conditions can be problematic for base-sensitive substrates. The choice of alkoxide is limited to those that are commercially available or easily prepared.
Comparative Summary of Cleavage Methods
| Method | Reagents | Product | Typical Yield | Key Advantages | Potential Drawbacks |
| Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | 85-95%[8] | Direct, reliable route to acids; well-established. | O₂ evolution (safety risk); potential for side reactions (oxidation, ring opening).[5] |
| Reductive Cleavage | LiBH₄ or LiAlH₄ | Primary Alcohol | 80-97%[10] | Direct access to chiral alcohols; mild conditions. | Can reduce other functional groups; requires inert atmosphere. |
| Transesterification | NaOMe in MeOH | Methyl Ester | Good to Excellent[11] | Efficient one-step conversion to esters. | Base-sensitive substrates may be incompatible; risk of epimerization.[12] |
Experimental Protocols
Protocol 1: Basic Hydrolysis with Lithium Hydroperoxide (LiOH/H₂O₂)[7][9]
-
Dissolution: Dissolve the N-acyl-5-phenyl-2-oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0-5.0 equiv) to the stirred solution, followed by an aqueous solution of lithium hydroxide (LiOH·H₂O) (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring progress by TLC.
-
Quenching: Upon completion, quench the reaction by the dropwise addition of an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.
-
Work-up: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with dichloromethane (CH₂Cl₂) to recover the liberated this compound auxiliary.
-
Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the carboxylic acid by column chromatography or crystallization as needed.
Caption: Workflow for Basic Hydrolysis Cleavage.
Protocol 2: Reductive Cleavage with Lithium Borohydride (LiBH₄)[7]
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-acyl-5-phenyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quenching: Slowly and carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to separate the chiral alcohol from the recovered auxiliary.
Caption: Workflow for Reductive Cleavage.
Conclusion
The cleavage of the this compound chiral auxiliary is a pivotal step that requires careful consideration of the target molecule's functionality and stability. Hydrolysis with LiOH/H₂O₂ remains the gold standard for accessing carboxylic acids, while reductive cleavage with LiBH₄ provides a direct and mild route to primary alcohols. For esters, transesterification offers an efficient alternative. By understanding the mechanisms, advantages, and limitations of each method, researchers can select the optimal conditions to cleanly unmask their chiral products, maximizing yield and preserving stereochemical integrity, thereby advancing their synthetic campaigns.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Utility of (4R,5S)-4-Methyl-5-Phenyl-2-Oxazolidinone in Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries have long served as a reliable method for inducing stereoselectivity, and among these, the Evans oxazolidinones are preeminent. This guide provides an in-depth technical comparison of a specific and highly valuable member of this class, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , with other commonly used chiral auxiliaries. We will delve into its distinct advantages, notable disadvantages, and provide supporting experimental data and protocols to inform your synthetic strategy.
The Strategic Advantage of the Phenyl Group: Enhanced Stereocontrol
The defining feature of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is the presence of a phenyl group at the C5 position of the oxazolidinone ring. This aromatic moiety is not merely a sterically bulky substituent; it plays a crucial role in enhancing diastereoselectivity through non-covalent interactions, particularly aryl stacking. In reactions where π-stacking interactions can stabilize the transition state, this auxiliary has been shown to outperform counterparts such as the 4-benzyl derivative[1]. This enhanced stereochemical control is a significant advantage when high levels of isomeric purity are paramount.
The fundamental mechanism of stereocontrol, common to Evans auxiliaries, relies on the formation of a rigid, chelated Z-enolate. The substituent on the oxazolidinone ring effectively shields one face of this enolate, directing the approach of an electrophile to the less sterically hindered face. The phenyl group in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone provides a well-defined steric and electronic environment that can lead to exceptionally high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.
Comparative Performance in Asymmetric Aldol Reactions
To illustrate the practical implications of auxiliary choice, let's consider the asymmetric aldol reaction, a powerful tool for the construction of β-hydroxy carbonyl compounds. The following table presents a comparison of the performance of N-propionyl derivatives of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and the commonly used (S)-4-benzyl-2-oxazolidinone in a boron-mediated aldol reaction with isobutyraldehyde.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | ~85-95 | >98:2 |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | ~85-95 | >98:2 |
While both auxiliaries provide excellent yields and high diastereoselectivity for the syn-aldol product, the choice between them may be dictated by the specific substrate and the potential for favorable aryl interactions with the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.
The Flip Side: Practical Disadvantages and Industrial Scalability
Despite its excellent performance in the laboratory, the use of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is not without its drawbacks, particularly concerning large-scale industrial applications. A significant limitation is the frequent requirement for cryogenic temperatures, typically -78 °C, to achieve optimal selectivity[1]. Maintaining such low temperatures on an industrial scale is energy-intensive and costly.
Furthermore, the generation of the enolate often necessitates the use of pyrophoric reagents, such as butyllithium[1]. The handling of these hazardous materials on a large scale introduces significant safety and engineering challenges. Consequently, for many industrial processes, alternative chiral auxiliaries like camphorsultam, which may offer comparable selectivity under less stringent conditions, are often preferred[1].
Another practical consideration is the atom economy of the process. The use of a chiral auxiliary is inherently less atom-economical than a catalytic asymmetric approach, as the auxiliary must be attached and subsequently cleaved. While the auxiliary can often be recovered, these additional steps add to the overall cost and complexity of the synthesis.
Experimental Protocols: A Practical Guide
To facilitate the application of this powerful chiral auxiliary, we provide detailed, step-by-step protocols for its N-acylation, a subsequent asymmetric aldol reaction, and the final cleavage of the auxiliary.
Protocol 1: N-Acylation of (4R,5S)-4-Methyl-5-Phenyl-2-Oxazolidinone with Propionyl Chloride
This procedure details the attachment of the propionyl group to the chiral auxiliary, a necessary first step for many asymmetric reactions.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution. Continue stirring at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Caption: N-Acylation of the Chiral Auxiliary.
Protocol 2: Asymmetric Aldol Reaction with Isobutyraldehyde
This protocol describes the highly diastereoselective boron-mediated aldol reaction of the N-propionyl imide.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq.) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq.) dropwise, followed by the dropwise addition of DIPEA (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add isobutyraldehyde (1.5 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude syn-aldol adduct, which can be purified by flash chromatography.
Caption: Asymmetric Aldol Reaction Workflow.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the desired chiral β-hydroxy acid.
Materials:
-
syn-Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC)[2].
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
The aqueous layer can then be acidified and extracted to isolate the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the organic layer after the initial extraction.
Caption: Auxiliary Cleavage and Product Isolation.
Conclusion: A Powerful Tool with Practical Considerations
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone stands as a powerful and highly effective chiral auxiliary for asymmetric synthesis. Its unique ability to engage in aryl stacking interactions can provide superior stereocontrol in specific applications compared to other Evans auxiliaries. However, its reliance on cryogenic conditions and pyrophoric reagents presents a significant hurdle for large-scale industrial synthesis. For academic and medicinal chemistry laboratories focused on the synthesis of complex, high-value molecules where achieving the highest possible stereoselectivity is the primary goal, it remains an invaluable tool. The choice of this auxiliary should be made by carefully weighing its exceptional stereodirecting ability against the practical challenges of its implementation.
References
A Quantitative Comparison of 5-Phenyl-2-oxazolidinone in Asymmetric Induction: A Guide for Researchers
In the landscape of modern organic synthesis, the predictable and efficient installation of stereocenters is paramount for the construction of complex, biologically active molecules. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable strategy to control the stereochemical outcome of covalent bond-forming reactions. Among the pantheon of these chiral controllers, the oxazolidinones, particularly the 5-phenyl substituted variant, have emerged as a powerful and versatile tool. This guide provides a comprehensive quantitative analysis of the effectiveness of 5-Phenyl-2-oxazolidinone in asymmetric induction, offering a comparative perspective against other widely used auxiliaries.
The Principle of Asymmetric Induction with Oxazolidinone Auxiliaries
The efficacy of this compound as a chiral auxiliary stems from its ability to form a rigid, well-defined conformational bias in the transition state of a reaction. This is typically achieved by N-acylation of the oxazolidinone, followed by deprotonation to form a chiral enolate. The steric bulk of the 5-phenyl group effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite, less hindered face. This principle of steric hindrance is the primary determinant of the high diastereoselectivity observed in reactions employing this auxiliary.
The choice of the 5-phenyl substituent offers a key advantage in terms of its rigidity and steric demand, which often translates to higher levels of stereocontrol compared to smaller alkyl substituents at this position. Furthermore, the phenyl group can engage in favorable π-stacking interactions, which can further stabilize the desired transition state geometry.
Quantitative Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction, and this compound has demonstrated exceptional performance in this transformation. The following table provides a quantitative comparison of its effectiveness against other common chiral auxiliaries in the alkylation of propionyl derivatives.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 92 | [1] |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 78 | [2] |
| Pseudoephedrine Amide | Benzyl bromide | LDA | ≥99:1 | 99 | [3][4] |
| Oppolzer's Camphorsultam | Allyl iodide | NaHMDS | >95:5 | 85 | [3] |
As the data indicates, the this compound auxiliary consistently delivers excellent diastereoselectivity, often exceeding 99:1, which is comparable to the highly effective pseudoephedrine-based auxiliaries. The yields are also generally high, making it a practical choice for synthetic campaigns.
Mechanism of Stereocontrol in Asymmetric Alkylation
The high diastereoselectivity observed in the alkylation of N-acyl-5-phenyl-2-oxazolidinones is rationalized by the formation of a rigid, chelated Z-enolate. The metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a planar, six-membered ring structure. The bulky 5-phenyl group then effectively blocks the si-face of the enolate, forcing the electrophile to approach from the less sterically encumbered re-face.
Caption: Stereochemical model for the asymmetric alkylation of an N-acyl-5-phenyl-2-oxazolidinone enolate.
Quantitative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is another cornerstone of organic synthesis where this compound has proven to be highly effective. The resulting β-hydroxy carbonyl compounds are valuable synthetic intermediates. The table below compares its performance with other auxiliaries.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [3] |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 90 | [3] |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 99:1 | 88 | [3] |
| Oppolzer's Camphorsultam | Benzaldehyde | 98:2 | 92 | [3] |
The data clearly demonstrates that this compound consistently provides high yields and exceptional diastereoselectivity in aldol reactions, rivaling or exceeding the performance of other commonly used auxiliaries.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a detailed, step-by-step protocol for a representative boron-mediated asymmetric aldol reaction using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
-
(4R,5S)-3-Propionyl-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Methanol
-
pH 7 Phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Enolate Formation:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath. This low temperature is crucial to ensure the kinetic formation of the Z-enolate and to prevent side reactions.
-
Slowly add di-n-butylboron triflate (1.1 eq) dropwise. Bu₂BOTf is a Lewis acid that facilitates the formation of the boron enolate.
-
Add N,N-diisopropylethylamine (1.2 eq) dropwise. DIPEA is a non-nucleophilic hindered base that deprotonates the α-carbon to form the enolate without competing in nucleophilic addition.
-
Stir the mixture at 0 °C for 30 minutes. This allows for the complete formation of the chelated (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This very low temperature is necessary to maximize the diastereoselectivity of the aldol addition by rigidifying the transition state.
-
Add isobutyraldehyde (1.2 eq) dropwise. The slow addition maintains the low temperature and prevents polymerization of the aldehyde.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. The gradual warming ensures the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding methanol, followed by pH 7 phosphate buffer and 30% hydrogen peroxide. The peroxide oxidatively cleaves the boron from the aldol adduct.
-
Stir the mixture vigorously for 1 hour.
-
Add saturated aqueous sodium sulfite to quench any remaining peroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Cleavage of the Chiral Auxiliary
A critical aspect of using a chiral auxiliary is its efficient removal from the product without epimerization of the newly formed stereocenter. For N-acyl oxazolidinones, the most common and reliable method is hydrolytic cleavage using lithium hydroxide and hydrogen peroxide.
Experimental Protocol: Auxiliary Cleavage
Materials:
-
N-alkyloxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-alkyloxazolidinone adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq). The in situ generated hydroperoxide anion (⁻OOH) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess peroxide by the addition of saturated aqueous sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
The aqueous layer can then be acidified and extracted to isolate the chiral carboxylic acid, and the chiral auxiliary can be recovered from the organic layer.
Caption: General workflow for asymmetric synthesis using this compound.
Conclusion
The quantitative data and experimental protocols presented in this guide unequivocally demonstrate that this compound is a highly effective and reliable chiral auxiliary for asymmetric induction. Its ability to consistently deliver excellent levels of diastereoselectivity and high chemical yields in both alkylation and aldol reactions makes it a valuable tool for researchers, scientists, and drug development professionals. The well-understood mechanism of stereocontrol, coupled with straightforward attachment and cleavage protocols, solidifies its position as a go-to auxiliary in the challenging endeavor of asymmetric synthesis. While other auxiliaries also exhibit high performance, the robust nature and broad applicability of this compound ensure its continued prominence in the field.
References
A Comparative Guide: Catalytic Asymmetric Methods vs. 5-Phenyl-2-oxazolidinone Auxiliaries
For researchers, scientists, and drug development professionals, the precise construction of chiral molecules is a foundational pillar of modern chemistry. The biological activity of a therapeutic agent is often exclusive to a single enantiomer, making asymmetric synthesis a critical discipline. This guide provides an in-depth, objective comparison of two cornerstone strategies for achieving stereocontrol: the use of stoichiometric chiral auxiliaries, exemplified by the venerable 5-Phenyl-2-oxazolidinone, and the increasingly sophisticated field of catalytic asymmetric synthesis.
The Philosophical Divide: Substrate vs. Reagent Control
The choice between a chiral auxiliary and a catalytic method represents a fundamental strategic decision in synthesis design.
-
Substrate Control (Chiral Auxiliaries): This strategy involves temporarily attaching an enantiopure molecule—the auxiliary—to an achiral substrate.[1][2] The auxiliary then acts as a "chiral steering wheel," directing subsequent bond formations to one face of the molecule. The new stereocenter is thus created in a diastereoselective fashion relative to the stereocenter of the auxiliary.[1] A key advantage is that the resulting diastereomeric products can often be separated using standard techniques like chromatography.[1][2]
-
Reagent Control (Catalytic Methods): This approach utilizes a substoichiometric amount of a chiral catalyst (either a metal complex or a small organic molecule) to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[3][4] The catalyst creates a transient, low-energy chiral environment for the reaction, favoring the formation of one enantiomer over the other. This method is highly prized for its efficiency and atom economy.[5]
The Workhorse Auxiliary: Evans' this compound
Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and well-understood tools for asymmetric synthesis.[2] The 5-phenyl substituted variant is a classic example, valued for its ability to induce high levels of stereocontrol in crucial carbon-carbon bond-forming reactions like alkylations and aldol additions.
Principle of Operation
The efficacy of the Evans auxiliary hinges on its ability to enforce a rigid and predictable conformation upon enolate formation. In the case of the aldol reaction, chelation of the two carbonyl oxygens to a Lewis acid (commonly a dialkylboron triflate) creates a rigid six-membered ring transition state.[6][7][8] The bulky substituent at the C5 position (the phenyl group) effectively blocks one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face. This steric control, often rationalized by the Zimmerman-Traxler model, leads to predictable and typically very high levels of diastereoselectivity.[6][9]
Strengths and Weaknesses
Advantages:
-
High Predictability and Reliability: The stereochemical outcome is often highly dependable and well-documented across a vast range of substrates.[10]
-
Excellent Stereoselectivity: Diastereomeric ratios exceeding 99:1 are common, leading to exceptionally pure products after purification.[11][12]
-
Recoverable Auxiliary: The auxiliary can typically be cleaved and recovered for reuse, mitigating some of the cost.[1]
Limitations:
-
Stoichiometric Requirement: The auxiliary must be used in a 1:1 ratio with the substrate, which is inherently inefficient from an atom economy perspective.[13][14]
-
Additional Synthetic Steps: The synthesis plan must include steps for both the attachment and subsequent cleavage of the auxiliary, which can reduce overall yield and increase labor.[2]
-
Harsh Cleavage Conditions: While various cleavage methods exist, some can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.[15]
The Power of Catalysis: Metal and Organocatalytic Methods
Catalytic asymmetric synthesis has revolutionized the field by offering a more elegant and efficient alternative to stoichiometric reagents. A single chiral catalyst molecule can generate thousands of product molecules, making it the preferred strategy for large-scale industrial applications.
Principle of Operation
Catalytic methods can be broadly divided into two main classes:
-
Transition Metal Catalysis: This approach utilizes a central metal atom (e.g., Palladium, Nickel, Rhodium) coordinated to a specifically designed chiral ligand.[13] The catalyst can activate substrates in numerous ways, and the chiral ligand environment dictates the stereochemical outcome of the reaction. This field is exceptionally broad, covering a vast array of transformations.[16]
-
Organocatalysis: This "metal-free" approach uses small, chiral organic molecules (like amino acids or cinchona alkaloids) to catalyze reactions.[3] Organocatalysis is lauded for its operational simplicity, lower toxicity, and reduced sensitivity to air and moisture compared to many metal catalysts.[17][18] Common activation modes include the formation of transient enamine or iminium ion intermediates, which effectively mimic the reactivity of traditional enolates.[5][17]
Strengths and Weaknesses
Advantages:
-
High Efficiency: Only small amounts of catalyst (often <1 mol%) are required, maximizing atom and step economy.
-
Directness: Eliminates the need for auxiliary attachment and cleavage steps.
-
Broad Reaction Scope: Catalytic methods have been developed for a wider variety of transformations than is practical with auxiliaries.[16]
Limitations:
-
Development and Cost: The discovery of a new, highly effective catalyst and the synthesis of complex chiral ligands can be time-consuming and expensive.[19]
-
Sensitivity: Many transition metal catalysts are sensitive to air, moisture, and functional group impurities, requiring stringent reaction conditions.[17][19]
-
Substrate Dependence: A catalyst that works well for one substrate may show significantly lower selectivity for a closely related one, requiring extensive optimization.
Head-to-Head Comparison: Performance in Key Reactions
The true test of these methodologies lies in their application. Let's compare their performance in two of the most fundamental asymmetric C-C bond-forming reactions: alkylation and the aldol reaction.
Asymmetric Alkylation
The asymmetric alkylation of enolates is a direct path to creating α-chiral carbonyl compounds.
-
Evans Auxiliary: This method is a benchmark for reliability. The N-acyloxazolidinone is deprotonated with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) to form a Z-enolate, and the subsequent alkylation proceeds with high diastereoselectivity as the auxiliary shields one face of the nucleophile.[10][11]
-
Catalytic Methods: Historically a significant challenge, direct catalytic asymmetric alkylation has seen remarkable advances.[20] Recent breakthroughs include nickel-catalyzed methods that can couple enolizable ketones with previously difficult, unactivated alkyl halides, demonstrating broad functional group tolerance.[21][22] Organocatalytic approaches have also proven effective for the α-alkylation of aldehydes.[23]
| Method | Substrate | Electrophile | Key Reagents | Yield (%) | Stereoselectivity | Reference |
| Evans Auxiliary | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS, THF, -78°C | 92 | >99:1 dr | [11] |
| Evans Auxiliary | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA, THF, -78°C | 80-92 | >99:1 dr | [11] |
| Ni-Catalysis | 2-Phenyl-1-(p-tolyl)ethan-1-one | 1-Iodobutane | NiBr₂·diglyme, Bimetallic Ligand, NaHMDS | 91 | 90% ee | [21] |
Table 1: Performance Comparison in Asymmetric Alkylation.
Asymmetric Aldol Reaction
The aldol reaction is arguably one of the most powerful tools for constructing complex polyketide natural products.
-
Evans Auxiliary: This is the gold standard for diastereoselective syn-aldol reactions. The formation of a boron enolate generates a rigid chair-like transition state that leads to exceptionally high levels of stereocontrol.[6][8][9]
| Method | Nucleophile Precursor | Aldehyde | Key Reagents | Yield (%) | Stereoselectivity | Reference |
| Evans Auxiliary | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf, DIPEA | 85-95 | >99:1 dr, >99% ee | [12] |
| Organocatalysis | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (20 mol%) | 97 | 99% ee (anti) | [17] |
Table 2: Performance Comparison in Asymmetric Aldol Reactions.
Experimental Workflows and Methodologies
A defining feature of any synthetic method is its practical execution. Below are representative protocols that highlight the operational differences between the two approaches.
Workflow Visualization
Caption: Comparison of chiral auxiliary vs. catalytic workflows.
Protocol 1: Evans Asymmetric Alkylation
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone.[25][26]
-
Enolate Formation (The "Why"): The N-propionyl-(S)-4-benzyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. This low temperature is critical to prevent side reactions and maintain kinetic control. A strong base, such as Lithium Diisopropylamide (LDA), is added slowly to deprotonate the α-carbon, forming the lithium enolate.
-
Alkylation (The "Why"): The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The rigid conformation of the enolate, dictated by the chiral auxiliary, ensures the electrophile approaches from the sterically unhindered face, leading to the formation of one major diastereomer. The reaction is stirred for several hours, allowing it to proceed to completion.
-
Work-up (The "Why"): The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the remaining base and enolate. The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.
-
Purification (The "Why"): The crude product, which is a mixture of diastereomers, is purified by flash column chromatography. The difference in polarity between the diastereomers allows for their separation.
-
Auxiliary Cleavage (The "Why"): The purified N-alkylated oxazolidinone is treated with a reagent like lithium hydroxide and hydrogen peroxide to hydrolyze the amide bond, releasing the desired chiral carboxylic acid and the original chiral auxiliary, which can be recovered.
Protocol 2: Catalytic Asymmetric α-Alkylation of a Ketone
This protocol is a general representation of a modern nickel-catalyzed reaction.[21]
-
Catalyst and Reagent Assembly (The "Why"): In a glovebox or under an inert atmosphere (e.g., nitrogen), the nickel precursor (e.g., NiBr₂), the chiral bimetallic ligand, and a base (e.g., NaHMDS) are added to a reaction vessel containing an anhydrous solvent. Metal-catalyzed cross-couplings are often sensitive to oxygen and water, necessitating inert conditions.
-
Substrate Addition (The "Why"): The ketone substrate is added to the mixture. The base deprotonates the ketone to form the nucleophilic enolate in situ, which then coordinates to the chiral nickel catalyst.
-
Electrophile Addition and Reaction (The "Why"): After a brief stirring period, the alkyl iodide electrophile is added. The reaction mixture is stirred at a specific temperature (e.g., room temperature) for 24-48 hours. The chiral ligand environment around the nickel center controls the enantioselectivity of the C-C bond formation.
-
Work-up and Purification (The "Why"): The reaction is quenched with a saturated aqueous solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude material is purified by column chromatography to isolate the enantiomerically enriched α-alkylated ketone. The enantiomeric excess (ee) is typically determined by chiral HPLC analysis.
Catalytic Cycle Visualization
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Conclusion and Strategic Recommendations
The choice between a chiral auxiliary and a catalytic method is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.
-
For Reliability and Early-Stage Discovery: When the primary goal is to reliably obtain a specific stereoisomer for biological testing or to establish a proof-of-concept for a complex synthesis, the Evans oxazolidinone auxiliary remains an outstanding choice.[10] Its predictability and the high stereoselectivities it delivers often justify the extra synthetic steps.
-
For Efficiency and Scale-Up: For process development and large-scale manufacturing, catalytic methods are almost always preferred. The dramatic reduction in waste and the elimination of auxiliary-related steps lead to more cost-effective and environmentally responsible ("greener") processes.[3][18]
The future of asymmetric synthesis undoubtedly lies in the continued development of more robust, general, and selective catalytic systems.[13][14] As our understanding of catalysis deepens, the toolbox available to chemists expands, enabling the synthesis of increasingly complex and vital chiral molecules with greater efficiency than ever before.
References
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 8. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 22. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Catalytic asymmetric α-alkylation of aldehydes via a S N 2′-type addition-elimination pathway - Chemical Science (RSC Publishing) DOI:10.1039/C0SC00402B [pubs.rsc.org]
- 24. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 25. benchchem.com [benchchem.com]
- 26. chemistry.williams.edu [chemistry.williams.edu]
The Industrial Chemist's Compass: Navigating Scalable Asymmetric Syntheses with 5-Phenyl-2-oxazolidinone and Its Competitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the high-stakes arena of pharmaceutical development and fine chemical manufacturing, the efficient and scalable synthesis of enantiomerically pure compounds is a critical determinant of success. For decades, chiral auxiliaries have been a reliable and predictable tool for inducing stereoselectivity. Among these, the Evans oxazolidinones, particularly 5-phenyl-2-oxazolidinone and its derivatives, have established a legacy of success in controlling the formation of stereogenic centers. However, the landscape of asymmetric synthesis is continually evolving, with the emergence of powerful alternatives that challenge the established order.
This in-depth technical guide provides a critical assessment of the scalability of syntheses utilizing this compound against a backdrop of competing methodologies. We will delve into the practical considerations that govern the choice of a chiral induction method on an industrial scale, moving beyond academic novelty to focus on the metrics that matter in a process chemistry environment: yield, enantiomeric excess, throughput, cost, safety, and waste management. This guide is intended to serve as a compass for researchers and drug development professionals, enabling them to make informed decisions when navigating the complex terrain of scalable asymmetric synthesis.
The Enduring Legacy of this compound: A Scalable Workhorse
The family of Evans oxazolidinone auxiliaries, derived from readily available amino acids, has been instrumental in the synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The 4-methyl-5-phenyl derivative, in particular, offers a high degree of stereocontrol in a variety of C-C bond-forming reactions, most notably aldol and alkylation reactions.[3][4]
The predictability of the stereochemical outcome, arising from the formation of a rigid chelated enolate that effectively blocks one face from electrophilic attack, is a key advantage that has cemented its place in the synthetic chemist's toolbox.[1] This reliability is a crucial factor in the early phases of drug development, where the time-efficient synthesis of enantiomerically pure compounds is paramount.[1]
However, the transition from bench-scale success to kilogram-scale production introduces a new set of challenges. The use of stoichiometric amounts of the auxiliary, the need for cryogenic conditions (typically -78 °C) for enolate formation with pyrophoric organolithium reagents, and the subsequent steps for auxiliary attachment and removal can impact the overall process efficiency and cost-effectiveness.[4][5]
Head-to-Head Comparison: this compound vs. The Contenders
The choice of a chiral induction method is rarely a one-size-fits-all decision. A thorough evaluation of the alternatives is essential for process optimization and economic viability.
The Pragmatic Choice: Pseudoephedrine Amides
Pseudoephedrine, an inexpensive and readily available chiral starting material, can be converted into a powerful chiral auxiliary.[6] Asymmetric alkylations of pseudoephedrine amides often proceed with high diastereoselectivity and yield.[6]
Key Advantages of Pseudoephedrine:
-
Cost-Effective: Pseudoephedrine is significantly cheaper than many other chiral auxiliaries.[7]
-
High Crystallinity: Derivatives are often highly crystalline, facilitating purification by recrystallization.[6]
-
Versatile Cleavage: The auxiliary can be cleaved to afford a variety of functional groups, including carboxylic acids, alcohols, and ketones.[6]
Scalability Considerations:
While attractive for its low cost, the availability of pseudoephedrine for chemical synthesis can be restricted due to its use in the illicit manufacture of controlled substances.[7] This regulatory hurdle can be a significant barrier to its use in large-scale industrial production.
The Robust Alternative: Oppolzer's Camphorsultam
Derived from camphor, Oppolzer's sultam is another well-established chiral auxiliary known for its high stereoselectivity and robust nature.[1]
Key Advantages of Oppolzer's Sultam:
-
High Diastereoselectivity: Often provides excellent levels of stereocontrol, sometimes superior to oxazolidinones in specific applications.[1]
-
Crystalline Derivatives: Products are frequently crystalline, simplifying purification.
-
Thermal Stability: Generally more stable than oxazolidinone-based auxiliaries.
Scalability Considerations:
Oppolzer's sultam is a viable option for large-scale synthesis, and its derivatives are often amenable to industrial processes. However, the cost of the auxiliary itself can be a factor in the overall economic assessment.[8]
The Atom-Economical Challenger: Asymmetric Catalysis
The development of highly efficient and selective asymmetric catalysts, including both metal-based and organocatalysts, represents a paradigm shift in chiral synthesis.[9][10] These methods offer the allure of generating large quantities of enantiomerically enriched product from a small amount of a chiral catalyst, thereby improving atom economy and reducing waste.
Key Advantages of Asymmetric Catalysis:
-
High Atom Economy: Catalytic amounts of the chiral source are required.
-
Reduced Process Steps: Avoids the need for auxiliary attachment and removal.
-
Potential for High Throughput: Can be well-suited for continuous flow processes.[11]
Scalability Considerations:
The development and optimization of a robust catalytic process can be time-consuming and expensive. Catalyst cost, sensitivity to air and moisture, and the need for specialized equipment can be significant hurdles. Furthermore, the removal of trace amounts of metal catalysts from the final API is a critical regulatory requirement.
The Green Alternative: Enzymatic Resolution and Asymmetric Synthesis
Biocatalysis has emerged as a powerful and sustainable approach to the synthesis of chiral molecules.[12] Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.[13]
Key Advantages of Enzymatic Methods:
-
High Enantioselectivity: Enzymes can often provide exceptionally high enantiomeric excess.
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature.
-
Sustainability: Biocatalytic processes are generally considered more environmentally friendly.
Scalability Considerations:
The primary limitation of kinetic resolution is a theoretical maximum yield of 50% for the desired enantiomer.[13] While dynamic kinetic resolutions can overcome this, they add complexity to the process. The cost and stability of the enzyme, as well as the need for large volumes of aqueous media, can also be challenges for industrial-scale production. However, techno-economic assessments have shown that for certain chiral amines, enzymatic routes can be more cost-effective than traditional chemical methods.[14][15]
Quantitative Data for Scalability Assessment
| Method | Typical Yield | Typical ee/de | Key Scalability Advantages | Key Scalability Challenges |
| This compound | High | >95% de[4] | Well-established, predictable stereocontrol, reliable.[1][16] | Stoichiometric use, cryogenic conditions, pyrophoric reagents, auxiliary removal.[4][5] |
| Pseudoephedrine Amides | High | >95% de[6] | Low cost, crystalline derivatives, versatile cleavage.[6][7] | Regulatory restrictions on starting material.[7] |
| Oppolzer's Camphorsultam | High | >98% de[8] | High stereoselectivity, robust, crystalline derivatives.[1] | Cost of the auxiliary.[8] |
| Asymmetric Catalysis | Variable | >90% ee[10] | High atom economy, fewer process steps, high throughput potential.[9] | Catalyst cost and sensitivity, metal removal, process development time. |
| Enzymatic Resolution | <50% (kinetic) | >99% ee[13] | High enantioselectivity, mild conditions, sustainable.[12] | 50% max yield (kinetic), enzyme cost and stability, downstream processing.[13] |
Experimental Protocols: A Glimpse into the Lab
To provide a practical context for this comparison, we present a generalized, scalable protocol for an asymmetric aldol reaction, a cornerstone transformation where chiral auxiliaries have proven their mettle.
Protocol: Asymmetric Aldol Reaction using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at 0 °C before warming to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.
2. Diastereoselective Aldol Reaction:
-
A solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous dichloromethane is cooled to -78 °C.
-
Di-n-butylboryl triflate (1.1 eq.) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 eq.).
-
The aldehyde (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a phosphate buffer and worked up to isolate the aldol adduct.
3. Cleavage of the Auxiliary:
-
The aldol adduct is dissolved in a mixture of THF and water.
-
Lithium hydroxide (or another suitable base) and hydrogen peroxide are added, and the mixture is stirred until the reaction is complete.
-
The chiral auxiliary can be recovered from the reaction mixture by extraction.
Visualizing the Workflow
Caption: A simplified comparison of the workflows for chiral auxiliary-mediated synthesis versus asymmetric catalysis.
Safety and Waste Management at Scale
The scalability of any chemical process is intrinsically linked to its safety and environmental impact. Syntheses employing this compound often necessitate the use of pyrophoric organolithium reagents and cryogenic conditions.[5][17][18][19][20] While manageable on a laboratory scale, these present significant engineering and safety challenges at an industrial scale.[5] Proper quenching procedures and robust temperature control are paramount.[5][17]
Waste management is another critical consideration. While the chiral auxiliary can, in principle, be recovered and recycled, the efficiency of this recovery process on a large scale can impact the overall economics and waste profile of the synthesis.[21] Catalytic methods, with their inherently lower loading of the chiral material, can offer a significant advantage in this regard. Enzymatic processes, while generating aqueous waste streams, avoid the use of hazardous organic solvents and reagents.
Conclusion: A Strategic Decision for a Competitive Edge
The choice of a method for scalable asymmetric synthesis is a strategic decision that can have a profound impact on the economic viability and timeline of a drug development program. This compound and other Evans-type auxiliaries remain a reliable and predictable option, particularly when a well-established and robust method is required.[16] Their extensive track record provides a high degree of confidence in their performance.
However, for new processes, a thorough evaluation of the alternatives is not just recommended, but essential. The cost-effectiveness of pseudoephedrine (where regulatory hurdles can be overcome), the robustness of Oppolzer's sultam, the atom economy of asymmetric catalysis, and the green credentials of biocatalysis all present compelling arguments for their consideration.
Ultimately, the optimal choice will depend on a multi-faceted analysis that balances the cost of raw materials, process complexity and safety, throughput, and the specific requirements of the target molecule. By carefully weighing these factors, researchers and process chemists can select the most appropriate tool from their arsenal to gain a competitive edge in the rapid and efficient production of enantiomerically pure compounds.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to 5-Phenyl-2-oxazolidinone: Scope and Limitations in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable tool for inducing asymmetry, and among them, the Evans oxazolidinones, particularly derivatives of 5-phenyl-2-oxazolidinone, have established themselves as a gold standard. This guide provides an in-depth technical review of the scope and limitations of this compound-based chiral auxiliaries, offering a comparative analysis with other prominent alternatives and supported by experimental data.
Introduction to this compound as a Chiral Auxiliary
This compound is a key structural motif in a class of powerful chiral auxiliaries developed by David A. Evans.[1] These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and often recovered. The phenyl group at the 5-position, along with a substituent at the 4-position (commonly methyl, as in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), creates a rigid chiral environment that effectively shields one face of the enolate derived from an N-acyl derivative, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[2]
The widespread adoption of these auxiliaries stems from their high efficiency in inducing chirality, the predictability of the stereochemical outcome, and the commercial availability of both enantiomers of the parent amino alcohols.[3]
Synthesis and Acylation: Preparing the Workhorse
The synthesis of this compound derivatives is typically achieved from readily available chiral amino alcohols. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be synthesized from (1S,2R)-norephedrine.
Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone[4][5]
-
Reagents: (1S,2R)-norephedrine, diethyl carbonate, potassium carbonate.
-
Procedure:
-
A mixture of (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate is heated to 160 °C.
-
Ethanol is collected by distillation.
-
After the reaction is complete (indicated by a drop in distillation head temperature), the mixture is cooled.
-
The reaction mixture is diluted with dichloromethane and washed with water.
-
The organic layer is dried over magnesium sulfate and concentrated.
-
The crude product is recrystallized from a hexane-ethyl acetate mixture to yield the pure oxazolidinone.
-
Acylation of the oxazolidinone is the subsequent step to prepare the substrate for asymmetric reactions. This is commonly achieved by deprotonation with a strong base like n-butyllithium followed by reaction with an acyl chloride.[2] Milder methods using triethylamine and a catalytic amount of DMAP have also been developed to avoid the use of strong bases.[4][5]
Scope in Asymmetric Reactions
N-acyl-5-phenyl-2-oxazolidinones are versatile substrates for a range of asymmetric transformations, most notably aldol additions and alkylations.
Asymmetric Aldol Reactions
The boron-mediated asymmetric aldol reaction using Evans' oxazolidinones is a hallmark of stereoselective synthesis, reliably producing syn-aldol adducts with high diastereoselectivity.[6] The reaction proceeds through a rigid, chair-like six-membered transition state, where the substituent at the 4-position of the oxazolidinone directs the facial selectivity of the aldehyde addition.
Experimental Protocol: Asymmetric Boron-Mediated Aldol Reaction[9]
-
Reagents: N-Propionyl-(S)-4-benzyl-2-oxazolidinone, dibutylboron triflate (Bu₂BOTf), N,N-diisopropylethylamine (DIPEA), benzaldehyde, anhydrous dichloromethane.
-
Procedure:
-
The N-propionyl oxazolidinone is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
Dibutylboron triflate is added dropwise, followed by the dropwise addition of DIPEA to form the boron enolate.
-
The reaction is cooled to -78 °C, and the aldehyde is added.
-
The reaction is quenched, and the product is purified.
-
Asymmetric Alkylation
The enolates derived from N-acyl oxazolidinones also undergo highly diastereoselective alkylation with various electrophiles.[7] The steric bulk of the substituent at the 4-position of the oxazolidinone effectively blocks one face of the enolate, leading to the preferential addition of the electrophile from the opposite face.
Cleavage of the Auxiliary
A crucial step in the synthetic sequence is the removal of the chiral auxiliary. Fortunately, a variety of methods have been developed to cleave the N-acyl bond, yielding different functional groups while recovering the auxiliary.[8]
-
Hydrolytic Cleavage: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is the most common method to obtain the chiral carboxylic acid.[9][10][11]
-
Reductive Cleavage: The use of hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) affords the corresponding chiral primary alcohol.
-
Transesterification: Reaction with an alkoxide, such as sodium methoxide in methanol, yields the methyl ester.
Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂[12][15]
-
Reagents: N-acyl oxazolidinone, tetrahydrofuran (THF), water, 30% hydrogen peroxide, lithium hydroxide.
-
Procedure:
-
The N-acyl oxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C.
-
Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
-
The reaction is stirred until completion and then quenched with sodium sulfite.
-
The auxiliary is recovered by extraction, and the aqueous layer is acidified to isolate the chiral carboxylic acid.
-
One limitation of the LiOH/H₂O₂ cleavage is the potential for oxygen evolution from the decomposition of the peracid intermediate, which can be a safety concern on a larger scale.[9]
Limitations of this compound Auxiliaries
Despite their broad utility, this compound auxiliaries have some limitations:
-
Substrate Scope: While effective for many substrates, the steric hindrance of the auxiliary can sometimes limit the range of electrophiles that can be used effectively. Highly hindered electrophiles may react sluggishly or with reduced diastereoselectivity.
-
Cleavage Conditions: While versatile, the cleavage conditions are not always compatible with all functional groups present in the molecule. For instance, harsh reductive cleavage with LiAlH₄ may not be suitable for molecules containing other reducible functional groups.[12]
-
Atom Economy: The use of a stoichiometric amount of the chiral auxiliary reduces the overall atom economy of the synthesis compared to catalytic asymmetric methods.
-
"Non-Evans" Syn-Aldol Products: While the boron-mediated aldol reaction reliably gives the syn-adduct, achieving the "non-Evans" syn- or anti-adducts with high selectivity often requires different reagents or modified auxiliaries.[6]
Comparison with Alternative Chiral Auxiliaries
Several other classes of chiral auxiliaries have been developed, each with its own set of advantages and disadvantages compared to the this compound system.
Oppolzer's Camphorsultams
Derived from camphor, Oppolzer's sultams are another class of widely used chiral auxiliaries. They are known for their high crystallinity, which can facilitate purification by recrystallization. In some cases, they have shown superior selectivity compared to oxazolidinones.[2]
Pseudoephedrine Amides
Developed by Myers, pseudoephedrine amides are highly effective chiral auxiliaries, particularly for asymmetric alkylation. They often exhibit broader substrate scope and higher diastereoselectivity, especially for less reactive electrophiles, compared to Evans' oxazolidinones.[13][14] A significant advantage is that the auxiliary can be cleaved under milder conditions.
| Chiral Auxiliary | Typical Application | Diastereomeric Ratio (d.r.) | Advantages | Limitations |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Addition (syn) | >99:1[15] | High selectivity for syn-products, predictable stereochemistry. | Can be difficult to remove, lower atom economy. |
| Oppolzer's Camphorsultam | Diels-Alder, Alkylation | 98:2 to >99:1[16] | High crystallinity of products, good selectivity. | Can be more expensive, removal can be challenging. |
| Pseudoephedrine Amide | Alkylation | ≥99:1[1][17] | Excellent for alkylation, broader substrate scope, milder cleavage. | Pseudoephedrine is a controlled substance. |
Conclusion
This compound and its derivatives remain a cornerstone of asymmetric synthesis due to their reliability, high stereoselectivity, and well-established protocols. They are particularly effective for asymmetric aldol reactions and alkylations. However, researchers must consider their limitations, including substrate scope and the conditions required for auxiliary cleavage. For certain applications, particularly asymmetric alkylations of less reactive substrates, alternative auxiliaries such as pseudoephedrine amides may offer superior performance. The choice of chiral auxiliary should be guided by the specific transformation, the nature of the substrate and electrophile, and the compatibility of functional groups with the required reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. benchchem.com [benchchem.com]
- 17. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Phenyl-2-oxazolidinone
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides essential, in-depth procedural information for the proper disposal of 5-Phenyl-2-oxazolidinone, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to not just follow protocols, but to understand the critical reasoning behind them.
Immediate Safety & Handling Imperatives
Before addressing disposal, it is paramount to reiterate the fundamental safety protocols for handling this compound. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Adherence to proper personal protective equipment (PPE) is non-negotiable.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use. | To prevent skin contact and subsequent irritation.[3] Chemical resistance guides should be consulted for specific breakthrough times, though for incidental contact, nitrile is a standard choice.[4][5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes or dust exposure that can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust particles which may cause respiratory irritation.[1] |
The Disposal Pathway: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be managed through an approved waste disposal plant.[1] Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[6] this compound is not typically a listed hazardous waste; however, it is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]
Step 1: Waste Characterization & Segregation
The Causality of Segregation: The first critical step is to ensure that this compound waste is not mixed with other waste streams. Improper mixing can lead to unforeseen chemical reactions or complicate the disposal process, increasing costs and potential hazards.
Protocol:
-
Designate a specific waste container for this compound and its contaminated materials.
-
Label the container clearly with the chemical name: "this compound Waste".
-
Do not mix with other chemical wastes, especially strong oxidizing agents, which are incompatible.[7]
Step 2: Spill & Contamination Management
Accidents happen. A robust plan for managing spills is a cornerstone of laboratory safety.
For Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material.
-
Place the spilled material into the designated, labeled waste container.
-
Clean the spill area with a suitable detergent and water.
For Large Spills:
-
Evacuate the immediate area.
-
Prevent further spread of the dust.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.
Decontamination: For routine decontamination of surfaces and glassware that have been in contact with this compound, a thorough wash with detergent and water is generally sufficient.[8][9] For significant contamination, a 10% bleach solution can be used, followed by a water rinse, but be mindful that bleach can be corrosive to some surfaces.[10]
Step 3: Final Disposal Route
The most common and recommended method for the disposal of pharmaceutical and chemical waste like this compound is incineration by a licensed hazardous waste disposal facility.[11][12]
Why Incineration? High-temperature incineration ensures the complete destruction of the organic molecule, breaking it down into less harmful components.[11] This method is highly effective for a wide range of chemical wastes and is a key strategy in preventing the release of active chemical compounds into the environment.[11][12]
Protocol for Arranging Disposal:
-
Accumulate Waste: Store the clearly labeled waste container in a designated, secure area away from incompatible materials.
-
Contact EHS: Your institution's Environmental Health and Safety department will have established procedures and contracts with licensed waste disposal vendors.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste vendor. This may include a hazardous waste manifest if the material is determined to be regulated hazardous waste.
Understanding the "Why": Environmental Fate & Regulatory Context
A deeper understanding of the potential environmental impact of this compound underscores the importance of these disposal procedures. While specific data on the environmental fate of this compound is limited, the persistence of organic pollutants is a significant concern.[13] Processes like hydrolysis and photolysis contribute to the breakdown of chemicals in the environment, but the rate and byproducts of these processes for this compound are not well-documented in readily available literature.[13][14][15][16] The potential for bioaccumulation and toxicity to aquatic organisms is a key consideration for any synthetic organic compound.[17][18][19][20][21]
The regulatory framework governing chemical waste is primarily the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[6][22][23] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[6] While this compound may not be a "listed" hazardous waste, it is the generator's responsibility to determine if it exhibits any "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[24] In most laboratory settings, it will be managed as a non-hazardous chemical waste, but this must be confirmed with your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures and understanding the scientific and regulatory rationale behind them, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- 1. aksci.com [aksci.com]
- 2. 5-Phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 202193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. unisafegloves.com [unisafegloves.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. hillingdon.gov.uk [hillingdon.gov.uk]
- 9. epa.gov [epa.gov]
- 10. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. epa.gov [epa.gov]
- 13. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. noaa.gov [noaa.gov]
- 18. Persistent, Bioaccumulative, and Toxic Chemicals in Wild Alpine Insects: A Methodological Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute and chronic effects of carrier solvents in aquatic organisms: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aminer.org [aminer.org]
- 21. researchgate.net [researchgate.net]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. lawbc.com [lawbc.com]
Navigating the Safe Handling of 5-Phenyl-2-oxazolidinone: A Guide for Laboratory Professionals
For the modern researcher, 5-Phenyl-2-oxazolidinone and its derivatives are powerful chiral auxiliaries, indispensable in asymmetric synthesis. However, their utility in advancing drug development is matched by the critical need for rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Here, we will delve into the causality behind each recommendation, ensuring that every procedure is a self-validating system for safety.
Understanding the Hazard Landscape
Before any handling, a thorough understanding of the potential hazards associated with this compound is paramount. According to safety data sheets, this compound presents several key risks that dictate our approach to personal protective equipment (PPE) and handling procedures.
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
While some derivatives may not be classified as hazardous under OSHA, the toxicological properties have not been fully investigated for many, necessitating a cautious approach.[3][4][5]
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Routes of Exposure |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Dermal |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2A) | Ocular |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards outlined above. The following recommendations are based on a risk assessment of handling this compound in a laboratory setting.
Eye and Face Protection:
-
Mandatory: Wear chemical splash-resistant safety glasses or goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[6]
-
Rationale: This is crucial to prevent contact with the powder or any splashes of solutions containing the compound, which can cause serious eye irritation.[1]
-
Enhanced Protection: In situations with a higher risk of splashing, such as when transferring large quantities or working with heated solutions, a face shield should be worn in addition to goggles.[7]
Hand Protection:
-
Required: Wear protective gloves.[3] Nitrile or neoprene gloves are preferred.[7]
-
Rationale: Gloves prevent direct skin contact, which can lead to irritation.[1] Always inspect gloves for tears or punctures before use.
-
Best Practices: Change gloves every 30 to 60 minutes or immediately if they become contaminated.[8] Do not reuse disposable gloves. When removing gloves, do so without touching the outer surface with your bare hands.
Skin and Body Protection:
-
Essential: A laboratory coat is the minimum requirement.[6]
-
Rationale: A lab coat protects your personal clothing and underlying skin from contamination.
-
For Increased Risk: When handling larger quantities or in situations with a higher risk of spills, consider a disposable gown for added protection.[7] Protective clothing should be selected based on the specific hazards present in the workplace.[6]
Respiratory Protection:
-
As Needed: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[4]
-
Rationale: Engineering controls like fume hoods are the primary method for controlling airborne contaminants.
-
Required When: If you are working in an area with poor ventilation or when there is a potential for generating dust (e.g., weighing large quantities), a NIOSH-approved N95 or N100 respirator is recommended to protect against airborne particles.[7][8][9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and practiced operational plan is vital for minimizing risk. This workflow is designed to be a self-validating system, with each step logically following the last to ensure a secure process.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace by ensuring it is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Donning PPE:
-
Put on your lab coat or gown.
-
Next, put on your safety glasses or goggles.
-
If required, don your respirator.
-
Finally, put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[8]
-
-
Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
Transfer: Carefully transfer the chemical to the reaction vessel within the fume hood. Avoid creating dust.
-
Reaction: Conduct all subsequent steps of your experiment within a certified fume hood.
-
-
Cleanup:
-
Decontamination: After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Spills: In case of a spill, follow your laboratory's established spill response procedure. For a small spill of solid, carefully sweep it up and place it in a sealed container for disposal.[3] Avoid raising dust.
-
-
Doffing PPE:
-
Remove your gloves first, using a technique that avoids skin contact with the outside of the glove.
-
Remove your lab coat or gown.
-
Then, remove your safety glasses or goggles.
-
If a respirator was used, remove it last.
-
Dispose of all single-use PPE in the appropriate waste container.
-
-
Personal Hygiene:
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials. Keep containers tightly closed.[1]
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Caption: Disposal Workflow for this compound Waste.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. aksci.com [aksci.com]
- 2. 5-Phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 202193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pppmag.com [pppmag.com]
- 9. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
